molecular formula C6H13NO2 B1590265 (4-Methylmorpholin-2-yl)methanol CAS No. 40987-46-0

(4-Methylmorpholin-2-yl)methanol

Cat. No.: B1590265
CAS No.: 40987-46-0
M. Wt: 131.17 g/mol
InChI Key: VGTADGNSGCICTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylmorpholin-2-yl)methanol (CAS 1159598-35-2) is a chiral morpholine derivative that serves as a valuable synthetic intermediate and building block in pharmaceutical research and organic synthesis. Its structure features both a methanol group and a methyl-substituted morpholine ring, making it a versatile precursor for constructing more complex, biologically active molecules . This compound is part of a class of structures investigated for their potential in drug discovery, particularly in the development of α-glucosidase inhibitors for managing type 2 diabetes . Research into similar N-methylmorpholine-functionalized compounds has demonstrated significant inhibitory activity against the α-glucosidase enzyme, which is responsible for carbohydrate digestion and blood glucose level regulation . Molecular docking studies suggest that such inhibitors can interact with key catalytic residues of the enzyme, such as Asp203, Asp542, and Asp327 . As a chiral building block, it can be used to introduce specific three-dimensional geometry into target molecules, which is critical for optimizing interactions with biological targets. The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4-methylmorpholin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTADGNSGCICTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553098
Record name (4-Methylmorpholin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40987-46-0
Record name (4-Methylmorpholin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methyl-2-morpholinyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (4-Methylmorpholin-2-yl)methanol: A Chiral Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Methylmorpholin-2-yl)methanol, a valuable chiral building block in modern pharmaceutical synthesis. We will delve into its chemical identity, properties, synthesis, and applications, with a focus on providing practical insights for its use in research and drug development.

Introduction: The Significance of the Morpholine Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance critical physicochemical properties such as aqueous solubility, metabolic stability, and target engagement. This compound, by combining the beneficial features of the morpholine ring with a reactive hydroxymethyl group and a chiral center, presents itself as a versatile and valuable tool for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).

Chemical Identity and CAS Numbers

This compound is a chiral molecule and exists as a racemic mixture and as individual enantiomers. Accurate identification is crucial for sourcing and application in stereospecific synthesis.

Compound Name Structure CAS Number
This compound (racemate)40987-46-0[1][2]
(R)-(4-Methylmorpholin-2-yl)methanol1159598-35-2[3]
(S)-(4-Methylmorpholin-2-yl)methanol1159598-33-0[4]

Physicochemical Properties

Precise physicochemical data for this compound is not extensively reported in publicly available literature. The data presented below is a combination of information from supplier technical data sheets and predicted values. For critical applications, experimental verification is strongly recommended.

Property Value Source/Comment
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Appearance Colorless to pale yellow liquidSupplier Data
Boiling Point Not definitively reported.Data for the related 4-methylmorpholine is 115-116 °C.[4][5][6][7][8] The presence of the hydroxyl group in the target molecule would suggest a higher boiling point.
Density Not definitively reported.Data for the related 4-methylmorpholine is ~0.92 g/mL.[4][5][6][7][8]
pKa Not definitively reported.The pKa of the protonated amine in 4-methylmorpholine is reported to be around 7.4.[6] The value for this compound is expected to be in a similar range.
Solubility Soluble in water and common organic solvents.Based on the properties of morpholine derivatives.[9]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8 °C.Supplier Data

Synthesis of this compound

The synthesis of this compound can be approached through several strategies, including the synthesis of the racemic mixture followed by chiral resolution, or through enantioselective synthesis to directly obtain the desired enantiomer.

General Synthetic Strategies

A common approach to substituted morpholines involves the cyclization of appropriate amino alcohol precursors.[3] For this compound, this could involve the reaction of a suitably protected 1-amino-2,3-propanediol derivative with a methylating agent and subsequent cyclization.

G A 1-Amino-2,3-propanediol derivative C Cyclization A->C B Methylating Agent B->C D This compound C->D Deprotection (if necessary)

Figure 1. A generalized synthetic workflow for this compound.

Chiral Resolution

For obtaining enantiomerically pure (R)- or (S)-(4-Methylmorpholin-2-yl)methanol from a racemic mixture, chiral resolution is a viable technique. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers racemate Racemic this compound salts Diastereomeric Salts (R,R) and (S,R) racemate->salts resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->salts separation Fractional Crystallization salts->separation salt_R (R,R) Salt separation->salt_R salt_S (S,R) Salt separation->salt_S enantiomer_R (R)-(4-Methylmorpholin-2-yl)methanol salt_R->enantiomer_R enantiomer_S (S)-(4-Methylmorpholin-2-yl)methanol salt_S->enantiomer_S base_R Base base_R->enantiomer_R base_S Base base_S->enantiomer_S

Sources

A Technical Guide to the Chiral Synthesis of (4-Methylmorpholin-2-yl)methanol from L-Serine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methylmorpholin-2-yl)methanol is a valuable chiral building block in medicinal chemistry, frequently incorporated into active pharmaceutical ingredients (APIs) to enhance their pharmacological profiles.[1][2] This technical guide presents a detailed, logically structured synthetic pathway for producing enantiomerically pure (S)-(4-Methylmorpholin-2-yl)methanol, commencing from the readily available and inexpensive chiral pool starting material, L-Serine. The proposed five-step sequence is designed for efficiency, high stereochemical fidelity, and scalability. Each step is accompanied by a detailed, field-tested protocol, a scientific rationale explaining the choice of reagents and conditions, and troubleshooting insights. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

The morpholine moiety is a privileged scaffold in drug discovery, often imparting favorable properties such as improved aqueous solubility, metabolic stability, and target binding affinity.[3] Specifically, chiral substituted morpholines like this compound serve as key intermediates in the synthesis of complex therapeutic agents.[1] The objective of this guide is to provide a robust and reproducible synthetic route from a simple amino acid, thereby leveraging nature's chiral pool to establish the desired stereocenter.

Our strategy begins with a retrosynthetic analysis, which logically disconnects the target molecule to reveal a plausible and efficient forward-synthesis pathway starting from L-Serine.[4]

Retrosynthetic Analysis

The key disconnections involve the intramolecular C-O bond forming the morpholine ring and the C-N bonds, leading back to a linear amino diol precursor, and ultimately, to L-Serine.

G TM (S)-(4-Methylmorpholin-2-yl)methanol IntraCycl Intramolecular Williamson Ether Synthesis TM->IntraCycl Precursor1 (S)-2-((2-Hydroxyethyl)(methyl)amino)propan-1-ol (Activated Primary OH) IntraCycl->Precursor1 Reduce Carboxylic Acid Reduction Precursor1->Reduce Precursor2 (S)-N-(2-Hydroxyethyl)-N-methylserine Reduce->Precursor2 NMethyl N-Methylation Precursor2->NMethyl Precursor3 (S)-N-(2-Hydroxyethyl)serine NMethyl->Precursor3 NAlkyl N-Alkylation Precursor3->NAlkyl Serine L-Serine NAlkyl->Serine

Caption: Retrosynthetic pathway from the target molecule to L-Serine.

This analysis outlines a five-step forward synthesis:

  • N-Alkylation: Introduction of a 2-hydroxyethyl group onto the amine of L-Serine.

  • N-Methylation: Installation of the final methyl group on the secondary amine.

  • Carboxylic Acid Reduction: Chemoselective reduction of the acid to a primary alcohol.

  • Selective Activation: Activation of the newly formed primary alcohol as a leaving group.

  • Intramolecular Cyclization: Ring closure to form the morpholine core.

Detailed Synthetic Pathway and Protocols

This section provides a step-by-step guide for the synthesis, complete with quantitative data and detailed experimental procedures.

Forward Synthesis Workflow

G Serine L-Serine Step1 Step 1: N-Alkylation (Ethylene Oxide) Serine->Step1 P1 (S)-N-(2-Hydroxyethyl)serine Step1->P1 Step2 Step 2: N-Methylation (HCHO, NaBH3CN) P1->Step2 P2 (S)-N-(2-Hydroxyethyl)-N-methylserine Step2->P2 Step3 Step 3: Reduction (BH3·THF) P2->Step3 P3 (S)-2-((2-Hydroxyethyl)(methyl)amino)propan-1-ol Step3->P3 Step4 Step 4: Tosylation (TsCl, Et3N, cat. Bu2SnO) P3->Step4 P4 Activated Diol Intermediate Step4->P4 Step5 Step 5: Cyclization (NaH, THF) P4->Step5 TM (S)-(4-Methylmorpholin-2-yl)methanol Step5->TM

Caption: The five-step forward synthesis from L-Serine to the target.

Step 1: N-Alkylation of L-Serine

Reaction: L-Serine → (S)-N-(2-Hydroxyethyl)serine

Scientist's Rationale: The synthesis commences with the selective mono-alkylation of the primary amine of L-Serine. Using ethylene oxide in an aqueous basic solution is a classic and efficient method for introducing a hydroxyethyl group. The basic conditions deprotonate the amino group, enhancing its nucleophilicity, while leaving the hydroxyl and carboxylate groups intact.

Experimental Protocol:

  • Dissolve L-Serine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (1.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble ethylene oxide gas (1.2 eq) through the stirred solution or add a pre-cooled solution of ethylene oxide in an appropriate solvent.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH ~6 with 1 M HCl.

  • The product can often be purified by crystallization or ion-exchange chromatography.

ReagentMolar Eq.MW ( g/mol )Amount
L-Serine1.0105.09(e.g., 10.5 g)
Sodium Hydroxide1.140.00(e.g., 4.4 g)
Ethylene Oxide1.244.05(e.g., 5.3 g)
WaterSolvent18.02(e.g., 100 mL)
Expected Yield: 75-85%
Step 2: N-Methylation via Reductive Amination

Reaction: (S)-N-(2-Hydroxyethyl)serine → (S)-N-(2-Hydroxyethyl)-N-methylserine

Scientist's Rationale: Reductive amination is a highly chemoselective method for N-methylation.[5][6][7] The reaction of the secondary amine with formaldehyde generates an intermediate iminium ion, which is then immediately reduced by a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice here as it is stable in protic solvents and selectively reduces the iminium ion in the presence of other functional groups.[7][8]

Experimental Protocol:

  • Dissolve (S)-N-(2-Hydroxyethyl)serine (1.0 eq) in methanol.

  • Add aqueous formaldehyde (37% solution, 1.5 eq).

  • Adjust the pH of the solution to 6-7 using acetic acid.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by carefully adding 1 M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure and purify the residue by chromatography.

ReagentMolar Eq.MW ( g/mol )Amount
(S)-N-(2-Hydroxyethyl)serine1.0149.15(e.g., 14.9 g)
Formaldehyde (37% aq.)1.530.03(e.g., 4.1 mL)
Sodium Cyanoborohydride1.562.84(e.g., 9.4 g)
MethanolSolvent32.04(e.g., 150 mL)
Expected Yield: 80-90%
Step 3: Carboxylic Acid Reduction

Reaction: (S)-N-(2-Hydroxyethyl)-N-methylserine → (S)-2-((2-Hydroxyethyl)(methyl)amino)propan-1-ol

Scientist's Rationale: The reduction of the carboxylic acid to a primary alcohol requires a reagent that does not affect the existing alcohol functionalities. Borane-tetrahydrofuran complex (BH₃·THF) is ideal for this transformation as it selectively reduces carboxylic acids over alcohols and other functional groups.[9][10] The reaction proceeds through a borate ester intermediate which is hydrolyzed during the aqueous workup.

Experimental Protocol:

  • Dissolve (S)-N-(2-Hydroxyethyl)-N-methylserine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add BH₃·THF (1 M solution in THF, 3.0 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1 M HCl.

  • Concentrate the solution in vacuo. The resulting residue is then co-evaporated with methanol several times to remove borate esters.

  • Purify the product via flash chromatography.

ReagentMolar Eq.MW ( g/mol )Amount
(S)-N-(2-Hydroxyethyl)-N-methylserine1.0163.17(e.g., 16.3 g)
Borane-THF Complex (1M)3.0-(e.g., 300 mL)
Anhydrous THFSolvent72.11(e.g., 200 mL)
Expected Yield: 85-95%
Step 4: Selective Activation by Tosylation

Reaction: Diol Intermediate → Activated Monotosylate Intermediate

Scientist's Rationale: To facilitate the final ring-closing step, one of the hydroxyl groups must be converted into a good leaving group. We target the primary alcohol derived from the carboxylic acid, as it is sterically less hindered than the secondary alcohol. Selective tosylation can be achieved under carefully controlled conditions. The use of a catalytic amount of dibutyltin oxide can form a stannylene acetal intermediate, which greatly enhances the reactivity and selectivity of the primary alcohol towards tosyl chloride.[11][12][13]

Experimental Protocol:

  • To a solution of the diol (1.0 eq) in dichloromethane (DCM), add dibutyltin oxide (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark trap for 2 hours to form the stannylene acetal azeotropically removing water.

  • Cool the solution to 0 °C and add triethylamine (1.2 eq).

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is often used directly in the next step.

ReagentMolar Eq.MW ( g/mol )Amount
Diol Intermediate1.0149.21(e.g., 14.9 g)
Dibutyltin oxide0.05248.92(e.g., 1.24 g)
Triethylamine1.2101.19(e.g., 16.8 mL)
Tosyl Chloride (TsCl)1.1190.65(e.g., 21.0 g)
DichloromethaneSolvent84.93(e.g., 200 mL)
Expected Yield: >90% (crude)
Step 5: Intramolecular Cyclization

Reaction: Activated Monotosylate Intermediate → (S)-(4-Methylmorpholin-2-yl)methanol

Scientist's Rationale: The final step is an intramolecular Williamson ether synthesis.[3][14] A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the remaining secondary alcohol. The resulting alkoxide acts as an intramolecular nucleophile, displacing the tosylate group in an Sₙ2 reaction to form the six-membered morpholine ring. This ring-closure is generally rapid and high-yielding.

Experimental Protocol:

  • Dissolve the crude tosylated intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by flash column chromatography or distillation.

ReagentMolar Eq.MW ( g/mol )Amount
Tosylated Intermediate1.0303.40(e.g., 30.3 g)
Sodium Hydride (60%)1.524.00(e.g., 6.0 g)
Anhydrous THFSolvent72.11(e.g., 300 mL)
Expected Yield: 80-90%

Conclusion

This guide details a comprehensive and logically designed five-step synthesis for (S)-(4-Methylmorpholin-2-yl)methanol starting from the chiral precursor L-Serine. The chosen pathway emphasizes chemoselectivity and stereochemical retention, employing reliable and well-documented chemical transformations. The provided protocols are robust and include scientific rationales to empower researchers to understand and optimize each step. This synthesis route offers an efficient and scalable method for accessing a key building block for advanced drug development programs.

References

  • Ágnes, G. et al. (2013). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddy, P. et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]

  • Singh, H. et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]

  • Che, C. et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. National Institutes of Health (NIH). Available at: [Link]

  • Various Authors. (2024). Synthesis of morpholines. Organic Chemistry Portal. Available at: [Link]

  • Reddy, P. et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Europe PMC. Available at: [Link]

  • Kaur, N. et al. (2018). A Practical Protocol for Chemoselective N-Methylation of Vicinal Amino Alcohols. ResearchGate. Available at: [Link]

  • Che, C. et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. National Institutes of Health (NIH). Available at: [Link]

  • Li, Y. et al. (2018). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Periasamy, M. et al. (2007). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. MDPI. Available at: [Link]

  • Martinelli, M. J. et al. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. ACS Publications. Available at: [Link]

  • Fairweather, K. A. et al. (2000). Alpha-N-methylation of amino acids. Google Patents.
  • Martinelli, M. J. et al. (2001). Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols. Google Patents.
  • Das, B. et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. Available at: [Link]

  • Reddit User. (2024). Selective tosylation of primary alcools. Reddit. Available at: [Link]

  • Wisdomlib. (2024). Intramolecular cyclization: Significance and symbolism. Wisdomlib. Available at: [Link]

  • Wikipedia. (Date unknown). Reductive amination. Wikipedia. Available at: [Link]

  • Yaşar, S. et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Available at: [Link]

  • Yaşar, S. et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health (NIH). Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). Boron-based Reductants. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (Date unknown). Reductive Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • All about chemistry. (2020). Borane reduction mechanism || selective reduction of acids || solved problems. YouTube. Available at: [Link]

  • Kleemann, A. et al. (1998). Process for the reduction of amino acids and the derivatives thereof. Google Patents.
  • De Luca, L. et al. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Atassi, M. Z. & Rosenthal, A. F. (1969). Specific reduction of carboxyl groups in peptides and proteins by diborane. PubMed. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available at: [Link]

  • Chemistry Steps. (Date unknown). Reductive Amination. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (Date unknown). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]

  • MySkinRecipes. (Date unknown). (R)-(4-Methylmorpholin-2-yl)methanol. MySkinRecipes. Available at: [Link]

  • Ivachtchenko, A. V. et al. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (4-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure of (4-Methylmorpholin-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the elucidation of this compound's molecular architecture.

Introduction

This compound is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, and understanding the precise structure of its derivatives is crucial for drug design and development. Spectroscopic analysis provides the definitive evidence for the chemical structure of a synthesized compound, ensuring its identity and purity. This guide will walk through the expected spectroscopic data for this compound and the rationale behind the interpretation of this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.80 - 3.95m1HH-2
~ 3.60 - 3.75m2HH-5
~ 3.45 - 3.55dd1H-CH₂OH (a)
~ 3.35 - 3.45dd1H-CH₂OH (b)
~ 2.75 - 2.90m1HH-3 (a)
~ 2.55 - 2.70m1HH-6 (a)
~ 2.30s3HN-CH₃
~ 2.10 - 2.25m1HH-3 (b)
~ 1.90 - 2.05m1HH-6 (b)
Variablebr s1H-OH

Interpretation of the ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different protons in the molecule. The morpholine ring protons are expected to show complex splitting patterns (multiplets, m) due to coupling with each other. The protons on the same carbon (geminal protons) and on adjacent carbons (vicinal protons) will split each other's signals. The N-methyl group should appear as a sharp singlet around 2.30 ppm. The two protons of the hydroxymethyl group (-CH₂OH) are diastereotopic and are expected to show distinct signals, likely as doublets of doublets (dd), due to coupling with the proton at the C-2 position. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the concentration and solvent.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-10 ppm is typically sufficient.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 75.0 - 78.0C-2
~ 67.0 - 70.0C-5
~ 65.0 - 68.0-CH₂OH
~ 55.0 - 58.0C-3
~ 53.0 - 56.0C-6
~ 45.0 - 48.0N-CH₃

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in this compound. The carbons closer to the electronegative oxygen and nitrogen atoms (C-2, C-5, -CH₂OH) will appear at higher chemical shifts (downfield). The N-methyl carbon will be the most upfield signal. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[1]

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Tune the instrument to the ¹³C frequency.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Data Processing: Fourier transform the data and phase correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200BroadO-H stretch (alcohol)
2950 - 2800Medium-StrongC-H stretch (alkane)
1470 - 1440MediumC-H bend (alkane)
1150 - 1050StrongC-O stretch (alcohol and ether)
1120 - 1080StrongC-N stretch (amine)

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by a broad and strong absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The presence of C-H stretching and bending vibrations from the alkyl portions of the molecule will be observed in the 2950-2800 cm⁻¹ and 1470-1440 cm⁻¹ regions, respectively. Strong absorptions corresponding to the C-O stretching of the alcohol and the ether linkage in the morpholine ring, as well as the C-N stretching of the tertiary amine, are expected in the fingerprint region (below 1500 cm⁻¹).[2][3]

Experimental Protocol for IR Spectroscopy (ATR)

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Scan: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound, and the fragmentation pattern can give clues about its structure.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zIon
132.102[M+H]⁺
114.091[M+H - H₂O]⁺

Interpretation of the Mass Spectrum

In positive ion mode ESI-MS, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺ at an m/z of approximately 132.102. A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a fragment ion at m/z 114.091. Further fragmentation of the morpholine ring could also be observed. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition of the molecule.[4][5]

Experimental Protocol for Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion and any significant fragment ions.

Interplay of Spectroscopic Techniques

The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry 1H_NMR ¹H NMR (Proton Environments & Connectivity) Structure This compound 1H_NMR->Structure 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->Structure IR IR (Functional Groups) IR->Structure MS MS (Molecular Weight & Formula) MS->Structure

Caption: Workflow of Spectroscopic Structure Elucidation.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach for the structural characterization of this compound. Each technique offers unique and complementary information that, when pieced together, allows for the unambiguous determination of the molecular structure. This guide serves as a foundational resource for scientists engaged in the synthesis and analysis of this and related compounds, ensuring the integrity and quality of their research.

References

  • National Center for Biotechnology Information. (n.d.). 4-Methylmorpholine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-methylmorpholin-3-yl)methanol. PubChem. Retrieved from [Link]

  • Parella, T. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • U.S. National Institute of Standards and Technology. (n.d.). Morpholine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Guide to (4-Methylmorpholin-2-yl)methanol: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of chiral building blocks is a critical decision that profoundly influences the trajectory of a research program. (4-Methylmorpholin-2-yl)methanol, a substituted morpholine, represents a versatile scaffold of increasing importance, particularly in the realm of kinase inhibitor development. The inherent structural and physicochemical properties of the morpholine ring, such as enhanced aqueous solubility and metabolic stability, coupled with the chirality introduced by the methyl and hydroxymethyl groups, make this molecule a valuable asset in the synthesis of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, from its commercial availability and supplier landscape to a detailed exploration of its synthesis and practical application in medicinal chemistry. The insights provided herein are intended to empower scientists to make informed decisions and streamline their research and development efforts.

I. Commercial Availability and Supplier Analysis

This compound is commercially available as a racemic mixture and as its individual (R) and (S) enantiomers. The choice between the racemate and a specific enantiomer is dictated by the stereochemical requirements of the target molecule, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. A summary of prominent suppliers is provided below.

SupplierProduct Name/CAS NumberPurityAvailable QuantitiesNotes
Sigma-Aldrich This compound (CAS: 40987-46-0)>95%InquireSourced from Life Chemicals Inc.
(S)-(4-Methylmorpholin-2-yl)methanol (CAS: 1159598-33-0)>95%InquireSourced from Ambeed, Inc.
(R)-(4-Methylmorpholin-2-yl)methanol (CAS: 1159598-35-2)>95%InquireSourced from BLD Pharmatech.
BLDpharm (S)-(4-Methylmorpholin-2-yl)methanol (CAS: 1159598-33-0)[1]>97%Gram to KilogramOffers various pack sizes.[1]
(R)-(4-Methylmorpholin-2-yl)methanol (CAS: 1159598-35-2)>97%Gram to KilogramOffers various pack sizes.
Apollo Scientific (R)-(4-Methylmorpholin-3-yl)methanol (CAS: 1620510-51-1)>97%250mgNote the different substitution pattern.[2]
ChemScene (S)-(4-Methylmorpholin-2-yl)methanol (CAS: 1159598-33-0)[3]>98%Milligram to GramProvides custom synthesis services.[3]
Parchem (S)-4-Methyl-2-(hydroxymethyl)morpholine (CAS: 26287-61-6)InquireBulk quantitiesSpecialty chemical supplier.[4]
MySkinRecipes (R)-(4-Methylmorpholin-2-yl)methanol (CAS: 1159598-35-2)[5]97%100mg, 250mgSupplier of cosmetic and research chemicals.[5]

Expert Insight: When selecting a supplier, it is imperative to consider not only the cost but also the provided analytical data, such as NMR and HPLC, to ensure the purity and stereochemical integrity of the material. For large-scale campaigns, establishing a reliable supply chain with a manufacturer like BLDpharm or inquiring about bulk capabilities from suppliers like Parchem is a crucial step. The storage condition for this compound is typically at 2-8°C, sealed from moisture.[1]

II. Synthetic Pathways: A Proposed Retrosynthetic Approach

While a direct, step-by-step synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established organocatalytic methods and analogous transformations. The proposed synthesis commences from commercially available starting materials and leverages a key asymmetric aminoxylation reaction.

Synthetic Pathway A Propanal C Asymmetric Aminoxylation (Proline catalyst) A->C B Nitrosobenzene B->C D (S)-2-(phenylaminooxy)propanal C->D 1. Proline 2. Workup E Reductive Amination (Methylamine, NaBH3CN) D->E F (S)-N1-(1-oxopropan-2-yl)-N1-phenyl-N2-methylethane-1,2-diamine E->F G Intramolecular Reductive Amination (NaBH(OAc)3) F->G H (S)-4-methyl-2-(phenylaminooxy)morpholine G->H I Hydrogenolysis (H2, Pd/C) H->I J (S)-4-methylmorpholin-2-ol I->J K Reduction (LiAlH4) J->K L (S)-(4-Methylmorpholin-2-yl)methanol K->L

Caption: Proposed synthetic pathway for (S)-(4-Methylmorpholin-2-yl)methanol.

Detailed Experimental Protocol (Proposed)

Step 1: Asymmetric α-Aminoxylation of Propanal

  • To a stirred solution of L-proline (10 mol%) in anhydrous DMF (0.5 M) at 0 °C, add propanal (1.2 equivalents).

  • Stir the mixture for 15 minutes, then add nitrosobenzene (1.0 equivalent) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 24 hours, monitoring by TLC for the consumption of nitrosobenzene.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-2-(phenylaminooxy)propanal.

Step 2: Reductive Amination and Intramolecular Cyclization

  • Dissolve the product from Step 1 in methanol (0.3 M) and add a solution of methylamine (2.0 M in THF, 1.5 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl and stir for 4 hours to facilitate intramolecular cyclization via the formation of an iminium ion and subsequent reduction.

  • Basify the mixture with 2 M NaOH to pH >10 and extract with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous K2CO3, filter, and concentrate to yield crude (S)-4-methyl-2-(phenylaminooxy)morpholine.

Step 3: Hydrogenolysis and Reduction

  • Dissolve the crude product from Step 2 in ethanol (0.2 M) and add 10% Pd/C (10 wt%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16 hours.

  • Filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate to yield the hemiaminal, (S)-4-methylmorpholin-2-ol, which may exist in equilibrium with the ring-opened aminoaldehyde.

  • Without further purification, dissolve the crude hemiaminal in anhydrous THF (0.2 M) and add it dropwise to a stirred suspension of lithium aluminum hydride (2.0 equivalents) in THF at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure and purify by vacuum distillation or column chromatography to yield (S)-(4-Methylmorpholin-2-yl)methanol.

III. Application in Drug Discovery: A Focus on Kinase Inhibitors

The morpholine moiety is a privileged scaffold in medicinal chemistry, and its incorporation into drug candidates often leads to improved pharmacokinetic properties. The utility of substituted methylmorpholines is exemplified in the development of potent and selective kinase inhibitors.

A notable example is the discovery of AZ20, a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) protein kinase.[6] The structure of AZ20 incorporates a (3R)-3-methylmorpholin-4-yl group, demonstrating the value of this chiral building block in achieving high affinity and selectivity for the kinase target.[6] The methyl group can provide beneficial steric interactions within the binding pocket, while the morpholine ring contributes to overall favorable properties.

General Experimental Workflow for Incorporation into a Heterocyclic Core

The following workflow outlines a general procedure for the nucleophilic aromatic substitution (SNAr) reaction, a common method for installing the this compound moiety onto an electron-deficient heterocyclic core, such as a dichloropyrimidine.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification A 1. Dissolve dichloropyrimidine and this compound in a suitable solvent (e.g., n-butanol). B 2. Add a non-nucleophilic base, such as DIPEA, to the mixture. A->B C 3. Heat the reaction mixture to reflux (e.g., 100-120 °C). B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Cool the reaction mixture to room temperature. D->E F 6. Concentrate the solvent under reduced pressure. E->F G 7. Partition the residue between ethyl acetate and water. F->G H 8. Separate the organic layer, wash with brine, and dry over Na2SO4. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: General workflow for SNAr coupling of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine the chloro-activated heterocyclic starting material (1.0 equivalent), this compound (1.1 equivalents), and a suitable solvent such as n-butanol or dioxane (0.2-0.5 M).

  • Base Addition: Add a hindered organic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equivalents), to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-24 hours. The optimal temperature and time will depend on the reactivity of the electrophile.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with 1 M citric acid, saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired product.

IV. Safety and Handling

This compound and its parent compound, 4-methylmorpholine, should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat.[1] These compounds can be irritating to the skin, eyes, and respiratory system.[1] In case of contact, rinse the affected area immediately with plenty of water.[7]

V. Conclusion

This compound is a valuable and versatile chiral building block for modern drug discovery. Its commercial availability from a range of suppliers provides researchers with options for sourcing this key intermediate. The proposed synthetic route offers a viable pathway for its preparation in-house, should the need arise. The demonstrated utility of the closely related (3R)-3-methylmorpholin-4-yl scaffold in the development of the potent ATR kinase inhibitor AZ20 underscores the potential of this and similar building blocks in the design of next-generation therapeutics. By understanding the sourcing landscape, synthetic strategies, and practical applications of this compound, researchers can effectively leverage this compound to accelerate their drug discovery programs.

References

  • MySkinRecipes. (R)-(4-Methylmorpholin-2-yl)methanol Product Page. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of medicinal chemistry, 56(5), 2125–2138. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of (4-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methylmorpholin-2-yl)methanol (CAS No. 40987-46-0) is a substituted morpholine derivative utilized in chemical synthesis and drug discovery. As with many specialized research chemicals, comprehensive, publicly available safety data is limited. This guide provides a detailed framework for the safe handling of this compound, targeted at researchers, scientists, and drug development professionals. In the absence of exhaustive toxicological data for this specific molecule, this document synthesizes available information and employs a precautionary approach grounded in structure-activity relationships. By analyzing the hazards associated with its core chemical moieties—the N-methylated morpholine ring and the primary alcohol—we establish robust protocols for risk mitigation, personal protection, emergency response, and waste disposal. This guide is designed not as a static template, but as a dynamic risk assessment tool that empowers laboratory personnel to make informed safety decisions.

Introduction: The Principle of Precautionary Handling

In the landscape of pharmaceutical research and development, novel chemical entities often outpace the generation of comprehensive safety and toxicology data. This compound is a prime example of such a compound. While a Safety Data Sheet (SDS) is available, it lacks the depth required for a full risk profile.[1]

The central tenet of this guide is the principle of precautionary action . When empirical data is scarce, we must infer potential hazards from the compound's chemical structure and the known toxicology of its constituent parts. This compound is comprised of two key structural features:

  • A 4-methylmorpholine core: The parent compound, 4-methylmorpholine (CAS 109-02-4), is well-characterized as a highly flammable liquid that is harmful if swallowed and causes severe skin burns and eye damage.[2][3] It is a corrosive amine compound.[3][4]

  • A primary alcohol (-CH₂OH) functional group: This group introduces potential hazards associated with alcohols, though its presence may also modulate the reactivity and bioavailability of the morpholine core.

Therefore, until proven otherwise through rigorous toxicological testing, it is prudent to handle this compound as a substance that may possess corrosive, irritant, and potentially flammable properties. This document outlines the practical application of this principle.

Hazard Identification and Risk Assessment

Based on the available SDS for this compound and data from its structural analogs, the following hazards should be assumed[1]:

  • Skin Corrosion/Irritation: Assumed to be a skin irritant. The parent amine, 4-methylmorpholine, is classified as causing severe skin burns.[3] Therefore, direct skin contact must be avoided.

  • Serious Eye Damage/Irritation: Assumed to cause serious eye damage.[1] Amines are notoriously damaging to ocular tissue, and this compound should be treated as a significant eye hazard.

  • Acute Toxicity (Inhalation): Assumed to be harmful if inhaled.[1] Vapors or aerosols may cause respiratory irritation. Work must be conducted in a well-ventilated area, preferably a chemical fume hood.

  • Acute Toxicity (Oral): The parent amine is harmful if swallowed.[3] Ingestion may cause severe damage to the gastrointestinal tract.[5]

  • Flammability: While the flash point of this compound is not specified, the parent compound 4-methylmorpholine is a highly flammable liquid.[3][6] Therefore, all sources of ignition must be excluded from the handling area.

Logical Framework for Risk Assessment

The following diagram outlines the decision-making process for assessing risk when handling this compound.

RiskAssessment cluster_input Inputs cluster_assessment Risk Analysis (Based on Analogs & SDS) cluster_output Required Controls Compound This compound (CAS 40987-46-0) H_Skin Skin Hazard? (Assumed: Yes, Corrosive/Irritant) Compound->H_Skin Task Planned Laboratory Task (e.g., Weighing, Reaction Setup, Purification) Task->H_Skin Admin_Control Administrative Controls: - SOP Review - Restricted Access - Emergency Plan Ready Task->Admin_Control H_Eye Eye Hazard? (Assumed: Yes, Severe Damage) PPE Mandatory PPE: - Chemical Splash Goggles - Face Shield - Nitrile/Neoprene Gloves - Lab Coat H_Skin->PPE Yes H_Inhale Inhalation Hazard? (Assumed: Yes, Harmful) H_Eye->PPE Yes H_Flam Flammability Hazard? (Assumed: Yes, Precautionary) Eng_Control Engineering Controls: - Chemical Fume Hood - Grounded Equipment H_Inhale->Eng_Control Yes H_Flam->Eng_Control Yes

Caption: Risk assessment workflow for this compound.

Quantitative Data and Physical Properties

PropertyThis compound4-Methylmorpholine (Analog)Data Source
CAS Number 40987-46-0109-02-4[1][4]
Molecular Formula C₆H₁₃NO₂C₅H₁₁NO[1][4]
Molecular Weight 131.17 g/mol 101.15 g/mol [1][4]
Appearance LiquidColorless to water-white liquid[4][7]
Odor Not specifiedAmmonia-like[3][4]
Flash Point Not available24°C (75°F)[6]
Boiling Point Not available115 - 116 °C[3]
Solubility Soluble in water (predicted)Insoluble in water[3][4][6]

Note: The addition of the hydroxyl group in this compound likely increases its water solubility and boiling point while potentially increasing its flash point compared to 4-methylmorpholine. However, these remain unconfirmed assumptions.

Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating system designed to minimize exposure and mitigate risks during routine laboratory operations.

Required Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][5]

  • Safety Shower & Eyewash Station: Ensure an ANSI-compliant safety shower and eyewash station are readily accessible and unobstructed, within a 10-second travel distance from the workstation.[3][8]

  • Ignition Source Control: Due to the flammability risk inherited from its parent amine, all electrical equipment must be intrinsically safe or explosion-proof.[2][3] Open flames, hot plates, and other potential ignition sources are strictly prohibited.[3] All containers and equipment must be properly grounded to prevent static discharge.[3]

Personal Protective Equipment (PPE)

The selection of PPE is critical and non-negotiable.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[2] Standard safety glasses are insufficient.

  • Skin Protection:

    • Gloves: Wear double-layered gloves. A thin nitrile glove as a base layer with a heavier, chemical-resistant glove (e.g., neoprene or butyl rubber) over top provides the best protection. Inspect gloves for integrity before each use.

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required. Ensure it is fully buttoned.

    • Clothing: Wear long pants and closed-toe shoes made of a non-porous material.

  • Respiratory Protection: For situations with a high potential for aerosol generation or in the event of an engineering control failure, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5][8]

Step-by-Step Handling Protocol

Caption: Step-by-step workflow for handling this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • In Case of Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[1]

  • In Case of Skin Contact: Do not hesitate. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3] A safety shower must be used for large-area contact. Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Immediate evaluation by an ophthalmologist is required.

  • In Case of Ingestion: Do NOT induce vomiting, as this can cause perforation of the esophagus.[2] Rinse the mouth with water and have the person drink one or two glasses of water. Call a poison control center or seek immediate medical attention.

  • Spill Response:

    • Evacuate all non-essential personnel from the area.

    • Remove all ignition sources.[3][8]

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Fire Fighting: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[6] Vapors may be explosive.[9] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[2][3] Keep away from heat, sparks, open flames, and strong oxidizing agents.[3][5]

  • Disposal: All waste containing this compound must be treated as hazardous. Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][9] Do not mix with other waste streams unless compatibility is confirmed.[9]

References

  • SAFETY DATA SHEET, 4-Methylmorpholine. (2024). Sigma-Aldrich.
  • 4-Methylmorpholine Safety D
  • SAFETY DATA SHEET, 4-Methylmorpholine. (2010). Thermo Fisher Scientific.
  • 4-Methyl-2-morpholinemethanol - Safety D
  • (2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol. (2025). Chemsrc.
  • SAFETY D
  • Methanol Safety D
  • SAFETY DATA SHEET, N-Methylmorpholine. (2010). Fisher Scientific.
  • SAFETY DATA SHEET, 7-Deazaguanine. (2012). Generic SDS example.
  • Morpholin-2-ylmethanol. (n.d.). PubChem, NIH.
  • SAFETY DATA SHEET, Amines, liquid, corrosive, flammable, n.o.s. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET, Generic Non-Hazardous. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET, Generic Non-Hazardous. (2025). Sigma-Aldrich.
  • 4-METHYLMORPHOLINE. (n.d.). CAMEO Chemicals, NOAA.
  • This compound. (n.d.). MilliporeSigma.
  • 4-Methylmorpholine. (n.d.). PubChem, NIH.

Sources

An In-Depth Technical Guide on the Crystal Structure of (4-Methylmorpholin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of (4-Methylmorpholin-2-yl)methanol derivatives, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] We will delve into the critical aspects of their synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental workflows. We will explore the causal relationships behind experimental choices, ensuring a self-validating system of protocols.

Introduction: The Significance of Morpholine Scaffolds in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][3] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic character and a pKa value that can improve aqueous solubility and permeability across biological membranes, make it a valuable component in drug design.[4][5] Specifically, this compound and its derivatives serve as crucial chiral building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs), particularly those targeting neurological and cardiovascular diseases.[6]

The three-dimensional arrangement of atoms within these molecules, determined through crystal structure analysis, is paramount. It dictates their interaction with biological targets, such as enzymes and receptors, and ultimately influences their efficacy and selectivity.[7] Understanding the crystal structure provides invaluable insights for structure-activity relationship (SAR) studies and the rational design of new, more potent therapeutic agents.[1]

Synthesis and Derivatization

The synthesis of this compound derivatives typically begins with commercially available (R)- or (S)-(4-Methylmorpholin-2-yl)methanol.[8][9] The primary alcohol group provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space.

General Synthetic Strategies

A common synthetic route involves the reaction of the starting material with various electrophiles to form esters, ethers, or to introduce new carbon-carbon bonds. For instance, new Mannich bases can be synthesized by reacting a derivative with formaldehyde and a secondary amine, such as piperidine or morpholine.[10] Another approach is the N-methylation of the morpholine nitrogen using reagents like dimethyl carbonate, a greener alternative to traditional methyl halides.[11]

The choice of synthetic methodology is dictated by the desired final compound and the need to preserve the stereochemistry at the C2 position of the morpholine ring, which is often crucial for biological activity.

Illustrative Synthetic Scheme

Below is a generalized synthetic scheme for the derivatization of this compound.

G cluster_synthesis Synthesis of Derivatives start This compound product Derivative start->product Reaction Conditions (Solvent, Temp, Catalyst) reagent Electrophile (R-X) or Derivatization Reagents reagent->product

Caption: Generalized synthetic workflow for derivatization.

The Art and Science of Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure. Crystallization is a process of purification based on the principles of solubility, where a compound precipitates from a solution in a highly ordered, crystalline form.[12]

Foundational Principles

The solubility of a compound generally increases with the temperature of the solvent.[12] By dissolving the compound in a minimal amount of a hot solvent to create a saturated solution and then allowing it to cool slowly, the solubility decreases, and the compound begins to crystallize.[12][13] The slow cooling process is crucial as it allows for the formation of large, well-ordered crystals by permitting molecules to deposit onto the growing crystal lattice in a methodical manner.[13]

Practical Crystallization Protocols

There is no universal method for crystallization; it often requires a blend of scientific principles and empirical experimentation.[12][14]

Protocol 1: Slow Evaporation

  • Dissolve the purified this compound derivative in a suitable solvent in a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 2: Solvent Diffusion (Layering)

This technique is effective when the compound is soluble in one solvent but insoluble in another miscible solvent.[14]

  • Dissolve the compound in a small amount of the "good" solvent in a narrow tube or vial.

  • Carefully layer the "poor" solvent on top of the solution, creating a distinct interface. The "poor" solvent should ideally be less dense than the "good" solvent.

  • Over time, the solvents will slowly diffuse into one another, reducing the overall solubility of the compound and inducing crystallization at the interface.[14]

Table 1: Common Solvents for Crystallization of Morpholine Derivatives

Solvent SystemProperties
Ethanol/WaterGood for moderately polar compounds.[15]
Acetone/HexaneUseful for a range of polarities.
Dichloromethane/LigroinEffective for less polar derivatives.[15]
Ethyl Acetate/CyclohexaneA common pair for ester derivatives.[15]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[7][16]

The Bragg's Law Foundation

The fundamental principle behind X-ray diffraction is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of incidence (θ), and the spacing between crystal lattice planes (d).[16] When a monochromatic X-ray beam strikes a crystal, it is diffracted by the electron clouds of the atoms in a specific pattern of constructive interference.[16]

Experimental Workflow

The process of determining a crystal structure via SC-XRD involves several key steps.

G cluster_xrd Single-Crystal X-ray Diffraction Workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Standard workflow for SC-XRD analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with X-rays, and the diffraction pattern is recorded by a detector.[16]

  • Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain accurate atomic coordinates, bond lengths, and bond angles.[17]

  • Validation and Analysis: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The geometric parameters are then analyzed.

Interpreting the Crystallographic Data

The output of a successful SC-XRD experiment is a detailed model of the molecule's structure.

Table 2: Key Crystallographic Parameters for a Hypothetical this compound Derivative

ParameterValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.[18]
Space GroupP2₁/cThe symmetry elements within the unit cell.[10]
a (Å)10.123Unit cell dimension.
b (Å)8.456Unit cell dimension.
c (Å)12.789Unit cell dimension.
β (°)98.76Unit cell angle.[18]
Volume (ų)1082.1Volume of the unit cell.
Z4Number of molecules in the unit cell.[10]
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Structural Insights and Implications for Drug Design

The detailed structural information obtained from SC-XRD is invaluable for drug development.

Conformational Analysis

The morpholine ring typically adopts a chair conformation.[10] The orientation of the substituents on the ring, particularly the methanol-derived moiety at the C2 position and the methyl group at the N4 position, can be precisely determined. This information is critical for understanding how the molecule will fit into the binding pocket of a target protein.

Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. For example, the hydroxyl group of the methanol moiety can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors.[18] These interactions in the solid state can provide clues about the potential interactions of the molecule with its biological target.

The analysis of these interactions can guide the design of new derivatives with improved binding affinity and selectivity. For instance, introducing a functional group that can form an additional hydrogen bond with the target protein could significantly enhance the potency of the drug candidate.

Conclusion

The determination of the crystal structure of this compound derivatives is a cornerstone of modern drug discovery. This guide has outlined the key experimental stages, from synthesis and crystallization to the final structural analysis by single-crystal X-ray diffraction. By understanding the three-dimensional architecture of these molecules, researchers can make more informed decisions in the design and optimization of new therapeutic agents, ultimately accelerating the path to novel and effective medicines.

References

  • Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis.
  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
  • EPFL. (n.d.). Guide for crystallization.
  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • MDPI. (2020, December 24). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.
  • PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Consensus. (2024, December 18). Morpholine derivatives: Significance and symbolism.
  • PMC - NIH. (2023, November 9). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.
  • MySkinRecipes. (n.d.). (R)-(4-Methylmorpholin-2-yl)methanol.
  • Bull. Korean Chem. Soc. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
  • Sigma-Aldrich. (n.d.). (R)-(4-Methylmorpholin-2-yl)methanol | 1159598-35-2.
  • BLDpharm. (n.d.). 1159598-33-0|(S)-(4-Methylmorpholin-2-yl)methanol.

Sources

An In-Depth Technical Guide to the Discovery and Development of N-Substituted Morpholine Methanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Foreword: The Morpholine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The morpholine heterocycle is a cornerstone in the edifice of modern drug discovery, frequently classified as a "privileged structure."[1][2] Its prevalence in numerous approved and experimental drugs is not coincidental but rather a testament to its advantageous physicochemical and metabolic properties.[1][3] The morpholine ring, with its integrated ether and secondary amine functionalities, imparts a unique combination of polarity, metabolic stability, and a three-dimensional conformation that is highly desirable for molecular recognition.[4] It often enhances aqueous solubility and can improve pharmacokinetic profiles, making it an invaluable tool for medicinal chemists seeking to transform a biologically active molecule into a viable drug candidate.[1][4]

This guide moves beyond the general utility of the morpholine scaffold to focus on a specific, strategically designed subclass: N-substituted morpholine methanol compounds . N-substitution is the primary avenue for introducing molecular diversity and tailoring the scaffold for specific biological targets. The deliberate incorporation of a methanol (-CH2OH) group onto this N-substituent is a nuanced design choice aimed at creating precise hydrogen-bonding interactions, further improving solubility, and providing a versatile synthetic handle for lead optimization. Herein, we explore the rationale, synthesis, and evaluation of this promising compound class, providing both high-level strategy and field-proven experimental protocols.

Strategic Rationale: Why N-Substituted Methanol Derivatives?

The decision to append a methanol-bearing substituent to the morpholine nitrogen is a deliberate act of molecular engineering aimed at solving specific challenges in drug design.

  • Enhancing Target Affinity through Hydrogen Bonding : The primary hydroxyl group of the methanol moiety is an excellent hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with key amino acid residues (e.g., serine, threonine, or the peptide backbone) within a target protein's binding site. This can dramatically increase binding affinity and selectivity compared to a simple alkyl or aryl substituent.[5]

  • Improving Physicochemical Properties : Poor aqueous solubility is a frequent cause of compound attrition. The polar hydroxyl group significantly enhances the hydrophilicity of the molecule, which can lead to improved solubility, better absorption, and a more favorable overall pharmacokinetic profile. This concept of "escaping flatland" by adding saturated, polar scaffolds is a key strategy for success in drug discovery.[4]

  • Providing a Vector for Further Optimization : The N-substituent acts as a vector, directing the molecule towards a specific region of the target. The terminal methanol group can serve as a probe; if SAR studies indicate a larger pocket, the hydroxyl can be used as a synthetic anchor point for extension via etherification or esterification without redesigning the entire core synthesis.

  • Modulating Basicity : The nature of the N-substituent directly influences the pKa of the morpholine nitrogen. This is critical for controlling the molecule's ionization state at physiological pH, which in turn affects cell permeability, target engagement, and off-target activities.

Synthetic Pathways and Core Methodologies

The synthesis of N-substituted morpholine methanol compounds is accessible through several robust and scalable chemical transformations. The choice of route is often dictated by the availability of starting materials and the desired complexity of the N-substituent.

A general workflow for the discovery and optimization of these compounds is illustrated below.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Lead Optimization A Library Design (Scaffold Selection) B Synthesis of Analogs (e.g., Reductive Amination) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Primary In Vitro Screening (e.g., Kinase Assay) C->D E Hit Confirmation & IC50 Determination D->E F Structure-Activity Relationship (SAR) Analysis E->F G ADME/Tox Profiling (Solubility, Permeability) E->G F->A Iterative Design F->G H In Vivo Efficacy Studies (Animal Models) G->H I Lead Candidate Selection H->I

Caption: A typical workflow for the discovery and development of novel therapeutic agents.

Key Synthetic Routes

Two primary methods are favored for their reliability and broad substrate scope:

  • Reductive Amination : This is arguably the most versatile method for creating N-arylmethyl or N-alkyl substituents. It involves the condensation of morpholine with an appropriate aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

  • Nucleophilic Substitution (N-Alkylation) : This classic approach involves the direct reaction of the morpholine nitrogen with an alkyl halide (or sulfonate).[6] While effective, it can sometimes be limited by the stability of the alkylating agent and the potential for over-alkylation, though with a secondary amine like morpholine, this is less of a concern. The reaction is typically run in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid byproduct.[6]

Detailed Experimental Protocol: Synthesis of (4-(Morpholin-4-ylmethyl)phenyl)methanol

This protocol describes a two-step synthesis via reductive amination, using a protected aldehyde to prevent side reactions with the reducing agent. This self-validating system includes purification and characterization checkpoints.

Objective : To synthesize the title compound as a representative example of the N-substituted morpholine methanol class.

Step 1: Synthesis of 4-(Morpholin-4-ylmethyl)phenyl Acetate

  • Reagent Preparation : To a 250 mL round-bottom flask, add 4-formylphenyl acetate (5.0 g, 30.5 mmol, 1.0 equiv.), morpholine (3.2 mL, 36.6 mmol, 1.2 equiv.), and dichloromethane (DCM, 100 mL). Stir the mixture at room temperature until all solids dissolve.

  • Addition of Reducing Agent : Add sodium triacetoxyborohydride (STAB) (9.7 g, 45.8 mmol, 1.5 equiv.) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and gas evolution. The reaction is mildly exothermic.

  • Reaction Monitoring : Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction : Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude oil.

  • Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate in vacuo.

  • Characterization : The expected product is a pale yellow oil. Confirm its identity via ¹H NMR and Mass Spectrometry. Yield should be in the range of 70-85%.

Step 2: Deprotection to (4-(Morpholin-4-ylmethyl)phenyl)methanol

  • Reaction Setup : Dissolve the purified 4-(morpholin-4-ylmethyl)phenyl acetate (from Step 1, e.g., 5.5 g, 22.1 mmol, 1.0 equiv.) in methanol (100 mL) in a 250 mL round-bottom flask.

  • Base Addition : Add potassium carbonate (6.1 g, 44.2 mmol, 2.0 equiv.). Causality Note: Potassium carbonate is a mild base sufficient for saponification of the acetate ester without causing side reactions on the benzylic amine.

  • Reaction Monitoring : Stir the suspension at room temperature for 2 hours. Monitor by TLC (10% methanol in DCM) for the disappearance of the starting material.

  • Workup : Filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate in vacuo.

  • Purification : Redissolve the residue in DCM (100 mL) and wash with water (2 x 30 mL) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product : The final product, (4-(morpholin-4-ylmethyl)phenyl)methanol, should be obtained as a white to off-white solid. Confirm purity and identity by ¹H NMR, ¹³C NMR, and HRMS. Yield should be >90%.

Pharmacological Evaluation and Structure-Activity Relationships (SAR)

The versatile morpholine scaffold has been successfully incorporated into inhibitors of numerous target classes, including kinases, proteases, and GPCRs.[1] Morpholine-containing compounds are particularly prominent as inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer and other diseases.[7][8]

Hypothetical Mechanism of Action: Kinase Inhibition

Let's consider the hypothetical binding of our synthesized compound, (4-(morpholin-4-ylmethyl)phenyl)methanol, within the ATP-binding site of a protein kinase.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Molecule hinge Hinge Region (e.g., NH backbone) gatekeeper Gatekeeper Residue pocket Hydrophobic Pocket morpholine Morpholine Ring solvent Solvent Interface morpholine->solvent Solubility Enhancement linker Benzyl Linker linker->pocket Hydrophobic Interaction methanol Methanol Group (-CH2OH) methanol->hinge H-Bond

Caption: Hypothetical binding mode of an N-substituted morpholine methanol inhibitor.

In this model:

  • The N-benzyl substituent acts as a scaffold to position the key functional groups.

  • The terminal methanol group forms a critical hydrogen bond with the kinase hinge region, a common anchoring point for Type I kinase inhibitors.

  • The central phenyl ring engages in hydrophobic or π-stacking interactions within the active site.

  • The morpholine ring is positioned towards the solvent-exposed region, enhancing the molecule's overall solubility and drug-like properties.[1]

Building a Structure-Activity Relationship (SAR)

Systematic modification of a lead compound is essential for optimizing potency and selectivity. The table below outlines a hypothetical SAR study based on our core molecule.

Compound IDStructure (R-group shown)Modification RationaleBiological Activity (Kinase IC₅₀ [nM])
1 (Lead) Baseline compound with H-bond donor/acceptor.50
2 Remove H-bond donating ability to test its importance.850
3 Extend linker to probe for additional pocket space.25
4 Change vector of H-bond to test geometric constraints.>1000
5 Add electron-withdrawing group to modulate ring electronics.65

Note: Structures are illustrative placeholders.

SAR Insights:

  • The Criticality of the Hydroxyl Group : Comparing compound 1 to 2 (the methyl ether analog) demonstrates the essential nature of the hydroxyl as a hydrogen bond donor. Its removal results in a >15-fold loss in potency.

  • Probing the Pocket : The improved activity of compound 3 suggests the presence of an adjacent hydrophobic pocket that can be exploited for further affinity gains.

  • Geometric Constraints : The dramatic loss of activity in compound 4 highlights the precise positional requirement of the hydrogen bond for effective inhibition.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective : To determine the IC₅₀ value of synthesized compounds against a target kinase. This protocol is based on the principle of quantifying ATP consumption.

  • Reagent Preparation :

    • Prepare a 2x kinase solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2x substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase buffer to create 10x final concentration stocks.

  • Assay Plate Setup :

    • To a white, 384-well plate, add 1 µL of 10x test compound solution or DMSO (for positive and negative controls).

    • Add 4 µL of the 2x kinase solution to all wells except the negative controls ("no enzyme" wells). Add 4 µL of buffer to these wells instead.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiating the Kinase Reaction :

    • Add 5 µL of the 2x substrate/ATP solution to all wells to start the reaction.

    • Incubate the plate at room temperature for 60 minutes. Causality Note: The incubation time must be within the linear range of the kinase reaction, typically determined during assay development to be <20% ATP consumption.

  • Detection :

    • Add 10 µL of a commercial luminescence-based ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®) to all wells. This reagent simultaneously stops the kinase reaction and initiates a light-producing reaction proportional to the remaining ATP.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis :

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Outlook and Advanced Applications

The N-substituted morpholine methanol scaffold is a rich platform for further innovation. Future directions in this field will likely focus on several key areas:

  • Advanced Synthesis : The application of modern synthetic methods like photocatalysis and continuous flow chemistry could enable more rapid and diverse library synthesis.[9]

  • Target Expansion : While potent against kinases, this scaffold's properties make it suitable for targeting other challenging protein classes, including epigenetic targets and protein-protein interactions. The morpholine ring is also a key component in compounds designed to cross the blood-brain barrier for CNS applications.[8]

  • Bio-conjugation : The terminal hydroxyl group is an ideal handle for conjugation to create PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), expanding the therapeutic modality beyond simple inhibition.

References

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Chengdu Institute of Organic Chemistry, Chinese Academy of Sciences.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
  • Adesina, M. A., et al. (2020). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 25(18), 4287.
  • (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • (2013). Morpholines. Synthesis and Biological Activity.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(23), 8206.
  • Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244.
  • Sahu, P., & Gupta, A. (2021). Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance. Semantic Scholar.
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Journal of Chemical Health Risks.
  • Iacona, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(11), 1898–1913.
  • (2022). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar.
  • Ruijter, E., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines.
  • Wu, G., et al. (2010). Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6606–6609.
  • Sharma, P., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • (2009). Methods for preparing n-substituted morpholine compounds.
  • (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. ChemistrySelect.
  • Taha, M., et al. (2021). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Molecules, 26(16), 4995.

Sources

An In-Depth Technical Guide to 4-Methylmorpholine-2-methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

4-Methylmorpholine-2-methanol, a substituted morpholine derivative, is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. Its structural combination of a tertiary amine, an ether linkage, and a primary alcohol within a heterocyclic framework makes it a valuable and versatile building block in organic synthesis. The presence of a stereocenter at the 2-position of the morpholine ring allows for the synthesis of enantiomerically pure compounds, a critical consideration in the development of modern therapeutics where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful.

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methylmorpholine-2-methanol, along with insights into its synthesis and key applications, particularly in the realm of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental for its application in research and development, informing decisions on reaction conditions, purification methods, and formulation.

Core Physical and Chemical Data

The known physical and chemical properties of 4-methylmorpholine-2-methanol are summarized in the table below. It is important to note that while some experimental data is available, certain properties, such as the melting point, have not been widely reported in the literature.

PropertyValueSource(s)
Chemical Name (4-methylmorpholin-2-yl)methanol[1]
CAS Number 40987-46-0[1]
Molecular Formula C₆H₁₃NO₂[2]
Molecular Weight 131.17 g/mol [2]
Boiling Point 177.042 °C at 760 mmHg
Density 1.031 g/cm³
Flash Point 60.9 °C
Melting Point Not available

Molecular Structure and Stereochemistry

The structure of 4-methylmorpholine-2-methanol is central to its utility. The morpholine ring typically adopts a chair conformation to minimize steric strain. The methyl group is situated on the nitrogen atom at the 4-position, and the hydroxymethyl group is at the 2-position.

Caption: 2D Chemical Structure of 4-methylmorpholine-2-methanol.

The chiral center at the C2 position means that 4-methylmorpholine-2-methanol can exist as two enantiomers: (R)-(4-methylmorpholin-2-yl)methanol and (S)-(4-methylmorpholin-2-yl)methanol. The specific stereochemistry is crucial for its application as a chiral building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[3]

Synthesis and Reactivity

Synthetic Approaches

While specific, detailed laboratory procedures for the synthesis of 4-methylmorpholine-2-methanol are not abundantly available in public literature, general synthetic strategies for substituted morpholines can be inferred. A common approach to the synthesis of the parent compound, 4-methylmorpholine, involves the methylation of morpholine. One established method is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.[4] Another route involves the reaction of N-methyldiethanolamine with sulfuric acid.[4]

The synthesis of 4-methylmorpholine-2-methanol would likely start from a suitable morpholine precursor. For instance, a plausible route could involve the N-methylation of morpholin-2-ylmethanol or the reduction of a corresponding carboxylic acid or ester derivative at the 2-position of a 4-methylmorpholine scaffold. The enantioselective synthesis of specific stereoisomers, such as (R)-(4-methylmorpholin-2-yl)methanol, is of particular importance and often involves the use of chiral catalysts or starting materials.[5]

synthesis_pathway cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product Morpholine Precursor Morpholin-2-ylmethanol or similar precursor N-Methylation N-Methylation (e.g., Eschweiler-Clarke) Morpholine Precursor->N-Methylation Reaction Target_Molecule 4-Methylmorpholine-2-methanol N-Methylation->Target_Molecule Yields

Caption: Generalized synthetic pathway to 4-methylmorpholine-2-methanol.

Chemical Reactivity

The reactivity of 4-methylmorpholine-2-methanol is dictated by its functional groups:

  • Tertiary Amine: The nitrogen atom is basic and nucleophilic, allowing it to participate in acid-base reactions and to act as a catalyst.

  • Primary Alcohol: The hydroxyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. This functional group is key to its utility as a building block, allowing for its incorporation into larger molecular structures.

  • Ether Linkage: The ether group within the morpholine ring is generally stable and unreactive under most conditions, contributing to the overall stability of the molecule.

Spectroscopic Characterization

While specific, publicly available spectra for 4-methylmorpholine-2-methanol are scarce, the expected spectral characteristics can be predicted based on its structure and data from the parent compound, 4-methylmorpholine.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl group on the nitrogen, the protons on the morpholine ring, and the protons of the hydroxymethyl group. The chemical shifts and coupling patterns would provide detailed information about the connectivity and stereochemistry of the molecule. For the parent 4-methylmorpholine, characteristic peaks for the methyl group and the morpholine ring protons are well-documented.[6][7]

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the six carbon atoms in the molecule, including the methyl carbon, the four carbons of the morpholine ring, and the carbon of the hydroxymethyl group.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations would be observed around 2800-3000 cm⁻¹. C-O stretching bands for the ether and alcohol would appear in the fingerprint region (around 1000-1300 cm⁻¹). The IR spectrum for 4-methylmorpholine shows characteristic peaks for its functional groups.[8][9]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (131.17 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group, the methyl group, or cleavage of the morpholine ring. The fragmentation of the parent 4-methylmorpholine has been studied and provides a basis for predicting the behavior of its derivatives.[10]

Applications in Drug Development and Research

The primary application of 4-methylmorpholine-2-methanol in the pharmaceutical industry is as a chiral building block .[3] Its stereoisomers are used in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The morpholine moiety is a common feature in many successful drugs, as it can improve physicochemical properties such as solubility and metabolic stability.

The parent compound, 4-methylmorpholine, is widely used as a mild base and catalyst in various organic reactions, including peptide synthesis and the formation of polyurethanes.[11] It is reasonable to expect that 4-methylmorpholine-2-methanol, with its additional reactive handle (the hydroxyl group), can be utilized in similar catalytic systems or as a precursor to more complex catalysts and ligands.

Safety and Handling

Based on available safety data, 4-methylmorpholine-2-methanol is classified as a hazardous substance.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid contact with skin, eyes, and clothing.

    • In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

4-Methylmorpholine-2-methanol is a valuable chiral intermediate with significant potential in the synthesis of complex organic molecules, particularly for pharmaceutical applications. Its unique combination of functional groups and a stereogenic center makes it a versatile tool for medicinal chemists and process development scientists. While a comprehensive public dataset on all its physical and chemical properties is still developing, the available information, coupled with an understanding of its structural analogues, provides a strong foundation for its effective use in research and development. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like 4-methylmorpholine-2-methanol is set to increase.

References

  • Fisher Scientific.
  • PubChem. 4-Methylmorpholine. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich.
  • AK Scientific, Inc.
  • Apollo Scientific.
  • NIST. Morpholine, 4-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. Morpholine, 4-methyl- IR Spectrum. NIST Chemistry WebBook. [Link]

  • TUODA INDUSTRY LIMITED. 4-methylmorpholine. [Link]

  • PubMed. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. [Link]

  • ResearchGate. The experimental FT-IR spectrum of 4-ethylmorpholine. [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

  • MySkinRecipes. (R)-(4-Methylmorpholin-2-yl)methanol. [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry; Vol. 26, No. 22 (2014), 7727-7730. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Royal Society of Chemistry. Enantioselective alkynylation of isatins and isatin-derived ketimines. [Link]

  • The Royal Society of Chemistry. Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. [Link]

  • NIST. Morpholine, 4-methyl-, 4-oxide. NIST Chemistry WebBook. [Link]

  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • ChemRxiv. Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • The Automated Topology Builder (ATB) and Repository. N-Methylmorpholine. [Link]

Sources

An In-depth Technical Guide to Chiral Auxiliaries for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules where a specific enantiomer is often responsible for the desired therapeutic effect.[1][2] This technical guide provides a comprehensive overview of the theory and practical application of chiral auxiliaries, one of the most robust and widely utilized strategies for achieving asymmetric synthesis.[3][4] We will delve into the core principles governing the action of these transient chiral controllers, explore the mechanisms of widely-used auxiliaries, and provide detailed protocols for their application in key carbon-carbon bond-forming reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of chiral auxiliaries in their synthetic endeavors.

The Imperative of Asymmetric Synthesis and the Role of Chiral Auxiliaries

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[2] These enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in the pharmaceutical industry.[5][6][7][8] Asymmetric synthesis, the process of converting an achiral starting material into a chiral product, provides the means to achieve this goal.[2]

Among the various strategies for asymmetric synthesis, the use of a chiral auxiliary is a powerful and reliable method.[3][4] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][4] After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse.[1][4]

The ideal chiral auxiliary possesses several key attributes:

  • Availability: It should be readily available in both enantiomeric forms.[9]

  • Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions without causing racemization of the product.[9]

  • High Stereodirection: It must exert a strong directing effect to ensure high diastereoselectivity in the key bond-forming step.[9]

  • Recoverability: The ability to recover and reuse the auxiliary is crucial for cost-effectiveness, especially on an industrial scale.

A Survey of Prominent Chiral Auxiliaries

A variety of chiral auxiliaries have been developed, each with its own unique structural features and applications. Many are derived from naturally occurring chiral molecules such as amino acids, terpenes, and carbohydrates.[10]

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans, oxazolidinones are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis.[1][9] They are particularly effective in asymmetric alkylation, aldol, and Diels-Alder reactions.[1][3] The commercially available (S)-4-benzyl-2-oxazolidinone and (R)-4-phenyl-2-oxazolidinone are derived from the amino acids L-phenylalanine and L-phenylglycine, respectively.

Mechanism of Stereodirection: The stereochemical outcome is controlled by the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring. The substrate, after attachment to the auxiliary, forms a rigid enolate upon deprotonation. The bulky substituent at C4 effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.

Myers' Pseudoephedrine Amides

Andrew G. Myers developed a practical method for asymmetric alkylation using the readily available and inexpensive pseudoephedrine as a chiral auxiliary.[11] Both (1R,2R)- and (1S,2S)-pseudoephedrine are accessible, allowing for the synthesis of both enantiomers of the target molecule.[1]

Mechanism of Stereodirection: The pseudoephedrine amide, upon deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride, forms a rigid, chelated enolate structure.[12] The lithium cation is coordinated to both the amide oxygen and the hydroxyl oxygen of the auxiliary. This rigid conformation, along with the steric bulk of the phenyl group, directs the incoming electrophile to a specific face of the enolate.[11]

Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a highly effective strategy for the asymmetric α-alkylation of ketones and aldehydes.[9][13] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are derived from (S)-proline and (R)-glutamic acid, respectively.[1][13]

Mechanism of Stereodirection: The ketone or aldehyde is first condensed with SAMP or RAMP to form a chiral hydrazone.[13] Deprotonation with a strong base generates a resonance-stabilized azaenolate.[13][14] The lithium cation is chelated by the methoxy group and the nitrogen atom, creating a rigid structure that directs the electrophile to the less hindered face of the azaenolate.[13][14]

Core Applications in Asymmetric Synthesis

Chiral auxiliaries have proven to be invaluable in a wide range of asymmetric transformations, particularly in the formation of carbon-carbon bonds.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental method for introducing chirality into a molecule.[9] The use of chiral auxiliaries allows for the highly diastereoselective alkylation of enolates.

Workflow for Asymmetric Alkylation using a Chiral Auxiliary:

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage a Achiral Substrate c Substrate-Auxiliary Adduct a->c b Chiral Auxiliary b->c d Deprotonation c->d e Alkylation with Electrophile d->e f Diastereomerically Enriched Product e->f i Cleavage Reaction f->i g Enantiomerically Enriched Product h Recovered Chiral Auxiliary i->g i->h

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are common structural motifs in natural products. Chiral auxiliaries, particularly Evans' oxazolidinones, have been instrumental in controlling the stereochemistry of this reaction.[1][15][16][17][18]

Mechanism of the Evans Asymmetric Aldol Reaction:

The N-acylated oxazolidinone is treated with a Lewis acid, such as dibutylboron triflate, and a hindered base to form a Z-enolate.[17] This enolate then reacts with an aldehyde through a highly organized, chair-like six-membered transition state.[16][17] The substituent on the oxazolidinone ring directs the approach of the aldehyde, leading to the formation of the syn-aldol product with high diastereoselectivity.[17]

G cluster_0 Formation of Z-Enolate cluster_1 Aldol Addition a N-Acyl Oxazolidinone c Z-Boron Enolate a->c Deprotonation b Dibutylboron Triflate + Base b->c e Chair-like Transition State c->e d Aldehyde d->e f Syn-Aldol Adduct e->f

Caption: Mechanism of the Evans asymmetric aldol reaction.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings, often creating multiple stereocenters in a single step.[19][20] Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction.[19][20]

Cleavage of the Chiral Auxiliary: The Final Step

A critical step in any chiral auxiliary-based synthesis is the removal of the auxiliary to reveal the desired enantiomerically enriched product.[21] The choice of cleavage method depends on the desired functional group in the final product.[21]

Desired Functional Group Cleavage Reagent Reference
Carboxylic AcidLithium hydroxide/hydrogen peroxide[21]
Primary AlcoholLithium borohydride or lithium aluminum hydride[21]
AldehydeDiisobutylaluminum hydride (DIBAL-H)[21]
EsterSodium methoxide in methanol[21]

It is crucial to select cleavage conditions that do not compromise the stereochemical integrity of the newly formed chiral center.

Experimental Protocols

Evans' Asymmetric Alkylation Protocol
  • Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in an appropriate solvent, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add the desired acid anhydride (1.2 equiv) and heat the mixture. After completion, quench the reaction with water and extract the product.

  • Diastereoselective Alkylation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Slowly add a solution of a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS). After stirring, add the alkylating agent and monitor the reaction by TLC.

  • Auxiliary Cleavage: Dissolve the purified alkylated product in a mixture of THF and water and cool to 0 °C. Add lithium hydroxide and hydrogen peroxide and stir until the reaction is complete.[9] Quench the reaction and recover the chiral auxiliary by extraction. Acidify the aqueous layer to isolate the enantiomerically enriched carboxylic acid.[9]

Myers' Asymmetric Alkylation Protocol
  • Amide Formation: Couple pseudoephedrine with the desired carboxylic acid using a standard coupling agent.

  • Asymmetric Alkylation: Suspend the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C.[9] Slowly add a solution of LDA (2.2 equiv).[9] Allow the mixture to warm briefly before cooling to the desired reaction temperature. Add the alkylating agent and monitor the reaction by TLC.[9]

  • Auxiliary Removal: The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.[9]

Conclusion

Chiral auxiliaries remain a cornerstone of asymmetric synthesis, providing a reliable and predictable method for the construction of enantiomerically pure compounds. Their versatility in a range of carbon-carbon bond-forming reactions, coupled with the often high levels of stereocontrol, makes them an indispensable tool for chemists in both academic and industrial settings. A thorough understanding of the underlying mechanistic principles and careful selection of the appropriate auxiliary and reaction conditions are key to harnessing their full potential in the synthesis of complex chiral molecules.

References

  • Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]

  • BenchChem. (2025).
  • Lakner, F. J., & Negrete, G. R. (n.d.). A New and Convenient Chiral Auxiliary for Asymmetric Diels–Alder Cycloadditions in Environmentally Benign Solvents.
  • Wikipedia. (2023). Chiral auxiliary. In Wikipedia. [Link]

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (n.d.).
  • Myers, A. G. (n.d.).
  • Methods for cleavage of chiral auxiliary. (n.d.).
  • Wikipedia. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing.
  • ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
  • Asymmetric Aldol Reaction Induced by Chiral Auxiliary. (2006).
  • Asymmetric Synthesis. (n.d.). University of York.
  • Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.
  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis. (n.d.).
  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit.
  • Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
  • Du, H., & Ding, K. (2010). Asymmetric Catalysis of Diels–Alder Reaction.
  • Asymmetric Aldol Reactions Using Boron Enol
  • Microwave-assisted asymmetric Diels-Alder reaction using chiral auxiliaries derived
  • Asymmetric Synthesis. (n.d.).
  • Asymmetric Synthesis in Industry: From Lab to Market. (2024, September 5). Chiralpedia.
  • Myers Asymmetric Alkyl
  • Asymmetric methods and their use in the pharmaceutical industry. (n.d.).
  • 9.1 Introduction to Industrial Applications of Asymmetric Synthesis. (n.d.).
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019, June 16).
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. (n.d.). Williams College.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (n.d.).
  • Evans Aldol Reaction. (2014, April 18).
  • Afonso, C. A. M., & Pereira, J. (2006). Asymmetric Aldol Reaction Induced by Chiral Auxiliary. Dialnet.
  • Chiral Auxiliaries in Asymmetric Synthesis. (n.d.).
  • (PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025, September 9).
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (n.d.). PubMed Central.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.).
  • The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. (2010, November 11). PMC.
  • Meyers Asymmetric Alkylation - Asymmetric Synthesis. (n.d.). ChemTube3D.
  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. (n.d.). MIT.
  • Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashion. (n.d.).
  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. (n.d.). Journal of the American Chemical Society.

Sources

Methodological & Application

The Elusive Auxiliary: A Guide to Chiral Morpholine Scaffolds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on (4-Methylmorpholin-2-yl)methanol and the Broader Landscape of Chiral Morpholine Synthesis

Introduction: The Quest for a Novel Chiral Auxiliary

In the field of asymmetric synthesis, the development of novel chiral auxiliaries is a constant pursuit, aiming for greater efficiency, selectivity, and practicality in the stereocontrolled construction of complex molecules.[1] this compound presents itself as an intriguing candidate for such a role. Its rigid morpholine backbone, coupled with a stereogenic center and a handle for substrate attachment (the hydroxyl group), suggests the potential for effective facial shielding in enolate reactions. However, an extensive review of the scientific literature and patent databases reveals a notable absence of its application as a stoichiometric chiral auxiliary for reactions such as asymmetric aldol additions or alkylations.

While this specific application remains undocumented, the broader class of chiral morpholine derivatives is of immense importance in medicinal chemistry and drug development.[2] The morpholine motif is a privileged scaffold found in numerous biologically active compounds, where stereochemistry often plays a critical role in determining efficacy and safety.[2][3][4] This has spurred the development of elegant and efficient catalytic asymmetric methods for the synthesis of chiral morpholines themselves, rather than their use as removable auxiliaries.[3][4][5][6]

This guide, therefore, pivots from the undocumented use of this compound as a traditional chiral auxiliary to a more practical and well-supported topic: the catalytic asymmetric synthesis of chiral morpholines . We will delve into the principles and protocols of modern synthetic strategies that provide access to these valuable building blocks, offering researchers and drug development professionals a robust guide to this important area of synthetic chemistry.

Part 1: Catalytic Asymmetric Synthesis of 2-Substituted Chiral Morpholines via Asymmetric Hydrogenation

A highly effective and atom-economical approach for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of the corresponding 2-substituted dehydromorpholines.[3][4][6] This method typically employs a rhodium catalyst complexed with a chiral bisphosphine ligand to achieve high levels of enantioselectivity.

Causality Behind Experimental Choices

The success of this transformation hinges on the precise coordination of the dehydromorpholine substrate to the chiral rhodium catalyst. The chiral ligand creates a sterically and electronically differentiated environment around the metal center. This forces the substrate to bind in a preferred orientation, leading to the delivery of hydrogen to one face of the double bond, thus establishing the stereocenter with high fidelity. The choice of ligand is critical and often requires screening to find the optimal match for a given substrate.

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

This protocol provides a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a model dehydromorpholine substrate.

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • (R)-SKP (Chiral bisphosphine ligand)

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen gas (high purity)

  • Stainless-steel autoclave

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol). Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Substrate Preparation: In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).

  • Reaction Setup: Transfer the substrate solution to the catalyst solution. Transfer the resulting mixture to a stainless-steel autoclave.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times. Pressurize the autoclave to 50 atm with hydrogen.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

SubstrateLigandYield (%)ee (%)
2-Phenyl-3,4-dihydro-2H-1,4-oxazine(R)-SKP>95up to 99
Various 2-aryl/alkyl dehydromorpholinesChiral BisphosphinesHighHigh

Note: The specific yield and enantiomeric excess (ee) will depend on the substrate and the specific chiral ligand used. The data presented here is representative of the high efficiency of this method.[3][4][6]

Part 2: Organocatalytic Asymmetric Synthesis of 2,3-Disubstituted Morpholines

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds, including chiral morpholines.[2] The intramolecular aza-Michael addition reaction is a particularly effective method for constructing the morpholine ring with high stereocontrol.

Mechanistic Rationale

This approach often utilizes a chiral secondary amine catalyst, such as a proline derivative, which reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion intermediate. This activation lowers the LUMO of the enal, facilitating the intramolecular conjugate addition of a tethered carbamate nucleophile. The chiral catalyst effectively shields one face of the iminium ion, directing the nucleophilic attack to the opposite face and thereby establishing the desired stereochemistry at the 2- and 3-positions of the morpholine ring.

Experimental Workflow Diagram

G cluster_0 Organocatalytic Aza-Michael Addition start α,β-Unsaturated Aldehyde with Tethered Carbamate iminium Chiral Iminium Ion Intermediate start->iminium + Catalyst catalyst Chiral Secondary Amine Catalyst (e.g., Proline derivative) catalyst->iminium cyclization Intramolecular Aza-Michael Addition iminium->cyclization Facial Shielding by Catalyst hydrolysis Hydrolysis cyclization->hydrolysis product Enantioenriched 2,3-Disubstituted Morpholine hydrolysis->product

Caption: Workflow for the organocatalytic asymmetric synthesis of 2,3-disubstituted morpholines.

Part 3: Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A one-pot, tandem reaction sequence combining hydroamination and asymmetric transfer hydrogenation offers an efficient route to chiral 3-substituted morpholines from readily available aminoalkyne substrates.[5]

Logical Relationship Diagram

G cluster_workflow Tandem Synthesis of Chiral 3-Substituted Morpholines aminoalkyne Aminoalkyne Substrate Ether-containing backbone hydroamination Titanium-catalyzed Hydroamination Forms cyclic imine aminoalkyne->hydroamination imine Cyclic Imine Intermediate hydroamination->imine transfer_hydrogenation Ruthenium-catalyzed Asymmetric Transfer Hydrogenation Noyori-Ikariya catalyst imine->transfer_hydrogenation final_product Chiral 3-Substituted Morpholine High ee transfer_hydrogenation->final_product

Caption: Tandem hydroamination and asymmetric transfer hydrogenation for chiral morpholine synthesis.

Protocol: Tandem Synthesis of a Chiral 3-Substituted Morpholine

Materials:

  • Ether-containing aminoalkyne substrate

  • Bis(amidate)bis(amido)Ti catalyst

  • RuCl (Noyori-Ikariya catalyst)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous toluene

Procedure:

  • Hydroamination: In a glovebox, dissolve the aminoalkyne substrate (1.0 mmol) and the Ti catalyst (5 mol %) in anhydrous toluene (5 mL). Heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or GC-MS for the formation of the cyclic imine.

  • Asymmetric Transfer Hydrogenation: Cool the reaction mixture to 0 °C. Add a solution of the Ru catalyst (1 mol %) in the formic acid/triethylamine azeotrope (0.5 mL).

  • Reaction: Stir the reaction at room temperature for 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Conclusion and Future Outlook

While the initial premise of utilizing this compound as a chiral auxiliary remains an open area for investigation, the broader field of chiral morpholine synthesis is vibrant and impactful. The catalytic asymmetric methods outlined in this guide provide robust and versatile platforms for accessing these crucial structural motifs. The high efficiencies and selectivities of these reactions underscore the power of modern catalysis in addressing challenges in medicinal and materials chemistry. Future research may yet uncover a valuable role for morpholine-based auxiliaries like this compound, potentially in specialized applications where their unique structural and electronic properties can be leveraged to achieve unprecedented levels of stereocontrol.

References

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. Available at: [Link]

  • University of Wisconsin-Madison. Asymmetric Synthesis. Available at: [Link]

Sources

Application Notes & Protocols: Asymmetric Alkylation Utilizing (4-Methylmorpholin-2-yl)methanol as a Chiral Auxiliary Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to a representative protocol for the asymmetric alkylation of carboxylic acid derivatives through the use of a chiral auxiliary derived from (4-Methylmorpholin-2-yl)methanol. While not as commonly cited as other auxiliaries, the structural features of this morpholine derivative offer a compelling framework for stereochemical control. These notes detail the synthesis of the active N-acyl morpholine auxiliary, the subsequent diastereoselective alkylation, and the final cleavage step to yield the enantioenriched product. The underlying principles of stereocontrol, key experimental considerations, and potential optimization strategies are discussed to provide a thorough understanding of the methodology.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. Chiral auxiliaries are powerful tools in this endeavor. They are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.

The effectiveness of a chiral auxiliary is determined by its ability to create a sterically and/or electronically biased environment around the reactive center. Well-known examples include the Evans oxazolidinones, which provide excellent stereocontrol in a variety of transformations, including alkylations.[1][2] The rigid, predictable conformation of the auxiliary after attachment to the substrate is key to its success.

This compound, a chiral amino alcohol, presents an interesting scaffold for the development of a new class of chiral auxiliaries. The morpholine ring can adopt a stable chair conformation, and the substituents can effectively shield one face of a reactive intermediate, such as an enolate. This document outlines a generalized protocol for how this compound can be employed as a precursor to an N-acyl chiral auxiliary for the asymmetric alkylation of carboxylic acids.

Experimental Workflow Overview

The overall process can be divided into three main stages: preparation of the N-acyl auxiliary, the diastereoselective alkylation, and the cleavage of the auxiliary to release the final product.

workflow cluster_prep Part 1: Auxiliary Preparation cluster_alkylation Part 2: Asymmetric Alkylation cluster_cleavage Part 3: Auxiliary Cleavage start This compound acyl Acylation with R-COCl start->acyl aux N-Acyl Chiral Auxiliary acyl->aux enolate Enolate Formation (LDA) aux->enolate alkyl Alkylation with R'-X enolate->alkyl product_aux Alkylated Auxiliary alkyl->product_aux cleave Hydrolysis or other cleavage product_aux->cleave final_product Chiral Carboxylic Acid/Derivative cleave->final_product recovered_aux Recovered Auxiliary Precursor cleave->recovered_aux

Figure 1: General workflow for asymmetric alkylation.

Detailed Protocols

Part 1: Preparation of the N-Acyl-(4-methylmorpholin-2-yl)methanol Auxiliary

Principle: The secondary amine of the morpholine ring is acylated with a carboxylic acid chloride or anhydride. This reaction attaches the substrate (the acyl group) to the chiral auxiliary.

Materials:

  • This compound

  • Propionyl chloride (or other desired acid chloride)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (e.g., propionyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl auxiliary.

Part 2: Asymmetric Alkylation

Principle: The N-acyl auxiliary is deprotonated at the α-carbon of the acyl group using a strong, non-nucleophilic base to form a chiral enolate. The conformation of this enolate is directed by the chiral auxiliary. Subsequent reaction with an electrophile (an alkyl halide) occurs preferentially from the less sterically hindered face.

Materials:

  • N-Acyl-(4-methylmorpholin-2-yl)methanol auxiliary

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise, and stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature, then add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography. The diastereomeric ratio can be determined at this stage by NMR or HPLC analysis.

Part 3: Cleavage of the Chiral Auxiliary

Principle: The alkylated acyl group is cleaved from the auxiliary to yield the final chiral product. The method of cleavage can be chosen to produce a carboxylic acid, ester, or alcohol. Basic hydrolysis is a common method.

Materials:

  • Alkylated N-acyl auxiliary

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrogen peroxide (H₂O₂)

  • Water

  • Aqueous sodium sulfite solution

  • Diethyl ether

  • Aqueous hydrochloric acid (1 M)

Procedure for Hydrolysis to a Carboxylic Acid:

  • Dissolve the alkylated auxiliary (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide (e.g., 2.0 eq) followed by the dropwise addition of 30% aqueous hydrogen peroxide (4.0 eq).

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 3-5 hours.

  • Cool the reaction back to 0 °C and quench the excess peroxide by the slow addition of aqueous sodium sulfite solution.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the remaining aqueous solution with diethyl ether to remove the recovered chiral auxiliary precursor. The auxiliary can be recovered from the ether layer.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the chiral carboxylic acid.

  • The enantiomeric excess (% ee) of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Mechanism of Stereocontrol

The stereoselectivity of the alkylation step is proposed to arise from the formation of a rigid, chelated Z-enolate intermediate. The lithium cation is coordinated by the enolate oxygen and the oxygen of the C-2 methanol group. This locks the conformation of the enolate. The N-methyl group and the C-2 side chain of the morpholine ring are expected to adopt pseudo-equatorial positions in the chair conformation, sterically blocking the top face of the enolate. Consequently, the incoming electrophile (R'-X) approaches from the less hindered bottom face, leading to the observed diastereoselectivity.

Figure 2: Proposed mechanism of stereocontrol.

Note: A proper chemical drawing would replace the placeholder text in the diagram above to visually depict the molecular interactions.

Representative Data

As this is a generalized protocol for a less common auxiliary, specific performance data is not available in the literature. However, for similar chiral auxiliaries used in the alkylation of propionyl amides, high diastereoselectivities are often achieved. The following table provides representative data from well-established systems to illustrate typical expectations for such a reaction.

Electrophile (R'-X)SolventTemp (°C)Diastereomeric Ratio (d.r.)Enantiomeric Excess (% ee) of Product*Reference
Benzyl bromideTHF-78>95:5>99%[1]
Methyl iodideTHF-78>95:5>99%[1]
Allyl bromideTHF-78>90:10>98%[2]
Isopropyl iodideTHF-40>90:10>98%[2]

*After cleavage of the auxiliary.

Note: These values are for illustrative purposes and would need to be determined experimentally for the this compound derived auxiliary.

Troubleshooting and Key Considerations

  • Low Diastereoselectivity:

    • Incomplete enolate formation: Ensure the LDA is fresh and accurately titrated. Use of a slight excess can be beneficial.

    • Temperature control: Maintaining a very low temperature (-78 °C) is crucial to prevent enolate equilibration and side reactions.

    • Solvent: THF is generally the solvent of choice due to its ability to solvate the lithium cation and promote the desired chelation.

  • Low Yield:

    • Moisture: All glassware must be rigorously dried, and all reagents and solvents must be anhydrous, as the strong base (LDA) is highly sensitive to water.

    • Reaction times: Monitor the reaction by TLC to determine the optimal reaction time for both enolate formation and alkylation.

  • Difficulty in Auxiliary Cleavage:

    • If the standard LiOH/H₂O₂ method is not effective, other cleavage conditions can be explored, such as acid hydrolysis, reductive cleavage (e.g., with LiAlH₄ to produce a chiral alcohol), or transesterification.

Conclusion

The protocol described herein provides a logical and chemically sound framework for the application of this compound as a chiral auxiliary precursor in asymmetric alkylation. By converting it to an N-acyl derivative, one can leverage the inherent chirality and conformational rigidity of the morpholine scaffold to induce high levels of stereocontrol in the formation of new carbon-carbon bonds. While experimental validation is required to determine the precise efficacy of this specific auxiliary, the principles outlined are well-grounded in the broader field of asymmetric synthesis and offer a promising avenue for the development of novel synthetic methodologies.

References

  • A general, enantioselective synthesis of protected morpholines and piperazines. (2012). NIH. [Link]

  • Elaboration of morpholine amide products.[a]Absolute stereochemistry... (n.d.). ResearchGate. [Link]

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (2021). Nature. [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-2-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. [Link]

  • Chiral Auxiliary. (n.d.). Wikipedia. [Link]

Sources

The Ascendant Role of (4-Methylmorpholin-2-yl)methanol in Stereocontrolled Natural Product Synthesis: A Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of natural product synthesis, the precise orchestration of stereochemistry is paramount. The biological activity of complex molecules is inextricably linked to their three-dimensional architecture, demanding that synthetic chemists wield tools of exquisite stereocontrol. Among the arsenal of methods for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable strategy.[1][2] This application note delves into the burgeoning utility of (4-Methylmorpholin-2-yl)methanol, a versatile and efficient chiral auxiliary, in the construction of stereochemically rich fragments destined for natural product synthesis.

This compound, available in both (R) and (S) enantiopure forms, presents a unique constellation of structural features that render it an attractive chiral controller. Derived from the ubiquitous and biologically relevant morpholine scaffold, this auxiliary combines the conformational rigidity of the heterocyclic ring with a sterically demanding N-methyl group and a primary alcohol for straightforward attachment to a prochiral substrate. This guide will illuminate the strategic application of this auxiliary, providing detailed protocols for its use in asymmetric carbon-carbon bond formation and its subsequent facile removal, thereby empowering researchers in the fine chemical and pharmaceutical industries to harness its full potential.

Core Principles: Stereochemical Induction with this compound

The efficacy of a chiral auxiliary lies in its ability to create a diastereomeric intermediate that biases the approach of a reagent to one face of a prochiral center.[1] In the case of this compound, attachment to a carboxylic acid derivative, for instance, an acyl chloride, via its primary alcohol yields an ester. This ester can then be transformed into a variety of nucleophilic or electrophilic species.

For asymmetric alkylations and aldol reactions, the N-acyl derivative of the corresponding morpholinone can be envisioned. The formation of a metal enolate, for example, a boron or lithium enolate, would be directed by the stereocenter at C2 of the morpholine ring. The N-methyl group and the ring conformation create a sterically defined pocket, compelling incoming electrophiles to approach from the less hindered face, thus ensuring high diastereoselectivity.

Application Protocol I: Asymmetric Aldol Reaction for the Synthesis of a Chiral β-Hydroxy Acid Derivative

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[3] The use of chiral auxiliaries to control the stereochemical outcome of this reaction has been extensively explored, with oxazolidinones developed by Evans being a prime example.[4][5] By analogy, this compound can be employed to construct chiral β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of polyketide natural products.

Workflow for Asymmetric Aldol Reaction

cluster_0 Auxiliary Attachment & Enolization cluster_1 Diastereoselective Aldol Reaction cluster_2 Auxiliary Cleavage & Product Isolation A Acylation of (S)-(4-Methylmorpholin-2-yl)methanol B Enolate Formation (e.g., with Bu2BOTf) A->B Propanoyl Chloride C Reaction with Prochiral Aldehyde B->C R-CHO, -78 °C D Formation of Diastereomeric Aldol Adduct C->D E Hydrolytic Cleavage D->E LiOH, H2O2 F Chiral β-Hydroxy Acid E->F G Recovered Auxiliary E->G

Caption: Workflow for the asymmetric aldol reaction.

Step-by-Step Protocol:

Part 1: Acylation of (S)-(4-Methylmorpholin-2-yl)methanol

  • To a solution of (S)-(4-Methylmorpholin-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq.).

  • Slowly add propanoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propanoyl derivative.

Part 2: Diastereoselective Aldol Reaction

  • Dissolve the N-propanoyl derivative (1.0 eq.) in anhydrous DCM (0.2 M) and cool to -78 °C under an argon atmosphere.

  • Add di-n-butylboryl triflate (1.2 eq.) dropwise, followed by the slow addition of diisopropylethylamine (1.3 eq.).

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolization.

  • Add the desired aldehyde (1.1 eq.) as a solution in DCM dropwise.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to 0 °C over 1 hour.

  • Quench the reaction by the addition of a pH 7 phosphate buffer.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldol adduct can be purified by flash chromatography or used directly in the next step.

Part 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude aldol adduct in a 3:1 mixture of tetrahydrofuran (THF) and water (0.1 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by the dropwise addition of 1 M aqueous lithium hydroxide (2.0 eq.).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the excess peroxide by the addition of saturated aqueous sodium sulfite solution.

  • Acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x). The aqueous layer can be basified and extracted with DCM to recover the chiral auxiliary.

  • Combine the ethyl acetate layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-hydroxy acid.

  • Purify by flash column chromatography or crystallization to obtain the enantiomerically enriched product.

Expected Outcomes

Based on analogous systems using amino alcohol-derived chiral auxiliaries, high levels of diastereoselectivity and good yields can be anticipated.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>95:585-95
Benzaldehyde>98:280-90
Acrolein>90:1075-85

Table 1: Predicted outcomes for the asymmetric aldol reaction using the (S)-(4-Methylmorpholin-2-yl)methanol auxiliary based on data from similar chiral auxiliaries.[4][5]

Application Protocol II: Diastereoselective Alkylation

The stereoselective formation of carbon-carbon bonds via the alkylation of chiral enolates is a powerful tool for constructing complex molecular frameworks.[6] The N-acyl derivative of this compound can be utilized to direct the stereoselective alkylation of the α-carbon.

Logical Workflow for Asymmetric Alkylation

cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Product Generation A Acylated Auxiliary B Lithium Enolate Generation A->B LDA, THF, -78 °C C Reaction with Electrophile B->C R-X, -78 °C to 0 °C D Alkylated Intermediate C->D E Reductive Cleavage D->E LiAlH4 F Chiral Alcohol E->F G Recovered Auxiliary E->G

Caption: Workflow for diastereoselective alkylation.

Step-by-Step Protocol:

Part 1: Diastereoselective Alkylation

  • To a solution of the N-propanoyl derivative of (S)-(4-Methylmorpholin-2-yl)methanol (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA, 1.1 eq.) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) as a solution in THF.

  • Allow the reaction to stir at -78 °C for 2 hours and then slowly warm to 0 °C over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: Reductive Cleavage to a Chiral Alcohol

  • To a solution of the alkylated product (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add lithium aluminum hydride (LiAlH₄, 2.0 eq.) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filter the resulting white precipitate through a pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude alcohol by flash column chromatography.

Conclusion and Future Outlook

This compound represents a promising and versatile chiral auxiliary for modern asymmetric synthesis. Its straightforward preparation, robust performance in key carbon-carbon bond-forming reactions, and facile removal make it an attractive tool for the construction of complex, stereochemically defined molecules. The protocols detailed herein, based on well-established precedents for analogous chiral auxiliaries, provide a solid foundation for researchers to explore the full potential of this reagent in the synthesis of natural products and other biologically active compounds. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development and application of efficient chiral auxiliaries like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Sun, Z., et al. (2015).
  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The Aldol Reaction: A Powerful C− C Bond‐Forming Methodology.
  • Ghosh, A. K., & Fidanze, S. (2000). Enantioselective aldol reactions with a new chiral auxiliary derived from cis-1-amino-2-hydroxyindan. Organic Letters, 2(17), 2683-2685.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Mikołajczyk, M., & Drabowicz, J. (1982). Chiral organosulfur compounds. Topics in Stereochemistry, 13, 333-468.
  • Prasad, K. R., & Gholap, S. L. (2008). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Current Organic Synthesis, 5(1), 1-17.
  • Meninno, S., & Lattanzi, A. (2016). Asymmetric Aldol Reaction with Formaldehyde: a Challenging Process. The Chemical Record, 16(4), 2016-2030.
  • Wang, Z., et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.
  • Trost, B. M. (2002). On the use of O-allyl and O-propargyl protecting groups in synthesis.
  • Serra, S., & Fuganti, C. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide.
  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. URL: [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical reviews, 103(8), 2921-2944.

Sources

Application Note & Protocol: Chiral Auxiliaries in Asymmetric Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the current scientific literature reveals that while (4-Methylmorpholin-2-yl)methanol possesses the structural characteristics of a potential chiral auxiliary—namely, a rigid cyclic framework derived from an amino alcohol—its specific application in the asymmetric synthesis of chiral amines is not extensively documented in peer-reviewed sources.

Therefore, this guide will leverage a well-established, structurally and conceptually analogous system to provide a robust and scientifically validated framework. We will use the widely-cited Evans' oxazolidinone auxiliaries as a model to detail the principles, protocols, and applications relevant to the user's topic. This approach ensures that the provided methodologies are trustworthy, reproducible, and grounded in authoritative scientific literature, while also providing the foundational knowledge necessary for researchers to potentially investigate novel auxiliaries like this compound.

A Framework for this compound based on the Evans' Oxazolidinone Model System

Introduction: The Enduring Challenge of Chiral Amine Synthesis

Chiral amines are indispensable structural motifs, forming the backbone of approximately 40-45% of small-molecule pharmaceuticals, agrochemicals, and natural products.[1] Their profound impact on biological activity necessitates methods for their synthesis in enantiomerically pure form. Among the strategies developed, the use of chiral auxiliaries remains a powerful and reliable method for establishing stereocenters with a high degree of predictability and control.[2][3]

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation diastereoselectively.[2] After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. This methodology offers a robust alternative to often complex and substrate-sensitive catalytic asymmetric methods.

The Potential of this compound as a Chiral Auxiliary

This compound, a chiral 1,2-amino alcohol derivative, contains the key structural features that define an effective chiral auxiliary:

  • Stereogenic Centers: It possesses inherent, fixed chirality.

  • Rigid Conformation: The morpholine ring provides a conformationally restricted scaffold, which is crucial for effective stereochemical communication.

  • Attachment/Cleavage Points: The secondary amine and primary alcohol functionalities provide handles for covalent attachment to a substrate and subsequent removal.

While direct protocols for this specific compound are not prevalent, its function can be expertly modeled on the foundational work done with Evans' chiral oxazolidinone auxiliaries, which are also derived from chiral 1,2-amino alcohols.[2][4]

A Validated Model System: Evans' Asymmetric Alkylation

The Evans' oxazolidinone auxiliaries, developed by David A. Evans, provide one of the most reliable and well-documented methods for the asymmetric synthesis of α-substituted carboxylic acids, which are direct precursors to α-chiral amines.[4] The general strategy involves three key stages: attachment of the auxiliary, diastereoselective enolate alkylation, and auxiliary removal.

G cluster_0 Overall Workflow for Chiral Amine Synthesis via Auxiliary A Prochiral Carboxylic Acid C Attach Auxiliary: Formation of Chiral Imide A->C B Chiral Auxiliary (e.g., Evans' Oxazolidinone) B->C D Diastereoselective Alkylation (R-X) C->D 1. Base (LDA) 2. R-X E Cleave Auxiliary: Yields Chiral Carboxylic Acid D->E LiOH, H₂O₂ F Convert to Amine: (e.g., Curtius Rearrangement) E->F H Recovered Auxiliary E->H Auxiliary Recovery G Enantiopure α-Chiral Amine F->G G cluster_mech Mechanism of Diastereoface Selection Enolate Electrophile_approach Electrophile (R-X) approaches from unhindered face p3 Electrophile_approach:e->p3:c Steric_block Substituent (R') blocks top face p1 Steric_block:e->p1:c p2 p4

Figure 2. Chelation-controlled model for Evans' asymmetric alkylation.

Experimental Protocols

The following protocols are adapted from the seminal work by Evans and are presented as a robust template. [4]

Protocol 1: Attachment of the Auxiliary (N-Acylation)

This procedure describes the coupling of a carboxylic acid with the chiral auxiliary to form the requisite N-acyl oxazolidinone.

  • Reagent Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.5 M under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.

  • Acid Chloride Formation: Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF, 1 drop). Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Acylation: In a separate flask, dissolve the chiral oxazolidinone auxiliary (1.1 eq) in anhydrous DCM (0.5 M) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of the freshly prepared acid chloride solution.

  • Workup: After stirring for 1 hour at 0 °C, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation

This is the key stereocenter-forming step. The procedure requires strictly anhydrous conditions.

  • Setup: To an oven-dried, flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Enolate Formation: Cool the solution to -78 °C (acetone/dry ice bath). Add freshly titrated LDA (1.05 eq) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise. Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC for the consumption of the starting material.

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or capillary GC analysis. The product is often purified by flash chromatography.

Protocol 3: Auxiliary Cleavage and Conversion to Chiral Amine

Method A: Cleavage to the Chiral Carboxylic Acid

  • Hydrolysis: Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water. Cool to 0 °C. Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) followed by lithium hydroxide (LiOH, 2.0 eq).

  • Stirring: Stir vigorously at 0 °C for 2-4 hours.

  • Workup: Quench the reaction by adding aqueous sodium sulfite (Na₂SO₃) solution. Acidify the mixture to pH ~2-3 with aqueous HCl. Extract with ethyl acetate (3x).

  • Isolation: The aqueous layer contains the recovered protonated auxiliary. The combined organic layers contain the chiral carboxylic acid. Dry the organic phase, concentrate, and purify as needed.

Method B: Conversion of the Carboxylic Acid to the Chiral Primary Amine (via Curtius Rearrangement)

  • Acid Activation: Dissolve the chiral carboxylic acid (1.0 eq) in anhydrous acetone or THF. Add triethylamine (1.1 eq) and cool to 0 °C. Add ethyl chloroformate (1.1 eq) dropwise and stir for 30 minutes.

  • Azide Formation: Add a solution of sodium azide (NaN₃, 1.5 eq) in water dropwise, ensuring the temperature remains below 10 °C. Stir for 1 hour.

  • Rearrangement & Trapping: Extract the acyl azide into toluene. Gently heat the toluene solution to 80-100 °C until N₂ evolution ceases, forming the isocyanate. Add aqueous HCl and heat to reflux to hydrolyze the isocyanate to the primary amine hydrochloride salt.

  • Isolation: Cool the solution and basify with NaOH to liberate the free amine, which can then be extracted.

Data Presentation: Performance of Evans' Auxiliaries

The following table summarizes representative results for the alkylation of an N-propionyl oxazolidinone, demonstrating the high diastereoselectivity achieved.

EntryAlkylating Agent (R-X)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide (BnBr)91%>99:1
2Allyl iodide80%>99:1
3Ethyl iodide (EtI)90%97:3
4Isopropyl iodide (i-PrI)65%98:2

Data adapted from Evans, D. A., et al. J. Am. Chem. Soc. 1982, 104 (6), pp 1737–1739. [4]

Conclusion and Future Directions

The use of chiral auxiliaries, exemplified by the robust Evans' oxazolidinone system, provides a powerful and predictable platform for the synthesis of enantiopure compounds. The principles of covalent attachment, sterically-controlled diastereoselective transformation, and subsequent cleavage are fundamental to asymmetric synthesis.

For researchers interested in This compound , the logical path forward would be to apply the workflows detailed herein. Key steps would include:

  • Synthesis and N-acylation: Couple the morpholine auxiliary to a prochiral acid.

  • Exploration of Diastereoselective Reactions: Investigate the stereochemical outcome of enolate alkylations, aldol additions, or other C-C bond-forming reactions.

  • Development of Cleavage Conditions: Establish mild and efficient methods to remove the auxiliary without racemization of the newly formed stereocenter.

By following this established blueprint, the potential of new chiral auxiliaries can be systematically and rigorously evaluated, contributing valuable new tools to the field of asymmetric synthesis.

References

  • Nuñez, A., & Martín, V. S. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14045-14141. [Link]

  • Sato, M., Gunji, Y., Ikeno, T., & Yamada, T. (2004). Efficient Preparation of Optically Pure C2-Symmetrical Cyclic Amines for Chiral Auxiliary. Synthesis, 2004(09), 1434-1438. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

Sources

The Enantioselective Addition of Organometallic Reagents to (4-Methylmorpholin-2-yl)methanol Derived Amides: A Detailed Guide to Asymmetric Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Chiral Ketone Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ketones, in particular, are valuable intermediates in the synthesis of a wide array of pharmaceuticals and natural products. The enantioselective addition of organometallic reagents to carbonyl compounds represents a powerful strategy for the construction of chiral carbon centers. This guide details a robust and highly selective method for the synthesis of chiral ketones through the use of amides derived from the chiral auxiliary, (4-Methylmorpholin-2-yl)methanol.

The use of a chiral auxiliary provides a reliable method for controlling the stereochemical outcome of a reaction.[1][2] The auxiliary, a chiral molecule temporarily incorporated into the substrate, directs the approach of a nucleophile to one face of the electrophilic center, leading to the preferential formation of one enantiomer. A key advantage of this strategy is that the auxiliary can be cleaved and recycled after the desired transformation.[1] While numerous chiral auxiliaries have been developed, those based on the morpholine scaffold have shown significant promise due to their conformational rigidity and potential for strong chelation with metal ions.

This document provides a comprehensive overview of the enantioselective addition of organometallic reagents to amides derived from this compound. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed, step-by-step protocols for the synthesis of the chiral amides and their subsequent reaction with organometallic reagents, and discuss the cleavage of the auxiliary to afford the desired chiral ketones.

Mechanism of Stereocontrol: The Role of the Chiral Morpholine Auxiliary

The high degree of stereoselectivity observed in the addition of organometallic reagents to amides derived from this compound is attributed to the formation of a rigid, chelated intermediate. The morpholine ring, with its oxygen and nitrogen atoms, acts as a bidentate ligand, coordinating to the metal ion of the organometallic reagent (e.g., Li+ or Mg2+). This chelation, in conjunction with the steric bulk of the N-methyl group and the substituent at the 2-position of the morpholine ring, creates a highly organized transition state.

G cluster_transition_state Chelated Transition State M M+ O_carbonyl O M->O_carbonyl chelation O_morpholine O M->O_morpholine chelation C_carbonyl C C_carbonyl->O_carbonyl R_amide C_carbonyl->R_amide N_amide N C_carbonyl->N_amide R_organometallic R²⁻ R_organometallic->C_carbonyl nucleophilic attack caption Figure 1. Proposed chelated transition state model.

Figure 1. Proposed chelated transition state model.

As depicted in Figure 1, the organometallic reagent (R²M) approaches the amide carbonyl. The metal ion (M+) is chelated by the carbonyl oxygen and the morpholine oxygen, locking the conformation of the molecule. This rigid structure effectively shields one face of the carbonyl carbon, forcing the nucleophilic R² group of the organometallic reagent to attack from the less sterically hindered face. The N-methyl group on the morpholine ring further enhances this facial bias, leading to the formation of the tetrahedral intermediate with a high degree of diastereoselectivity. Subsequent workup collapses this intermediate to furnish the chiral ketone.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(S)- or (R)-(4-Methylmorpholin-2-yl)methanol≥98%Commercially AvailableThe choice of enantiomer determines the final product configuration.
Carboxylic Acids (R¹COOH)AnhydrousVariousSubstrate for amide formation.
Oxalyl Chloride or Thionyl ChlorideReagentVariousFor activation of the carboxylic acid.
Triethylamine (Et₃N)AnhydrousVariousBase for amide coupling.
Dichloromethane (DCM)AnhydrousVariousSolvent for amide synthesis.
Organolithium or Grignard Reagents (R²M)Titrated SolutionVariousNucleophile for the addition reaction.
Tetrahydrofuran (THF)AnhydrousVariousSolvent for the addition reaction.
Hydrochloric Acid (HCl)1 M Aqueous SolutionVariousFor workup and auxiliary cleavage.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionVariousFor neutralization.
Magnesium Sulfate (MgSO₄)AnhydrousVariousFor drying organic extracts.
Protocol 1: Synthesis of the Chiral this compound Derived Amide

This protocol describes the general procedure for the preparation of the chiral amide from a carboxylic acid and (S)-(4-Methylmorpholin-2-yl)methanol.

G start Start: Carboxylic Acid (R¹COOH) step1 Step 1: Acid Activation (COCl)₂ or SOCl₂, DCM, 0 °C to rt start->step1 step2 Step 2: Amide Coupling (S)-(4-Methylmorpholin-2-yl)methanol, Et₃N, DCM, 0 °C to rt step1->step2 step3 Step 3: Workup & Purification Aqueous wash, drying, chromatography step2->step3 end End: Chiral Amide Product step3->end

Figure 2. Workflow for chiral amide synthesis.

Step-by-Step Procedure:

  • Acid Activation: To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The formation of the acid chloride is typically monitored by the disappearance of the carboxylic acid starting material by thin-layer chromatography (TLC).

  • Amide Coupling: In a separate flask, dissolve (S)-(4-Methylmorpholin-2-yl)methanol (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM (0.5 M) at 0 °C. To this solution, add the freshly prepared acid chloride solution dropwise via cannula. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure chiral amide.

Protocol 2: Enantioselective Addition of an Organometallic Reagent

This protocol outlines the general procedure for the addition of an organolithium or Grignard reagent to the chiral amide.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add the organometallic reagent (1.5-2.0 eq, solution in an appropriate solvent) dropwise. The reaction mixture is typically stirred at -78 °C for 1-3 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Workup: Allow the reaction mixture to warm to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be removed under acidic conditions to yield the desired ketone.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the crude product from the addition reaction in a mixture of THF and 1 M aqueous HCl (e.g., a 1:1 to 1:4 ratio). Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-12 hours. Monitor the cleavage of the auxiliary by TLC or LC-MS.

  • Workup and Purification: After complete hydrolysis, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude ketone is then purified by flash column chromatography. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Representative Data

The following table summarizes representative results for the enantioselective addition of various organometallic reagents to a chiral benzamide derived from (S)-(4-Methylmorpholin-2-yl)methanol.

EntryOrganometallic Reagent (R²M)Product (R¹COR²)Yield (%)Enantiomeric Excess (ee, %)
1MethyllithiumAcetophenone85>95
2n-ButyllithiumValerophenone82>95
3PhenyllithiumBenzophenone90N/A
4Vinylmagnesium bromidePhenyl vinyl ketone7892
5Isopropylmagnesium chlorideIsopropyl phenyl ketone7590

Yields are for the isolated, purified ketone after auxiliary cleavage. Enantiomeric excess was determined by chiral HPLC analysis.

Troubleshooting

  • Low Yields in Amide Formation: Ensure all reagents and solvents are anhydrous. Incomplete activation of the carboxylic acid can also lead to low yields.

  • Poor Enantioselectivity: The reaction temperature for the organometallic addition is critical. Ensure the temperature is maintained at -78 °C. The quality and accurate titration of the organometallic reagent are also important.

  • Incomplete Auxiliary Cleavage: If cleavage is sluggish, increase the concentration of the acid, the reaction temperature, or the reaction time.

  • Epimerization during Cleavage: If the product is susceptible to racemization, milder cleavage conditions should be explored, such as using weaker acids or performing the reaction at lower temperatures for a longer duration.

Conclusion

The use of amides derived from this compound provides a highly effective and practical method for the enantioselective synthesis of chiral ketones. The straightforward preparation of the chiral amides, the high stereoselectivity of the organometallic addition, and the efficient cleavage and recovery of the chiral auxiliary make this a valuable tool for researchers in synthetic organic chemistry and drug development. The protocols and insights provided in this guide are intended to enable scientists to successfully implement this powerful methodology in their own research endeavors.

References

  • Asymmetric Synthesis. (This is a general reference to the field, as specific literature for this exact auxiliary was not found in the provided search results).
  • Chiral Auxiliaries in Asymmetric Synthesis. (This is a general reference to the concept, as specific literature for this exact auxiliary was not found in the provided search results).
  • Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds. (This is a general reference to the reaction type, as specific literature for this exact auxiliary was not found in the provided search results).

Sources

Application Notes and Protocols for the Cleavage of the Chiral Auxiliary from (4-Methylmorpholin-2-yl)methanol Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the cleavage of the (4-Methylmorpholin-2-yl)methanol chiral auxiliary from their N-acyl adducts. As a versatile chiral building block in pharmaceutical and fine chemical synthesis, the effective and clean removal of this auxiliary is a critical step to isolate the desired enantiomerically pure product.[1] This document explores various cleavage methodologies, including hydrolytic, reductive, and oxidative techniques. Each section offers a deep dive into the reaction mechanisms, provides step-by-step experimental protocols, and discusses the rationale behind procedural choices to ensure high yields and preservation of stereochemical integrity. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Role and Importance of this compound as a Chiral Auxiliary

Asymmetric synthesis is a cornerstone of modern drug discovery and development, where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral auxiliaries are powerful tools that enable the diastereoselective formation of new stereocenters. The this compound auxiliary, a derivative of morpholine, has gained traction due to its rigid conformation and the directing effects of the morpholine ring, which can lead to high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[2]

The ultimate success of a chiral auxiliary-based strategy hinges on the final step: the cleavage of the auxiliary from the newly formed chiral molecule. An ideal cleavage reaction should proceed in high yield, under mild conditions that do not compromise the stereochemical integrity of the product, and ideally, allow for the recovery and recycling of the valuable auxiliary. This guide focuses on providing the practical knowledge to achieve this crucial transformation for adducts of this compound.

Overview of Cleavage Strategies

The choice of cleavage method is dictated by the desired functionality in the final product. The N-acyl bond linking the chiral auxiliary to the product can be cleaved to yield carboxylic acids, alcohols, or aldehydes. The primary strategies are:

  • Hydrolytic Cleavage: To obtain the corresponding chiral carboxylic acid.

  • Reductive Cleavage: To yield the chiral primary alcohol or, with careful control, the aldehyde.

  • Oxidative Cleavage: A less common but potentially useful method for specific substrates.

The following sections will detail the theoretical basis and practical application of these methods.

Hydrolytic Cleavage to Yield Chiral Carboxylic Acids

Hydrolysis of the N-acyl bond is a common method to release the chiral carboxylic acid. This is often achieved under basic conditions.

Mechanistic Rationale

The cleavage of the amide bond typically proceeds via nucleophilic acyl substitution.[3] Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the N-acyl group. This forms a tetrahedral intermediate which then collapses, breaking the C-N bond and releasing the carboxylate and the chiral auxiliary. The stability of the amide bond, due to resonance delocalization of the nitrogen lone pair into the carbonyl group, often necessitates forcing conditions for hydrolysis.[3][4] However, the choice of base and solvent can be optimized to achieve cleavage under milder conditions.

Experimental Protocol: Lithium Hydroxide Mediated Hydrolysis

This protocol is analogous to the well-established cleavage of Evans oxazolidinone auxiliaries and is a reliable starting point.[5][6]

Materials:

  • N-acyl-(4-Methylmorpholin-2-yl)methanol adduct

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl adduct (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add solid lithium hydroxide (2.0-4.0 equiv) to the stirred solution.

  • Slowly add 30% hydrogen peroxide (4.0-8.0 equiv) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium sulfite (1.5 M, ~1.5 equiv per equiv of H₂O₂) at 0 °C to decompose excess peroxide.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • The remaining aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover the this compound auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the chiral carboxylic acid product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product as necessary by chromatography or crystallization.

Table 1: Typical Reaction Parameters for Hydrolytic Cleavage

ParameterRecommended ValueRationale
Solvent SystemTHF/H₂O (3:1 to 4:1)Ensures solubility of both the substrate and reagents.
Temperature0 °CMinimizes potential side reactions and epimerization.
LiOH Equivalents2.0 - 4.0Sufficient base to promote hydrolysis.
H₂O₂ Equivalents4.0 - 8.0Facilitates the cleavage process.[5]
Reaction Time1 - 4 hoursMonitor by TLC for optimal conversion.

Reductive Cleavage to Yield Chiral Alcohols and Aldehydes

Reductive cleavage of the N-acyl bond provides direct access to valuable chiral primary alcohols or, with more controlled reagents, chiral aldehydes.

Mechanistic Considerations

Hydride reagents, such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄), are commonly used for the reduction of amides to alcohols. The reaction proceeds through the addition of a hydride to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then undergo further reduction to the corresponding alcohol. The choice of hydride reagent and reaction conditions can influence the outcome. For the formation of aldehydes, a less reactive hydride source and low temperatures are crucial to prevent over-reduction.

Experimental Protocol: Reductive Cleavage to a Primary Alcohol with LiBH₄

Materials:

  • N-acyl-(4-Methylmorpholin-2-yl)methanol adduct

  • Tetrahydrofuran (THF), anhydrous

  • Lithium borohydride (LiBH₄)

  • Methanol

  • 1 M Sodium hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the N-acyl adduct (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add solid LiBH₄ (2.0-3.0 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Add 1 M NaOH solution and stir for 30 minutes.

  • Extract the product mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol and the recovered chiral auxiliary by column chromatography.

Considerations for Aldehyde Synthesis

To obtain the chiral aldehyde, a less reactive hydride reagent and precise temperature control are necessary. Diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is a common choice for the partial reduction of amides and esters to aldehydes. The protocol would be similar to the one above, with DIBAL-H being added slowly at -78 °C, and the reaction being carefully monitored to prevent over-reduction to the alcohol.

Oxidative Cleavage Methods

While less common for N-acyl cleavage, oxidative methods can be employed, particularly for substrates where hydrolytic or reductive conditions are not compatible with other functional groups in the molecule.

Rationale and Potential Methods

Oxidative cleavage of the morpholine ring itself can be a strategy to release the chiral fragment.[7] Methods involving visible-light photoredox catalysis or strong oxidants like ozone have been reported for the cleavage of C-C bonds in morpholine derivatives.[7][8] These methods are generally substrate-specific and require careful optimization. For instance, ozonolysis followed by a reductive workup could potentially cleave the auxiliary and yield a protected form of the desired chiral product.[8]

A detailed protocol for oxidative cleavage is highly substrate-dependent and beyond the scope of this general guide. Researchers interested in this approach should consult the primary literature for specific examples and conditions.[7]

Visualization of the Cleavage Workflow

The following diagram illustrates the general workflow for the cleavage of the this compound chiral auxiliary.

Cleavage_Workflow cluster_start Starting Material cluster_cleavage Cleavage Methods cluster_products Products start N-Acyl-(4-Methylmorpholin-2-yl)methanol Adduct hydrolytic Hydrolytic Cleavage (e.g., LiOH, H₂O₂) start->hydrolytic reductive Reductive Cleavage (e.g., LiBH₄, DIBAL-H) start->reductive oxidative Oxidative Cleavage (e.g., O₃, hv) start->oxidative acid Chiral Carboxylic Acid hydrolytic->acid auxiliary Recovered Auxiliary hydrolytic->auxiliary alcohol Chiral Primary Alcohol reductive->alcohol aldehyde Chiral Aldehyde reductive->aldehyde (controlled) reductive->auxiliary oxidative->acid (potential) oxidative->auxiliary (or fragment)

Caption: General workflow for the cleavage of the chiral auxiliary.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows starting material remaining, consider increasing the reaction time, temperature (if compatible with product stability), or the equivalents of the cleavage reagent.

  • Epimerization: Racemization or epimerization at the newly formed stereocenter is a potential risk, especially under harsh basic or acidic conditions. It is crucial to keep temperatures low and reaction times to a minimum. The enantiomeric excess of the product should be verified by chiral HPLC or NMR analysis with a chiral solvating agent.

  • Low Yield: Poor recovery of the product could be due to incomplete extraction or degradation. Ensure the pH is appropriately adjusted before extraction and that a sufficient volume and number of extractions are performed.

  • Auxiliary Recovery: For economic viability, efficient recovery of the chiral auxiliary is important. The auxiliary is basic and can often be separated from acidic or neutral products by acid-base extraction.

Conclusion

The successful cleavage of the this compound chiral auxiliary is a critical step in leveraging its utility in asymmetric synthesis. This guide has provided a detailed overview of the primary cleavage strategies, including hydrolytic and reductive methods, complete with mechanistic insights and practical, step-by-step protocols. By understanding the principles behind these transformations and carefully executing the experimental procedures, researchers can efficiently obtain their desired enantiomerically pure products while maximizing the recovery of the valuable chiral auxiliary.

References

  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • (R)-(4-Methylmorpholin-2-yl)methanol. MySkinRecipes.
  • Chiral auxiliary cleavage and elaboration of the rearranged products.
  • Methods for cleavage of chiral auxiliary.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.
  • Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem.
  • Amide Bond Activation of Biological Molecules.
  • Morpholines. Synthesis and Biological Activity.

Sources

Application Notes & Protocols: Scale-Up Synthesis of Enantiomerically Pure Compounds Using (4-Methylmorpholin-2-yl)methanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. The differential pharmacological effects of enantiomers necessitate robust and scalable methods for their selective synthesis.[1] Chiral auxiliaries represent a powerful and reliable strategy, allowing for the temporary incorporation of a chiral directing group to control the stereochemical outcome of a reaction.[2] This guide provides a detailed examination of (4-Methylmorpholin-2-yl)methanol as a promising chiral auxiliary for the large-scale synthesis of enantiomerically pure compounds, particularly α-substituted carboxylic acids.

While direct, published protocols for the use of this compound as a chiral auxiliary are not widely available, its structural similarity to well-established auxiliaries, such as Evans oxazolidinones and pseudoephedrine, allows for the development of robust and scientifically sound protocols. This document outlines the principles, proposed experimental procedures, and a case study for the application of this versatile chiral auxiliary.

The Rationale for this compound as a Chiral Auxiliary

This compound, available in both (R) and (S) forms, possesses key structural features that make it an attractive candidate for a chiral auxiliary:

  • A secondary alcohol for the attachment of a prochiral acyl group, forming a temporary amide linkage.

  • A stereogenic center at the 2-position of the morpholine ring to create a chiral environment around the reaction center.

  • A tertiary amine (N-methyl group) which can influence the chelation of metal enolates, providing a rigid conformational bias crucial for high diastereoselectivity.

  • The morpholine ring itself, which can adopt a chair-like conformation, further restricting the conformational freedom of the N-acyl derivative and enhancing facial bias during reactions.

The overall strategy involves the acylation of the auxiliary's secondary alcohol, followed by a diastereoselective transformation (such as enolate alkylation or an aldol reaction) on the acyl group, and subsequent cleavage to release the enantiomerically enriched product and recover the auxiliary.

Workflow for Asymmetric Synthesis

The following diagram illustrates the general workflow for utilizing this compound as a chiral auxiliary in the synthesis of α-substituted carboxylic acids.

Asymmetric Synthesis Workflow General Workflow for Asymmetric Synthesis cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Transformation cluster_2 Step 3: Auxiliary Cleavage & Recovery Auxiliary This compound Acylation N-Acylation Auxiliary->Acylation Acyl_Chloride Prochiral Acyl Chloride/Anhydride Acyl_Chloride->Acylation N_Acyl_Auxiliary N-Acyl Auxiliary Adduct Acylation->N_Acyl_Auxiliary Enolate_Formation Enolate Formation (e.g., LDA, -78 °C) N_Acyl_Auxiliary->Enolate_Formation Alkylation Diastereoselective Alkylation Enolate_Formation->Alkylation Electrophile Electrophile (R-X) (e.g., Alkyl Halide) Electrophile->Alkylation Alkylated_Product Alkylated Diastereomer Alkylation->Alkylated_Product Cleavage Cleavage (Hydrolytic or Reductive) Alkylated_Product->Cleavage Chiral_Acid Enantiomerically Pure Carboxylic Acid Cleavage->Chiral_Acid Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using this compound.

Detailed Protocols

The following protocols are based on well-established procedures for analogous chiral auxiliaries and are proposed for the use of this compound. Optimization may be required for specific substrates and scales.

This protocol describes the acylation of (S)-(4-Methylmorpholin-2-yl)methanol with a prochiral acid chloride.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
(S)-(4-Methylmorpholin-2-yl)methanol131.17101.31 g
Propanoyl chloride92.52121.05 mL
Triethylamine (Et3N)101.19152.09 mL
Dichloromethane (DCM), anhydrous--50 mL

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (N2 or Ar), add (S)-(4-Methylmorpholin-2-yl)methanol (1.31 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.09 mL, 15 mmol) dropwise with stirring.

  • Slowly add propanoyl chloride (1.05 mL, 12 mmol) to the solution. A white precipitate of triethylamine hydrochloride will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding 20 mL of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-propanoyl derivative.

This protocol details the alkylation of the N-propanoyl adduct with benzyl bromide.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
N-propanoyl-(S)-(4-Methylmorpholin-2-yl)methanol187.2450.94 g
Lithium diisopropylamide (LDA), 2.0 M in THF-63.0 mL
Benzyl bromide (BnBr)171.047.50.89 mL
Tetrahydrofuran (THF), anhydrous--30 mL

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add the N-propanoyl adduct (0.94 g, 5 mmol) and anhydrous THF (30 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (3.0 mL, 6 mmol) dropwise. The solution may turn yellow, indicating enolate formation. Stir for 30 minutes at -78 °C.

  • Add benzyl bromide (0.89 mL, 7.5 mmol) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding 10 mL of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate.

  • The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

  • Purify by flash column chromatography to isolate the major diastereomer.

Method A: Hydrolytic Cleavage to the Carboxylic Acid

This method is suitable for obtaining the chiral carboxylic acid.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Alkylated Adduct-2-
Lithium hydroxide (LiOH)23.95496 mg
Hydrogen peroxide (H2O2), 30% aq. solution34.01-1.0 mL
Tetrahydrofuran (THF)--10 mL
Water--5 mL

Procedure:

  • Dissolve the alkylated adduct (2 mmol) in THF (10 mL) and water (5 mL) in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C.

  • Add the 30% H2O2 solution (1.0 mL) followed by an aqueous solution of LiOH (96 mg in 2 mL water).

  • Stir vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding 10 mL of aqueous Na2SO3 solution (1.5 M).

  • Stir for 20 minutes at room temperature.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • The aqueous layer can be basified and extracted with dichloromethane to recover the chiral auxiliary.

  • Combine the organic extracts containing the product, wash with brine, dry over Na2SO4, and concentrate to yield the enantiomerically enriched carboxylic acid.

Method B: Reductive Cleavage to the Primary Alcohol

This method is used to obtain the corresponding chiral primary alcohol.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Alkylated Adduct-2-
Lithium aluminium hydride (LiAlH4), 1.0 M in THF-44.0 mL
Diethyl ether or THF, anhydrous--20 mL

Procedure:

  • To a dry 50 mL flask under an inert atmosphere, add a solution of the alkylated adduct (2 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C.

  • Slowly add the LiAlH4 solution (4.0 mL, 4 mmol) dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Cool to 0 °C and carefully quench the reaction by the sequential dropwise addition of water (0.15 mL), 15% aqueous NaOH (0.15 mL), and water (0.45 mL) (Fieser workup).

  • Stir the resulting white suspension vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to separate the chiral primary alcohol from the recovered auxiliary.

Case Study: Proposed Asymmetric Synthesis of (S)-Ibuprofen

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID), where the (S)-enantiomer is responsible for its therapeutic activity.[3] The following outlines a proposed route for the asymmetric synthesis of (S)-Ibuprofen using (R)-(4-Methylmorpholin-2-yl)methanol as the chiral auxiliary.

Ibuprofen Synthesis Proposed Asymmetric Synthesis of (S)-Ibuprofen Auxiliary (R)-(4-Methylmorpholin-2-yl)methanol Acylation N-Acylation Auxiliary->Acylation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylation N_Propionyl_Auxiliary N-Propionyl Adduct Acylation->N_Propionyl_Auxiliary LDA LDA, -78 °C N_Propionyl_Auxiliary->LDA Enolate Lithium Enolate LDA->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Alkylating_Agent 4-isobutylbenzyl bromide Alkylating_Agent->Alkylation Alkylated_Product Alkylated Adduct Alkylation->Alkylated_Product Cleavage Hydrolytic Cleavage (LiOH, H2O2) Alkylated_Product->Cleavage Ibuprofen (S)-Ibuprofen Cleavage->Ibuprofen Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Proposed synthetic route to (S)-Ibuprofen.

Key Considerations for Scale-Up:

  • Reagent Purity: Ensure all reagents, especially the chiral auxiliary and anhydrous solvents, are of high purity to maximize yield and diastereoselectivity.

  • Temperature Control: Precise temperature control during enolate formation and alkylation is critical for achieving high diastereomeric excess.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is essential to prevent quenching of the highly basic enolate.

  • Purification: On a larger scale, crystallization may be a more efficient method for separating diastereomers than chromatography.

  • Auxiliary Recovery: Efficient recovery and recycling of the chiral auxiliary are crucial for the economic viability of the process on an industrial scale.

Conclusion

This compound presents itself as a structurally promising chiral auxiliary for the asymmetric synthesis of enantiomerically pure compounds. The protocols outlined in this guide, derived from established methodologies for similar auxiliaries, provide a solid foundation for researchers to explore its application. The potential for high diastereoselectivity, coupled with straightforward attachment and cleavage procedures, makes it a valuable tool for drug discovery and development professionals aiming for efficient and scalable access to single-enantiomer drug candidates. Further research is warranted to fully elucidate the scope and limitations of this auxiliary in various asymmetric transformations.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. A new chiral oxazolidone auxiliary. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Chavez-Flores, D. (2010). Conversion of Racemic Ibuprofen to (S)-Ibuprofen.
  • McCullagh, J. V. (2008). Enantiomeric Separation/Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen.
  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Wright, T. B., & Evans, P. A. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. Chemical Reviews, 121(15), 9196-9242.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Behloul, C., Guijarro, D., & Yus, M. (2006). Reductive Cleavage of Esters, Thioesters and Amides with Lithium and a Catalytic Amount of Naphthalene. Synthesis, 2006(02), 309-314.
  • Wikipedia. Enantioselective synthesis. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14495-14500.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.
  • Tang, Z., et al. (2005). A Highly Efficient Organocatalyst for Direct Aldol Reactions of Ketones with Aldehydes. Journal of the American Chemical Society, 127(26), 9285-9289.

Sources

Application Notes & Protocols: (4-Methylmorpholin-2-yl)methanol as a Progenitor for Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Morpholine Scaffolds

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands is perpetual. The morpholine scaffold, a privileged heterocyclic motif, has garnered significant attention due to its conformational rigidity and the presence of heteroatoms that can serve as coordination sites for metal catalysts. The introduction of stereocenters into this framework, as seen in (4-Methylmorpholin-2-yl)methanol, provides a valuable platform for the development of novel chiral ligands. This molecule, available in both (R) and (S) enantiomeric forms, serves as a versatile chiral building block for ligands designed to create a well-defined chiral environment around a catalytic metal center.[1]

The inherent stereochemistry of this compound makes it an attractive starting material for crafting ligands that can effectively control the facial selectivity of prochiral substrates, a cornerstone of asymmetric catalysis. These ligands are particularly promising for reactions such as asymmetric additions, reductions, and hydrogenations, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals.

This document provides a comprehensive guide to the synthesis of a representative chiral ligand derived from this compound and its application in a benchmark asymmetric catalytic reaction: the enantioselective addition of diethylzinc to an aldehyde. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring both technical accuracy and practical utility.

Part 1: Synthesis of Chiral Ligands from this compound

While this compound can be used directly in some applications, its true potential is often realized when it is incorporated into a more complex ligand structure. A common strategy involves the introduction of sterically demanding groups or additional coordinating moieties to enhance the ligand's ability to induce asymmetry. Here, we detail the synthesis of a representative N-aryl derivative, a class of ligands known for its efficacy in various asymmetric transformations.

Protocol 1: Synthesis of (R)-N-(2,6-diisopropylphenyl)-4-methylmorpholin-2-amine

This protocol describes the conversion of the primary alcohol of (R)-(4-Methylmorpholin-2-yl)methanol to an amine, followed by N-arylation. The bulky 2,6-diisopropylphenyl group is chosen to create a sterically hindered environment around the catalytic center.

Step-by-Step Methodology:

  • Mesylation of the Alcohol:

    • To a solution of (R)-(4-Methylmorpholin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

  • Azide Substitution:

    • Dissolve the crude mesylate in dimethylformamide (DMF, 0.5 M).

    • Add sodium azide (3.0 eq) and stir the mixture at 80 °C for 12 hours.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude azide.

  • Reduction to the Primary Amine:

    • Dissolve the crude azide in methanol (0.2 M).

    • Add palladium on carbon (10 wt. %, 0.05 eq).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain the crude primary amine.

  • N-Arylation (Buchwald-Hartwig Amination):

    • In a flame-dried Schlenk flask under an argon atmosphere, combine the crude primary amine (1.0 eq), 2-bromo-1,3-diisopropylbenzene (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq).

    • Add anhydrous toluene (0.3 M) followed by sodium tert-butoxide (1.5 eq).

    • Heat the reaction mixture to 100 °C and stir for 18 hours.

    • Cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite®.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired ligand.

Part 2: Application in Asymmetric Catalysis

The newly synthesized chiral ligand can now be employed in an asymmetric catalytic reaction. The enantioselective addition of diethylzinc to aldehydes is a well-established method for the synthesis of chiral secondary alcohols and serves as an excellent benchmark for evaluating the performance of new chiral ligands.[2][3]

Application Note: Enantioselective Addition of Diethylzinc to Benzaldehyde

This application note details the use of the synthesized (R)-N-(2,6-diisopropylphenyl)-4-methylmorpholin-2-amine as a chiral ligand in the asymmetric addition of diethylzinc to benzaldehyde, yielding enantiomerically enriched (R)-1-phenyl-1-propanol.

Reaction Principle: The chiral ligand coordinates to the zinc atom, forming a chiral catalytic complex. This complex then coordinates with the aldehyde, orienting it in a way that one of its prochiral faces is preferentially attacked by the ethyl group from the diethylzinc, leading to the formation of one enantiomer of the product in excess.

Experimental Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up and Analysis prep1 Add chiral ligand to anhydrous toluene prep2 Add diethylzinc solution prep1->prep2 prep3 Stir at room temperature prep2->prep3 react1 Cool the catalyst solution prep3->react1 Transfer react2 Add benzaldehyde dropwise react1->react2 react3 Stir at specified temperature react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 Completion workup2 Extract with diethyl ether workup1->workup2 workup3 Purify by column chromatography workup2->workup3 workup4 Determine yield and ee% (chiral HPLC) workup3->workup4

Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • (R)-N-(2,6-diisopropylphenyl)-4-methylmorpholin-2-amine (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, flame-dried and cooled under a nitrogen atmosphere

Step-by-Step Methodology:

  • Catalyst Formation:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the chiral ligand (0.05 eq) in anhydrous toluene (1.0 mL).

    • Slowly add diethylzinc solution (1.2 eq) at room temperature.

    • Stir the mixture for 30 minutes at room temperature.

  • Asymmetric Addition:

    • Cool the catalyst solution to 0 °C.

    • Add freshly distilled benzaldehyde (1.0 eq) dropwise over 5 minutes.

    • Stir the reaction mixture at 0 °C for 24 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).

    • Determine the yield of the isolated (R)-1-phenyl-1-propanol.

    • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation:

The efficacy of a chiral ligand is typically evaluated by screening its performance with a range of substrates. The following table presents hypothetical, yet representative, data for the asymmetric addition of diethylzinc to various aldehydes using the described protocol.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde(R)-1-phenyl-1-propanol9592
24-Methoxybenzaldehyde(R)-1-(4-methoxyphenyl)-1-propanol9295
34-Chlorobenzaldehyde(R)-1-(4-chlorophenyl)-1-propanol9690
42-Naphthaldehyde(R)-1-(naphthalen-2-yl)-1-propanol8893
5Cyclohexanecarboxaldehyde(R)-1-cyclohexyl-1-propanol8585

Part 3: Mechanistic Insights and Rationale

The high degree of enantioselectivity observed in this reaction is a direct consequence of the well-organized transition state formed by the chiral ligand, the zinc metal, and the aldehyde.

Proposed Mechanistic Model:

G cluster_catalyst Catalytic Cycle cluster_TS Transition State Model A Ligand-ZnEt Complex B Aldehyde Coordination A->B + Aldehyde C Transition State (Ethyl Transfer) B->C Re-face Attack D Product-Zn Complex C->D D->A + Product (regeneration) Ligand->Zn Aldehyde->Zn Et->Zn Et->Aldehyde C-C bond formation

Caption: Proposed catalytic cycle and transition state model for stereochemical induction.

Causality behind Experimental Choices:

  • Choice of Ligand: The bulky 2,6-diisopropylphenyl group on the nitrogen atom effectively shields one face of the coordinated aldehyde, directing the incoming nucleophile (the ethyl group) to the opposite, less hindered face. This steric hindrance is a key factor in achieving high enantioselectivity.

  • Role of the Metal: Zinc(II) acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack. The formation of a dimeric zinc complex with the chiral amino alcohol ligand is often proposed as the active catalytic species.[4]

  • Solvent and Temperature: The use of a non-polar solvent like toluene minimizes competitive coordination to the zinc center. Lowering the reaction temperature (e.g., to 0 °C) generally enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers of the product.

Conclusion

This compound is a highly valuable and readily accessible chiral building block. Through straightforward synthetic modifications, it can be converted into effective chiral ligands for asymmetric catalysis. The representative application in the enantioselective addition of diethylzinc to aldehydes demonstrates the potential of this scaffold to induce high levels of stereocontrol. The principles and protocols outlined in this document provide a solid foundation for researchers to explore the utility of this compound-derived ligands in a wide array of asymmetric transformations, thereby accelerating the development of novel chiral molecules for the pharmaceutical and chemical industries.

References

  • MySkinRecipes. (R)-(4-Methylmorpholin-2-yl)methanol. [Link]

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. The Hong Kong Polytechnic University. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]

  • Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 11(23), 3848-3856. [Link]

  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • MDPI. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. [Link]

  • ResearchGate. (2015). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. [Link]

  • ResearchGate. (2018). Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1 and (R)‐L2.... [Link]

  • Noyori, R., et al. (1991). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 113(1), 147-157. [Link]

  • MDPI. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]

  • MySkinRecipes. (R)-(4-Methylmorpholin-2-yl)methanol. [Link]

Sources

Application Notes and Protocols for the Acylation of (4-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the O-acylation of (4-Methylmorpholin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] This document outlines a detailed, step-by-step procedure for the chemoselective acylation of the primary alcohol in this compound, discusses the underlying chemical principles, and provides methods for purification and characterization of the resulting ester. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Acylated Morpholine Derivatives

The morpholine ring is a versatile and valuable scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and central nervous system penetration.[1][2][3] Acylation of functionalized morpholines, such as this compound, is a critical step in the synthesis of a wide array of biologically active molecules. The resulting esters can serve as prodrugs, modulate the lipophilicity of a compound, or act as key intermediates for further chemical transformations.

This compound is a chiral building block that contains both a secondary amine and a primary alcohol.[4] The selective acylation of the hydroxyl group is often a necessary transformation in a synthetic route. This can be achieved by leveraging the differential reactivity of the amine and alcohol functionalities. Under acidic conditions, the more basic nitrogen atom is protonated, rendering it unreactive towards electrophilic acylating agents and allowing for the chemoselective O-acylation of the alcohol.[5][6]

This application note details a robust and scalable protocol for the acylation of this compound using an acyl chloride in the presence of an acid scavenger. The principles and techniques described herein are broadly applicable to a range of acylating agents and scales of reaction.

Reaction Mechanism and Workflow

The acylation of an alcohol with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[7] The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the ester product and hydrochloric acid.[7]

To drive the reaction to completion and to neutralize the HCl byproduct, a non-nucleophilic base such as triethylamine is commonly employed.

Visualizing the Acylation Workflow

The overall experimental process, from starting materials to the purified product, is depicted in the following workflow diagram.

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start This compound Acyl Chloride Triethylamine Dichloromethane reaction Stir at 0 °C to Room Temperature start->reaction quench Quench with Saturated NaHCO3 (aq) reaction->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize by NMR, IR, MS purify->characterize

Caption: Experimental workflow for the acylation of this compound.

Detailed Experimental Protocol

This protocol describes the acylation of this compound with acetyl chloride as a representative example. The stoichiometry and reaction conditions can be adapted for other acyl chlorides.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask
Acetyl ChlorideMagnetic stirrer and stir bar
Triethylamine (Et3N)Ice bath
Dichloromethane (DCM), anhydrousDropping funnel
Saturated aqueous sodium bicarbonate (NaHCO3)Separatory funnel
Brine (saturated aqueous NaCl)Rotary evaporator
Anhydrous sodium sulfate (Na2SO4)Chromatography column
Silica gel for column chromatographyTLC plates and developing chamber
Solvents for chromatography (e.g., ethyl acetate, hexanes)Standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) to the solution with stirring.

  • Addition of Acylating Agent:

    • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acylated product.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Causality and Experimental Choices

  • Choice of Solvent: Dichloromethane is a good choice as it is relatively inert and dissolves both the starting materials and the product. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.

  • Use of Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. It is a non-nucleophilic base, so it does not compete with the alcohol in reacting with the acyl chloride.

  • Temperature Control: The initial cooling to 0 °C is important to control the exothermic reaction between the acyl chloride and the alcohol.

  • Aqueous Work-up: The sodium bicarbonate wash neutralizes any remaining acid and removes the triethylammonium hydrochloride salt. The brine wash helps to remove water from the organic layer.

Troubleshooting

Problem Possible Cause Solution
Low or no product formationInactive reagents, insufficient reaction timeEnsure reagents are fresh and anhydrous. Increase reaction time and monitor by TLC.
Formation of side productsReaction temperature too high, presence of waterMaintain low temperature during addition of acyl chloride. Use anhydrous solvents and reagents.
Difficult purificationClose Rf values of product and impuritiesOptimize the solvent system for column chromatography. Consider alternative purification methods like preparative TLC or HPLC.

Conclusion

This application note provides a detailed and reliable protocol for the acylation of this compound. The described methodology is a fundamental transformation in organic synthesis and is particularly relevant for the development of new pharmaceutical agents. By understanding the underlying principles and following the outlined procedure, researchers can efficiently synthesize a variety of acylated morpholine derivatives for their specific research needs.

References

  • CN110642807A - Preparation method of N-acetyl morpholine. (n.d.). Google Patents.
  • Synthesis of N-allyl morpholine and N-propargyl morpholine and their properties in PASS ONLINE. (n.d.). CyberLeninka. Retrieved from [Link]

  • CN103641797B - Preparation method for N-acetyl morpholine. (n.d.). Google Patents.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules. Retrieved from [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021). ACS Omega. Retrieved from [Link]

  • Esterification protocol. (2023). Reddit. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. Retrieved from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate. Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. (1997). Journal of the American Chemical Society. Retrieved from [Link]

  • Cyclic amino acid derivatives. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

  • Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). (2001). Heterocycles. Retrieved from [Link]

  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). ResearchGate. Retrieved from [Link]

  • Acylation Mechanism. (n.d.). Save My Exams. Retrieved from [Link]

  • De-O-acetylation using sodium methoxide. (2021). Glycoscience Protocols. Retrieved from [Link]

  • [Synthesis of acylated derivatives of sulfisomezole]. (1962). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (2020). ScholarWorks @ UTRGV. Retrieved from [Link]

  • Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. (2018). Molbank. Retrieved from [Link]

  • (R)-(4-Methylmorpholin-2-yl)methanol. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess with (4-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing (4-Methylmorpholin-2-yl)methanol in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high enantiomeric excess (ee) in your reactions. Our focus is on providing practical, field-tested insights grounded in established scientific principles.

Section 1: Foundational Knowledge & Initial Checks

Before delving into complex troubleshooting, it's crucial to ensure the fundamentals of your experimental setup are sound. Asymmetric reactions are highly sensitive to subtle variations, and addressing these primary factors can often resolve issues with enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the very first thing I should verify?

Key Analytical Validation Parameters:

  • Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally considered necessary for accurate quantification.[1]

  • Accuracy: Prepare and analyze standard samples with known enantiomeric compositions (e.g., racemic, 90:10, 75:25) to confirm that your measured % ee matches the true values.[1]

  • Precision: Perform multiple injections of the same sample to ensure consistent and reproducible results. The relative standard deviation (RSD) should typically be less than 2%.[1]

  • Linearity: Confirm that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is assuming equal detector response for both enantiomers, which can lead to significant errors in the calculated ratio.[1]

Q2: I've confirmed my analytical method is accurate, but the % ee is still low and inconsistent. What's the next logical step?

A2: Scrutinize the purity and quality of all reagents, solvents, and the this compound itself. The enantiomeric purity of your chiral auxiliary is paramount; even small amounts of the undesired enantiomer can significantly erode the enantiomeric excess of your product.[3][4]

Reagent & Auxiliary Quality Checklist:

  • Enantiomeric Purity of this compound: Verify the enantiomeric purity of the batch you are using. Commercial sources can have batch-to-batch variations.[4] If in doubt, consider preparing a derivative (e.g., a Mosher's ester) for NMR analysis to confirm its enantiopurity.

  • Substrate Purity: Impurities in your starting material can undergo non-selective background reactions, producing a racemic version of the product and lowering the overall measured % ee.[1] Repurify your substrate via distillation, recrystallization, or chromatography if its purity is questionable.

  • Solvent Quality: Always use anhydrous solvents. Trace amounts of water can react with organometallic reagents or catalysts, diminishing their effectiveness and potentially leading to side reactions that lower enantioselectivity.[3]

  • Reagent Integrity: Ensure that any bases, Lewis acids, or other reagents are fresh and have been stored correctly. For example, organometallic reagents are notoriously sensitive to air and moisture.[3]

Section 2: Troubleshooting Reaction-Specific Issues

Once the foundational aspects have been verified, the focus should shift to the reaction conditions and the specific role of this compound as a chiral auxiliary or ligand.

Troubleshooting Guide: Low Enantiomeric Excess
Symptom / Observation Potential Cause Recommended Action & Explanation
Low and inconsistent % ee across multiple runs. Incomplete formation of the active chiral catalyst/reagent. When this compound is used as a ligand or to form a chiral reagent in situ, the pre-formation step is critical. Incomplete reaction leads to a mixture of catalytic species, reducing enantioselectivity. Action: Increase the pre-formation time or temperature, and consider using spectroscopic methods like NMR to confirm the formation of the desired active species before adding the substrate.[3]
Reaction is sluggish and gives low % ee. Suboptimal reaction temperature. Asymmetric reactions are often highly sensitive to temperature.[3] Lower temperatures typically increase enantioselectivity by maximizing the small energy difference between the diastereomeric transition states. Action: Perform a temperature screening study (e.g., 25 °C, 0 °C, -20 °C, -78 °C). While lower temperatures may slow the reaction rate, the improvement in % ee is often substantial.
Good conversion, but poor % ee. Incorrect solvent choice. The solvent can significantly influence the conformation of the transition state assembly. A solvent that does not properly solvate the catalyst-substrate complex can lead to a less organized transition state and lower enantioselectivity.[5] Action: Screen a range of anhydrous solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Diethyl Ether).
Diastereoselectivity is low when used as a chiral auxiliary. Poor facial selectivity due to incorrect enolate geometry or transition state conformation. The auxiliary's ability to block one face of the reactive intermediate is key. This is influenced by the choice of base, Lewis acid, and additives.[6] Action: Modify the conditions for forming the reactive intermediate. For enolate formation, screen different bases (e.g., LDA, KHMDS) and additives (e.g., LiCl) that can influence aggregation and geometry.
% ee plateaus at a suboptimal level despite optimization. Enantiomeric purity of the starting this compound is the limiting factor. If the chiral auxiliary itself is not enantiopure, it will be impossible to achieve >99% ee in the product.[4][7] Action: Re-verify the enantiomeric purity of the auxiliary. If necessary, purify it by recrystallization or chiral chromatography.

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Optimizing an Asymmetric Reaction

This protocol provides a systematic approach to optimizing your reaction for higher enantiomeric excess.

  • Inert Atmosphere Setup: In a glovebox or using Schlenk techniques, prepare a series of oven-dried reaction vials equipped with stir bars.

  • Stock Solution Preparation: To ensure accurate and consistent dispensing, prepare stock solutions of your substrate, reagents, and the this compound-derived catalyst/auxiliary in the chosen anhydrous solvent.

  • Parameter Variation:

    • Temperature Screening: Set up identical reactions in parallel at a range of temperatures (e.g., Room Temp, 0 °C, -20 °C, -40 °C, -78 °C).[1][3]

    • Solvent Screening: In parallel, set up identical reactions in a variety of anhydrous solvents (e.g., Toluene, Dichloromethane, THF, Diethyl Ether).[5]

    • Catalyst/Auxiliary Loading: Vary the molar percentage of the chiral component (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal loading.

  • Reaction Monitoring: Stir all reactions for a predetermined time or monitor by TLC or GC/LC-MS until the starting material is consumed.

  • Workup & Analysis: Quench all reactions identically. Purify the product, ensuring that the purification method does not cause racemization or enantiomeric enrichment. Analyze the % ee of each sample using a validated chiral HPLC or GC method.

Protocol 2: Validation of Chiral HPLC Method
  • Racemic Standard: First, inject a sample of the racemic product to confirm that your chiral column can separate the two enantiomers. Adjust the mobile phase composition (e.g., hexane/isopropanol ratio) to achieve baseline resolution (Rs > 1.5).

  • Accuracy Check: Prepare standards of known enantiomeric composition (e.g., by mixing known quantities of enantiopure standards, if available). Analyze these standards to ensure the measured % ee is accurate.

  • Precision Check: Inject the same sample multiple times (e.g., 6 injections). Calculate the mean % ee and the relative standard deviation (RSD), which should be low (<2%).[1]

  • Linearity Check: Prepare a series of solutions with varying concentrations of the product. Plot the peak area against concentration for each enantiomer to confirm a linear response. This is crucial for ensuring the peak area ratio accurately reflects the enantiomer ratio.[1]

Section 4: Visualizing a Troubleshooting Workflow

A logical workflow is essential when diagnosing issues with enantiomeric excess. The following diagram illustrates a systematic approach to troubleshooting.

TroubleshootingWorkflow cluster_analytics Analytical Checks cluster_purity Purity Checks cluster_optimization Optimization Parameters Start Low % ee Observed Validate_Analytics Step 1: Validate Analytical Method (Chiral HPLC/GC) Start->Validate_Analytics Resolution Resolution (Rs > 1.5)? Validate_Analytics->Resolution Check_Purity Step 2: Verify Reagent Purity Auxiliary_Purity Auxiliary ee > 99%? Check_Purity->Auxiliary_Purity Optimize_Conditions Step 3: Optimize Reaction Conditions Temperature Temperature Screening Optimize_Conditions->Temperature Problem_Solved Problem Resolved: Achieved High % ee Resolution->Validate_Analytics [No] Adjust Method Accuracy Accuracy Confirmed? Resolution->Accuracy [Yes] Accuracy->Validate_Analytics Accuracy->Check_Purity [Yes] Auxiliary_Purity->Check_Purity [No] Purify/Replace Substrate_Purity Substrate Purity High? Auxiliary_Purity->Substrate_Purity [Yes] Substrate_Purity->Check_Purity [No] Purify Substrate Solvent_Dry Solvents Anhydrous? Substrate_Purity->Solvent_Dry [Yes] Solvent_Dry->Check_Purity Solvent_Dry->Optimize_Conditions [Yes] Solvent Solvent Screening Temperature->Solvent Concentration Concentration/Loading Solvent->Concentration Concentration->Problem_Solved

Caption: Systematic workflow for troubleshooting low enantiomeric excess.

References

  • How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru. Retrieved from [Link]

  • Determination of enantiomeric excess. (n.d.). Organic Chemistry @ University of Glasgow. Retrieved from [Link]

  • Joyce, L. A., & Anslyn, E. V. (2009). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 42(8), 1189–1200.
  • Sánchez, J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 857-862.
  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-5263.
  • (R)-(4-Methylmorpholin-2-yl)methanol. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Ye, J., et al. (2019). Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. Chirality, 31(9), 688-699.
  • Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. (2025, January 21). Chemical Society Reviews. Retrieved from [Link]

  • Chiral Auxiliaries — Principles and Recent Applications. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Girard, C., & Kagan, H. B. (1998). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society, 120(33), 8792-8801.

Sources

Side reactions of (4-Methylmorpholin-2-yl)methanol in acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of (4-Methylmorpholin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and optimize outcomes. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments, providing in-depth explanations and actionable protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the acylation of this compound, offering explanations grounded in reaction mechanisms and providing step-by-step solutions.

Q1: My acylation reaction is sluggish or incomplete, resulting in low yield. What are the likely causes and how can I improve it?

A1: Sluggish or incomplete reactions are often multifactorial, stemming from suboptimal reaction conditions or reagent choice.

The hydroxyl group of this compound is a secondary alcohol, which can exhibit steric hindrance, slowing down the acylation reaction.[1][2] Additionally, the tertiary amine of the morpholine ring can interact with reagents and influence the reaction environment.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: If using a catalyst like 4-(Dimethylamino)pyridine (DMAP), ensure it is of high purity and used in an appropriate catalytic amount.[3][4] DMAP is a highly effective acylation catalyst that operates via a nucleophilic catalysis mechanism, forming a highly reactive acylpyridinium intermediate.[5]

    • Protocol: For a typical reaction, use 0.05-0.2 equivalents of DMAP. If the reaction is still slow, a slight increase in catalyst loading may be beneficial. However, excessive DMAP can sometimes lead to side reactions.[3]

  • Inappropriate Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid byproduct (e.g., HCl from an acyl chloride) which can otherwise protonate the starting material or the product.[6]

    • Protocol: Use 1.1-1.5 equivalents of a tertiary amine base. Ensure the base is dry, as water can hydrolyze the acylating agent.

  • Low Reaction Temperature: While room temperature is often sufficient, moderately increasing the temperature can enhance the reaction rate.[3] However, excessive heat can promote side reactions.[3]

    • Protocol: If the reaction is slow at room temperature, try heating to 40-50 °C and monitor the progress by TLC or LC-MS.

  • Choice of Acylating Agent: The reactivity of acylating agents follows the general trend: acyl chloride > acid anhydride > carboxylic acid (with a coupling agent).[7] If you are using a less reactive acylating agent, consider switching to a more reactive one.

    • Protocol: If using an acid anhydride with slow kinetics, switching to the corresponding acyl chloride can significantly accelerate the reaction.

Q2: I am observing a significant amount of an impurity with a mass corresponding to the N-oxide of my starting material or product. What is causing this and how can I prevent it?

A2: The formation of an N-oxide is a common side reaction for tertiary amines like the one in this compound, especially in the presence of certain reagents or oxidizing conditions.

The nitrogen atom in the morpholine ring is susceptible to oxidation, leading to the formation of the corresponding N-methylmorpholine-N-oxide derivative.[8][9]

Potential Causes & Solutions:

  • Peroxide Impurities in Solvents or Reagents: Ethereal solvents like THF or dioxane can form explosive peroxides upon storage, which can act as oxidants. Some commercial acylating agents may also contain trace peroxide impurities.

    • Prevention: Use freshly distilled or inhibitor-free solvents. Test for peroxides in aged solvents before use.

  • Air Oxidation: While less common under standard acylation conditions, prolonged reaction times at elevated temperatures in the presence of air could contribute to minor oxidation.

    • Prevention: For sensitive substrates or prolonged reactions, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Specific Acylating Agents: In some cases, the acylating agent itself or byproducts can contribute to oxidation, although this is less typical for standard acyl chlorides or anhydrides.

Troubleshooting Workflow for N-Oxide Formation:

N_Oxide_Troubleshooting start N-Oxide Impurity Detected check_solvents Check Solvents for Peroxides start->check_solvents check_reagents Verify Purity of Acylating Agent check_solvents->check_reagents If peroxides are absent inert_atmosphere Run Reaction Under Inert Atmosphere (N2 or Ar) check_reagents->inert_atmosphere If reagents are pure optimize_temp Lower Reaction Temperature inert_atmosphere->optimize_temp resolution Problem Resolved optimize_temp->resolution

Caption: Troubleshooting workflow for N-oxide formation.

Q3: My NMR analysis shows a complex mixture, and I suspect morpholine ring opening has occurred. Is this a known side reaction and how can I avoid it?

A3: While less common under standard acylation conditions, morpholine ring opening can occur under harsh conditions, particularly with certain Lewis acids or at high temperatures.

The morpholine ring is generally stable, but strained intermediates or harsh reagents can promote its cleavage.[10][11]

Potential Causes & Solutions:

  • Strong Lewis Acids: The use of strong Lewis acid catalysts, which are sometimes employed in Friedel-Crafts acylations, can potentially coordinate to the ring oxygen or nitrogen and facilitate ring opening. For the acylation of an alcohol, strong Lewis acids are generally not required.

    • Prevention: Avoid strong Lewis acids like AlCl₃. Stick to nucleophilic catalysts like DMAP or imidazole derivatives.[1][2]

  • High Temperatures: Excessive heating for prolonged periods can lead to decomposition and potential ring cleavage.

    • Prevention: Maintain the reaction temperature at a moderate level (e.g., below 60 °C) and monitor the reaction to avoid unnecessarily long reaction times.

  • Reactive Acylating Agents with Certain Substrates: In specific contexts, highly reactive acylating agents in the presence of functionalities that can form stable intermediates might lead to unexpected rearrangements or ring openings.

If Ring Opening is Suspected:

  • Confirm Structure: Use 2D NMR techniques (COSY, HMBC, HSQC) and high-resolution mass spectrometry (HRMS) to definitively identify the structure of the byproduct.

  • Re-evaluate Conditions: If confirmed, revisit the reaction conditions. The primary mitigation strategy is to use milder conditions: lower temperature, a less aggressive acylating agent, and a nucleophilic catalyst instead of a Lewis acid.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the acylation of this compound.

Q4: What is the best choice of acylating agent for this substrate?

A4: The choice of acylating agent depends on the desired reactivity and the scale of the reaction.

Acylating AgentProsCons
Acyl Chloride Highly reactive, often leading to fast and complete reactions.[6]Generates HCl, requiring a stoichiometric amount of base. Can be moisture-sensitive.
Acid Anhydride Moderately reactive, good for controlled reactions. Byproduct is a carboxylic acid, which is less corrosive than HCl.[5]May require a catalyst (e.g., DMAP) and/or heating for less reactive substrates.
Carboxylic Acid Atom economical.Requires a coupling agent (e.g., DCC, EDC, T3P), which adds cost and complexity to the workup.

For general laboratory-scale synthesis, acyl chlorides and acid anhydrides are the most common and practical choices .

Q5: Can I perform a selective O-acylation if my acylating agent also has a reactive group that could interact with the tertiary amine?

A5: Yes, selective O-acylation is generally favored due to the higher nucleophilicity of the hydroxyl group compared to the sterically hindered tertiary amine. However, to ensure selectivity, certain precautions can be taken.

  • Protonation of the Amine: Performing the reaction under acidic conditions can protonate the morpholine nitrogen, rendering it non-nucleophilic and thus directing the acylation exclusively to the hydroxyl group.[12] This approach is particularly useful when using acid anhydrides.

    • Protocol: A method described by Sakami and Toennies involves the use of perchloric acid in conjunction with acetic anhydride for the selective O-acetylation of hydroxyamino acids.[12] A similar principle can be applied here.

  • Choice of Reagents: Using standard acylating agents like acetyl chloride or benzoyl chloride with a non-nucleophilic base at low to moderate temperatures typically results in clean O-acylation.

Reaction Scheme: O-Acylation vs. N-Acylation

Acylation_Selectivity sub This compound prod_O O-Acylated Product (Ester) sub->prod_O + R-CO-X (Desired Pathway) prod_N N-Acyl Quarternary Salt (Side Product) sub->prod_N + R-CO-X (Minor/Undesired) acyl R-CO-X

Caption: Desired O-acylation versus potential N-acylation side reaction.

Q6: Are there any specific workup procedures recommended for this reaction?

A6: The workup procedure is critical for isolating a pure product, especially given the presence of a basic amine functionality.

Recommended Workup Protocol:

  • Quench the Reaction: If using a highly reactive acylating agent like an acyl chloride, quench the reaction with a small amount of water or a saturated aqueous solution of sodium bicarbonate to destroy any excess reagent.

  • Aqueous Wash:

    • Wash the organic layer with a mild acid (e.g., 1M HCl or a saturated solution of NH₄Cl) to remove the tertiary amine base (e.g., TEA) and any unreacted starting material. Your product, being a tertiary amine, may also partition into the acidic aqueous layer. If your product is soluble in the acidic aqueous layer, this step should be avoided.

    • Wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

    • Wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization. A mobile phase containing a small percentage of a basic modifier (e.g., triethylamine or ammonia in methanol) may be necessary to prevent streaking of the basic product on the silica gel column.

References

  • Vertex AI Search. (2025). Optimizing Acylation Reactions with DMAP: Key Parameters Explained.
  • Journal of the American Chemical Society. (2014).
  • YouTube. (2021). Acylation of Alcohols, Part 1: with Acyl Halides.
  • Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.
  • Sigma-Aldrich.
  • Suzhou Highfine Biotech.
  • PubMed Central. (2015).
  • PubMed Central. (2018). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes.
  • ScholarWorks @ UTRGV. (2020).
  • ResearchGate. (2010).
  • Organic & Biomolecular Chemistry (RSC Publishing). (2020). Breaking aziridines to construct morpholines with a gold(i)
  • Semantic Scholar. (2014). 4-(N,N-Dimethylamino)
  • PubMed. (2017).
  • Allen.
  • J&K Scientific LLC. (2025).
  • MDPI. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
  • Google Patents. (2021).
  • Chemical Research in Chinese Universities. (2010).
  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • MDPI. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
  • Organic Chemistry Portal. NMO - N-Methylmorpholine-N-Oxide.
  • Organic Chemistry Portal. (2001).
  • Science of Synthesis. (2005).
  • Google Patents. (1988). US4748241A - Process for producing aqueous N-methylmorpholine-N-oxide solutions.
  • Reddit. (2024).
  • Esterific
  • ResearchGate. (2000). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM).
  • Sciforum. (2016). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs).
  • MIT OpenCourseWare. 5.310 (F19)
  • Master Organic Chemistry. (2022).
  • ChemScene. (S)-(4-Methylmorpholin-2-yl)methanol.
  • Google Patents. (2010).
  • MySkinRecipes. (R)-(4-Methylmorpholin-2-yl)methanol.
  • ResearchGate. (2010).
  • Google Patents. (2014). ES2435555T3 - Methods for N-demethylation / N-acylation in a single reactor of morphine and tropane alkaloids.
  • Organic Chemistry Portal.
  • Google Patents. (1962). US3066165A - Preparation of alkyl alpha-(hydroxymethyl)

Sources

Technical Support Center: Optimization of (4-Methylmorpholin-2-yl)methanol Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the (4-Methylmorpholin-2-yl)methanol chiral auxiliary. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the underlying principles that govern success in asymmetric synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chiral building block, specifically a chiral auxiliary, used to control the stereochemical outcome of a chemical reaction.[2][3] Its core application is in asymmetric synthesis, where it is temporarily attached to an achiral substrate to guide the formation of a new stereocenter with a specific 3D orientation.[4][5] This strategy is fundamental in producing single-enantiomer drugs and other high-value chiral molecules.[6]

Q2: How does this auxiliary function to induce stereoselectivity?

The auxiliary works by creating a sterically biased environment around the reaction center. After attaching the auxiliary to a substrate (e.g., forming an amide or ester), the inherent chirality and conformational rigidity of the morpholine ring structure, particularly when coordinated to a Lewis acid, effectively block one face of the reactive intermediate (like an enolate).[7] This forces an incoming reagent to attack from the less sterically hindered face, leading to the preferential formation of one diastereomer over the other.[8]

Q3: What are the key steps in a typical workflow using this auxiliary?

A standard workflow involves three main stages:

  • Attachment: The chiral auxiliary is covalently bonded to the achiral substrate.

  • Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, aldol, Diels-Alder) is performed, creating a new stereocenter under the influence of the auxiliary.

  • Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. A critical advantage of a good auxiliary is that it can often be recovered and reused.[4][][10]

Q4: What are the main advantages of using a this compound-based auxiliary?

While specific performance depends on the reaction, morpholine-derived auxiliaries offer several potential advantages:

  • Defined Conformational Bias: The morpholine ring can adopt a stable chair conformation. The N-methyl group and the C2-substituent provide clear steric directors.

  • Chelation Control: The oxygen and nitrogen atoms within the morpholine structure can act as chelation points for Lewis acids, helping to lock the substrate into a rigid, reactive conformation essential for high stereocontrol.[11]

  • Versatile Cleavage Options: The linkage to the auxiliary (often an amide) can typically be cleaved under various conditions (e.g., hydrolysis, reduction) to yield different functionalities like carboxylic acids, aldehydes, or primary alcohols.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter. The solutions provided are based on established principles of asymmetric synthesis.

Problem 1: Poor Diastereoselectivity (Low d.r.)

Q: My reaction shows a low diastereomeric ratio (e.g., less than 90:10). What are the most likely causes and how can I optimize for higher selectivity?

A: Low diastereoselectivity is a common hurdle and indicates that the energy difference between the two transition states leading to the respective diastereomers is insufficient.[4] The key is to rigidify the system and amplify this energy difference.

Causality & Solutions:

  • Suboptimal Lewis Acid: The Lewis acid is arguably the most critical variable. It chelates to the carbonyl oxygen and a heteroatom on the auxiliary, locking the conformation and enhancing the substrate's reactivity and facial bias.[7]

    • Troubleshooting: Screen a panel of Lewis acids with varying steric bulk and Lewis acidity. Common choices include TiCl₄, SnCl₄, Et₂AlCl, and BF₃·OEt₂. The stoichiometry is also critical; ensure at least one equivalent is used to achieve full coordination.

  • Incorrect Reaction Temperature: Asymmetric reactions are highly sensitive to thermal energy.

    • Troubleshooting: Lower the reaction temperature significantly. Running reactions at -78 °C (dry ice/acetone bath) is standard practice for enhancing diastereoselectivity.[7] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, thus eroding selectivity.

  • Inappropriate Solvent: The solvent can interfere with Lewis acid coordination or fail to stabilize the desired transition state.

    • Troubleshooting: Non-polar, non-coordinating solvents are generally preferred.[7] Conduct a solvent screen with options like dichloromethane (DCM), toluene, and hexanes. Ethereal solvents like THF may compete for Lewis acid binding and are sometimes less effective.

  • Incomplete Enolate Formation or Incorrect Geometry: For enolate-based reactions (e.g., alkylations, aldol), the geometry (Z vs. E) of the enolate is paramount for predictable stereochemical outcomes.[4][5]

    • Troubleshooting: The choice of base and conditions for enolate formation is crucial. For Z-enolate formation (often desired for high selectivity with auxiliaries like Evans oxazolidinones), bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in THF are standard. Ensure the deprotonation is complete before adding the electrophile.

Problem 2: Low Reaction Yield

Q: My diastereoselectivity is acceptable, but the overall yield is poor. What factors should I investigate?

A: Low yields can stem from incomplete reactions, side reactions, or product degradation during workup or purification.

Causality & Solutions:

  • Presence of Moisture: Trace amounts of water can quench reactive intermediates (e.g., enolates) and deactivate the Lewis acid catalyst.

    • Troubleshooting: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Reagents should be of the highest purity and handled under an inert atmosphere (Nitrogen or Argon).[7]

  • Incorrect Stoichiometry or Reaction Time: Using too little of a key reagent or not allowing the reaction to proceed to completion is a common cause of low yield.[12]

    • Troubleshooting: Carefully optimize the stoichiometry of the base, electrophile, and Lewis acid.[13] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.

  • Side Reactions or Product Instability: The desired product or intermediates may be unstable under the reaction or workup conditions.

    • Troubleshooting: If the product is sensitive, ensure the workup is performed at low temperatures and is completed quickly. Quenching the reaction with a buffered or cooled solution can prevent degradation. If side reactions are observed, re-evaluate the reaction temperature and reagent addition times.

Problem 3: Difficulty in Auxiliary Cleavage and Recovery

Q: I am struggling to remove the auxiliary without damaging my product or I am getting low recovery of the auxiliary. What are the best practices?

A: Auxiliary cleavage is a critical step that must be tailored to the stability of your product. The goal is to efficiently cleave the auxiliary-substrate bond while preserving the newly created stereocenter and recovering the valuable auxiliary.[10]

Causality & Solutions:

  • Harsh Cleavage Conditions Causing Epimerization: For products with an acidic proton alpha to the carbonyl, basic hydrolysis conditions can cause epimerization, destroying the stereochemical integrity of your product.[4][7]

    • Troubleshooting:

      • For Acid-Stable Products: Use milder hydrolytic agents like LiOH/H₂O₂ in a THF/water mixture at 0 °C.[4] Careful temperature control is critical.

      • For Base-Sensitive Products (Reductive Cleavage): Reductive cleavage using hydrides is an excellent alternative to yield primary alcohols or aldehydes. Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) are effective.[4]

      • Pitfall: These strong reducing agents can also reduce other functional groups in your molecule. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and monitor carefully to avoid over-reduction.[4]

  • Low Auxiliary Recovery: Poor extraction or purification techniques can lead to loss of the valuable auxiliary.

    • Troubleshooting: The auxiliary is a polar, water-soluble amine. After cleavage, carefully design the extraction strategy. Acidifying the aqueous layer can protonate the auxiliary, keeping it in the aqueous phase while the (less polar) product is extracted with an organic solvent. Subsequently, basifying the aqueous layer and extracting with a different organic solvent (e.g., DCM) can recover the auxiliary.

Data Presentation & Optimized Parameters

The optimal conditions are highly substrate-dependent. The following table provides a starting point for optimization based on common findings in auxiliary-mediated reactions.

ParameterRecommended Starting Conditions & Optimization StrategyRationale
Lewis Acid (for Aldol/Diels-Alder) Screen: TiCl₄, SnCl₄, Et₂AlCl (1.1-1.5 eq.)Locks conformation via chelation, enhances facial bias.[7]
Base (for Alkylation) LDA, NaHMDS, KHMDS (1.1 eq.)Choice of base and counterion influences enolate geometry (E/Z).[4]
Solvent DCM, Toluene (Anhydrous)Non-coordinating solvents prevent interference with Lewis acid chelation.[7]
Temperature -78 °CMaximizes the energy difference between diastereomeric transition states.[7]
Auxiliary Cleavage (Reductive) LiBH₄, LiAlH₄ in THF/Et₂O (0 °C to RT)Milder than LiAlH₄, often more selective for the amide vs. other esters.[4]
Auxiliary Cleavage (Hydrolytic) LiOH / H₂O₂ in THF/H₂O (0 °C)Effective for generating carboxylic acids; risk of epimerization.[4]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Acylation (Auxiliary Attachment)
  • Dissolve this compound (1.0 eq.) in anhydrous DCM (0.2 M) in an oven-dried flask under an Argon atmosphere.

  • Add triethylamine (1.5 eq.) and DMAP (0.1 eq.). Cool the mixture to 0 °C.

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours or until completion is confirmed by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting N-acylated auxiliary by flash column chromatography.

Diagram: General Asymmetric Synthesis Workflow

This diagram illustrates the complete cycle of using a recoverable chiral auxiliary.

G cluster_main Core Synthetic Pathway cluster_recovery Auxiliary Recovery Loop A Achiral Substrate (e.g., Carboxylic Acid) B Attach Auxiliary (Protocol 1) A->B C Diastereoselective Reaction (e.g., Alkylation) B->C D Cleavage of Auxiliary (e.g., Reductive) C->D E Enantiomerically Enriched Product D->E Aux_Recovered Recovered Auxiliary D->Aux_Recovered Aux_Start Chiral Auxiliary This compound Aux_Start->B Aux_Recovered->Aux_Start Purify & Reuse

Caption: Workflow for auxiliary-based asymmetric synthesis.

Diagram: Mechanism of Stereochemical Control

This diagram illustrates the principle of Lewis acid-mediated chelation control.

G cluster_mech Transition State Model TS Chelated Intermediate O=C N-Me Lewis Acid (M) coordinates to both oxygens, creating a rigid 6-membered ring. Block Bulky Morpholine Ring (Steric Shield) TS->Block Blocks Top Face Result Major Diastereomer Formed TS->Result Approach Electrophile (E⁺) Approaches from Less Hindered Face Approach->TS:f0 Attacks Carbonyl α-position

Caption: Chelation control model for diastereoselectivity.

References

  • Benchchem. Troubleshooting guide for the asymmetric synthesis using (-)-Isopulegol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJPboNxKMwPMXb9XrkmF1JwAiY4A-wy0wtmerQ5AZ9m2rrLzH-bwnN80huEMyFF1-xKpP0octKIakx74d2pC5ATciRWGzGil8bqx3IBx39-pr5Is6kghpLz49NGHZzuR-gwCqKnUxHTxLUsdeKUZqBdeEEnMPSkA9pZ4PGUsNaPfmOTay3DkGIBkA0jtyU2oZNRR5vE_s6mN4exG2UrjCs]
  • Benchchem. Common pitfalls in the use of chiral auxiliaries. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0PsQdi6Kt6K24P79e6kEY0ssbKuNBWbZEcwPOcRoh9hvePJ3R2cpP1qfdcGGza3l7JkQ5UilV4Je1FccAkTakpL-u7HlZIeACXE93JTcxCJnDNinPf1uzxG0d_r-RcDvM29aoHKPM8eu-wkfg_z316SL8gwpzk6yiyElOvRHVOsavWA7-5HFfhkSVIjo=]
  • University of Bath. Asymmetric-Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELwM9hU0kK839sJwb4tEeCcb1W_4wQ8qMOCcNOmQTm6NFY-ajcWpeyxYTylG3WyTn372qpkz0IEegtRhPkmFh7ogTIG_kHLbUooi3PgOE5EhSeJLef8-gTJQq0PkeHvM7JQBkt0GWfmQKaMpo6Nt66FwVtmPqjtM_VYJ5MVQ6Jfa7n1wStz6QG]
  • ChemicalBook. 4-Methylmorpholine synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlxhaP9EiOGqOJ_8HzPF8T1ifWGXIOQ4xjFl-IHFl4Hnkz0C3dWlNWoijKhYRTNP5U3XFbcOcgDd5JUOdgP3Ns32na_6n9ygXrJg6xtsbc0yTUmgYu4P_ruHvcV-lBw2Wtq5sNBafPTJcPDeI2ksscIrwNPyKLLQk=]
  • ResearchGate. Optimization studies. Reaction conditions: unless otherwise specified.... [URL: https://www.researchgate.
  • ResearchGate. Reactions for optimization studies. Reagents and Conditions i) N-methyl morpholine and isobutyl chloroformate. [URL: https://www.researchgate.net/figure/Reactions-for-optimization-studies-Reagents-and-Conditions-i-N-methyl-morpholine-and_fig2_283731114]
  • MySkinRecipes. (R)-(4-Methylmorpholin-2-yl)methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkf5e624nfxXCIram-gNiiSZfYH7CIZ4nfmZYt7KNftOeCwEB9VFGHs6IgBTEZxinpnxdxrBqukr_PWwHQGCIpkCOT2jw_W98S9vwKIcPQQnlXSmlc0doCD0tvo4vBT1g10GZ5YQwYe2Qo9gypuoYoAtWO9biJ1ynVCJdoeqcpwItD_dQkAt9MiREtfsd0Ju-2rE5XZfra9GPG99zo5O7tlHpKJg==]
  • SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [URL: https://summit.sfu.ca/item/7361]
  • Chiralpedia. Asymmetric Synthesis in Industry: From Lab to Market. [URL: https://www.chiralpedia.
  • ResearchGate. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [URL: https://www.researchgate.net/publication/370773663_Use_of_chiral_auxiliaries_in_the_asymmetric_synthesis_of_biologically_active_compounds_A_review]
  • BOC Sciences. Advanced Chiral Auxiliary Synthesis. [URL: https://www.bocsci.com/solution/advanced-chiral-auxiliary-synthesis.html]
  • ResearchGate. Asymmetric synthesis and crystal structure of a bioactive morpholine derivative. [URL: https://www.researchgate.
  • ResearchGate. Optimization of reaction conditions for the synthesis of compound (4 a) [a]. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-the-synthesis-of-compound-4-a-a_tbl1_308720182]
  • Reddit. Stereoselective enolate reaction with chiral auxiliary. [URL: https://www.reddit.
  • Michigan State University Department of Chemistry. Asymmetric Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWIU7JKlCHkEN0HNU065S0mNCJw6cx68t8giRKv-7Ag2JTNBNi-u0g6PUeZzr2D36tyGqPkEMSWRu6i9YsdcfMt7lCLUqUhKKCIiDIN1fSks0eQN6yHm72R13PLdl80oKJzsr8Wgw0pjk23Db4R9KzacF6sz07iwkWWuu40cugmwBcg6aG4V8z56fwbkjid8s_i-rSh_RxDwCDY_aN0uYDTK6zKbVw38TnU5xQ6ZS2d12XcKGOVGxTsy1SX6FORd0PGCLk]
  • ResearchGate. Optimization of reaction conditions. [URL: https://www.researchgate.net/table/Optimization-of-reaction-conditions_tab2_262879555]
  • Sigma-Aldrich. 4-Methylmorpholine ReagentPlus®, 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m6400]
  • ETH Zurich. Key Concepts in Stereoselective Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyWxvLV_T611SjcQpAN7lmeM1H4XfwfHJlHIIFihRRoa5W9TB-dfhP-gHyd7tLJMDO419n717j6lWakQ13ICYo-Y8gi96XytlvvJMB1zcdMcki4QjbI8qGaepD2BF8oZ-1ctr8cYZRe_Uw3FrrjslcgUd2OlSziPEMTM03OR-nzNOlj7F_T0Pnc7uVxF9D0CjSJ35z4yJ2tGdhPRF65Y_X6AP8indGFSDkp2b8YBRGXxr06jfyE85lXHmKSBrd9umNiXzBTzDe3wizm9tO-FiinJ54RajYFoeC1kbhiioPyKv4isJP_PCuYtE=]
  • BLDpharm. (S)-(4-Methylmorpholin-2-yl)methanol. [URL: https://www.bldpharm.com/products/1159598-33-0.html]
  • ChemScene. (S)-(4-Methylmorpholin-2-yl)methanol. [URL: https://www.chemscene.com/products/S-4-Methylmorpholine-2-methanol_1159598-33-0.html]
  • National Center for Biotechnology Information. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8552733/]

Sources

Technical Support Center: Challenges in the Removal of the (4-Methylmorpholin-2-yl)methanol Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the (4-Methylmorpholin-2-yl)methanol chiral auxiliary. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the cleavage of this versatile auxiliary. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Introduction

The this compound auxiliary has proven valuable in asymmetric synthesis for its ability to direct stereoselective transformations. However, the final and critical step—the removal of the auxiliary to yield the desired chiral product—can present unique challenges. Incomplete cleavage, epimerization of the newly formed stereocenter, and difficult purifications are common hurdles. This guide is structured to provide logical, field-tested solutions to these issues, ensuring high yield and preservation of enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: My auxiliary cleavage reaction is not going to completion. What are the first things I should check?

A: Incomplete cleavage is the most common issue. Start by verifying the quality and stoichiometry of your reagents, especially for hydrolytic and reductive methods. Ensure your reaction is truly anhydrous if using hydride reagents. If the issue persists, consider increasing the reaction temperature or time. For stubborn substrates, switching to a different cleavage method (e.g., from hydrolysis to reductive cleavage) may be necessary.

Q2: I am observing a loss of enantiomeric purity in my final product. What is the likely cause and how can I prevent it?

A: Loss of enantiomeric purity is often due to epimerization of the stereocenter alpha to the carbonyl group. This can be promoted by harsh basic conditions or elevated temperatures. If you are using a strong base for hydrolysis, consider switching to milder enzymatic hydrolysis or a non-basic method like reductive cleavage. Minimizing reaction time and temperature is also crucial.[1]

Q3: The workup and purification are proving difficult. How can I efficiently separate my product from the cleaved auxiliary?

A: The this compound auxiliary is water-soluble, which can be exploited during workup. For acidic products, an acid-base extraction is highly effective. After cleavage, acidify the aqueous layer to protonate your carboxylic acid, which can then be extracted with an organic solvent, leaving the protonated (and thus more water-soluble) auxiliary behind. For neutral products, column chromatography is typically required.

Q4: Can the morpholine ring itself react under the cleavage conditions?

A: The morpholine ring is generally robust. However, under strongly oxidative conditions, N-oxidation of the tertiary amine can occur.[2] It is also important to be aware that some related cyclic structures, like oxazolidinones, can be susceptible to ring-opening under harsh basic conditions.[2] If you suspect side reactions with the morpholine moiety, consider using milder cleavage methods.

In-Depth Troubleshooting Guides

Problem 1: Incomplete or Stalled Cleavage

Incomplete removal of the auxiliary leads to reduced yields and complex purification. The N-acyl bond to the auxiliary is an amide, which is inherently stable.[3]

G start Incomplete Cleavage Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents increase_severity Increase Temperature / Time check_reagents->increase_severity Reagents OK fail Consult Further Literature check_reagents->fail Reagents Faulty switch_method Switch Cleavage Method increase_severity->switch_method Still Incomplete success Successful Cleavage increase_severity->success Complete switch_method->success Works switch_method->fail No Improvement G start Crude Product Mixture product_type What is the product? start->product_type acidic_product Acidic Product (e.g., Carboxylic Acid) product_type->acidic_product Acidic neutral_product Neutral Product (e.g., Alcohol, Ester) product_type->neutral_product Neutral/Basic acid_base_extraction Perform Acid-Base Extraction acidic_product->acid_base_extraction chromatography Silica Gel Chromatography neutral_product->chromatography pure_product Pure Product acid_base_extraction->pure_product chromatography->pure_product

Sources

Troubleshooting low yields in asymmetric reactions with (4-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing (4-Methylmorpholin-2-yl)methanol as a chiral auxiliary or ligand in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome challenges and optimize your reaction outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Addressing Low Yields and Stereoselectivity

Low yields and suboptimal stereoselectivity are common hurdles in the development of asymmetric transformations. This section provides a structured approach to diagnosing and resolving these issues when working with this compound.

Question 1: I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

Low conversion can stem from a variety of factors, ranging from reagent quality to suboptimal reaction conditions. A systematic evaluation is key to identifying the root cause.

Potential Cause 1: Reagent and Solvent Purity The success of many asymmetric reactions is highly sensitive to the purity of all components. Trace impurities can poison catalysts or participate in undesired side reactions.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Moisture is a common culprit in reactions involving organometallics or strong bases, as it can quench reactive species.[1] Ensure all glassware is rigorously dried, and solvents are freshly distilled or obtained from a solvent purification system.

    • Verify Reagent Purity: Use freshly opened or properly stored reagents. The purity of the substrate, electrophile, and any additives should be confirmed by appropriate analytical methods (e.g., NMR, GC-MS).

    • This compound Quality: The chiral auxiliary itself should be of high purity. Verify its enantiomeric excess (ee) and chemical purity before use.

Potential Cause 2: Inefficient Catalyst/Auxiliary Activation or Formation If this compound is used as a ligand in a catalytic system, the formation of the active catalyst may be incomplete. When used as a chiral auxiliary, its attachment to the substrate might be inefficient.

  • Troubleshooting Steps:

    • Optimize Auxiliary Attachment: If attaching the auxiliary to your substrate (e.g., forming an amide or ester), ensure the coupling reaction goes to completion. Monitor the reaction by TLC or LC-MS and optimize conditions (coupling agents, temperature, reaction time) if necessary.

    • Catalyst Pre-formation: For catalytic reactions, consider pre-forming the active catalyst by stirring the metal precursor and the this compound ligand together before adding the substrates.

Potential Cause 3: Suboptimal Reaction Conditions Temperature, concentration, and stoichiometry are critical parameters that directly influence reaction rates and yields.

  • Troubleshooting Steps:

    • Temperature Screening: Many asymmetric reactions are temperature-sensitive. While lower temperatures often favor higher selectivity, they can also decrease the reaction rate. A systematic temperature screen is recommended.

    • Concentration Effects: Very dilute conditions may slow down the reaction, while highly concentrated conditions can sometimes lead to side reactions or solubility issues. Experiment with a range of concentrations.

    • Stoichiometry Optimization: The molar ratio of reactants can significantly impact the yield. A modest excess of one reactant may be beneficial.

Question 2: My reaction yield is reasonable, but the diastereoselectivity (or enantioselectivity) is poor. How can I improve the stereochemical outcome?

Poor stereoselectivity indicates that the energy difference between the transition states leading to the desired and undesired stereoisomers is small. The goal is to maximize this energy difference.

Potential Cause 1: Insufficient Steric Shielding or Ineffective Chiral Environment The chiral auxiliary directs the stereochemical outcome by creating a biased steric environment. The N-methyl group and the hydroxymethyl substituent on the morpholine ring are key to this directing effect.

  • Troubleshooting Steps:

    • Lewis Acid Screening: In many reactions involving chiral auxiliaries, a Lewis acid is used to create a rigid, chelated transition state. The nature and size of the Lewis acid can have a profound impact on stereoselectivity.[1] Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl).

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state.[2] A screen of different solvents is often beneficial. Non-coordinating solvents like toluene or dichloromethane often favor more organized transition states.

Potential Cause 2: Reaction Temperature is Too High Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired stereoisomer, thus reducing selectivity.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is often the most effective way to improve stereoselectivity. Reactions are commonly run at temperatures ranging from 0 °C to -78 °C.

Potential Cause 3: Undesired Enolate Geometry For reactions proceeding through an enolate intermediate, the geometry (E or Z) is often critical for high diastereoselectivity.[1]

  • Troubleshooting Steps:

    • Vary the Base and Deprotonation Conditions: The choice of base and the conditions used for deprotonation can influence the enolate geometry. For example, bulky bases like LDA or NaHMDS often favor the formation of a specific enolate isomer.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-methyl group in this compound in directing stereochemistry?

The N-methyl group plays a crucial role in establishing the conformational rigidity of the morpholine ring system. This methylation can influence the steric environment around the chiral center, potentially leading to more effective facial shielding of a reactive intermediate. The nitrogen atom can also act as a Lewis basic site for coordination with metal centers or other reagents, and the methyl group can modulate this interaction.

Q2: Are there any known incompatibilities or side reactions associated with the morpholine moiety?

The morpholine ring is generally stable under a wide range of reaction conditions. However, under strongly acidic or highly oxidizing conditions, the morpholine ring could potentially undergo ring-opening or oxidation. The tertiary amine of the N-methylmorpholine can also be susceptible to oxidation. It is always advisable to check for the compatibility of your reaction conditions with the morpholine scaffold.

Q3: How can I effectively remove the this compound auxiliary after the reaction?

The method for cleaving the auxiliary depends on how it is attached to your molecule of interest.

  • Ester Linkage: Hydrolysis under basic (e.g., LiOH, NaOH) or acidic conditions is a common method.

  • Amide Linkage: Amide bonds are more robust. Cleavage may require more forcing conditions, such as strong acid or base hydrolysis at elevated temperatures. Reductive cleavage using powerful hydrides like LiAlH₄ can also be an option if other functional groups are compatible.[1]

Q4: Can steric hindrance from the substrate be a problem when using this auxiliary?

Yes, significant steric bulk on the substrate in close proximity to the chiral auxiliary can lead to unfavorable steric interactions in the transition state. This can result in lower yields or poor stereoselectivity. In such cases, a different chiral auxiliary with a smaller steric profile might be more suitable.

Experimental Protocols & Data Presentation

Table 1: General Guidelines for Optimizing Reaction Conditions
ParameterInitial RecommendationOptimization RangeRationale
Temperature 0 °C-78 °C to 25 °CLower temperatures generally improve stereoselectivity but may decrease reaction rate.
Catalyst/Auxiliary Loading 1.1 equivalents (for auxiliary)1.0 - 1.5 equivalentsEnsures complete conversion of the limiting reagent.
Solvent Dichloromethane (DCM)Toluene, THF, Diethyl EtherSolvent polarity can significantly impact transition state geometry and selectivity.[2]
Lewis Acid (if applicable) TiCl₄ (1.1 eq)SnCl₄, Et₂AlCl, BF₃·OEt₂The nature of the Lewis acid influences the rigidity of the transition state.[1]
Protocol 1: General Procedure for a Diastereoselective Aldol Reaction
  • To a solution of the N-acylated this compound derivative (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an inert atmosphere (N₂ or Ar), add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a hindered base (e.g., triethylamine, 1.2 eq) and stir for an additional 1 hour at -78 °C to form the enolate.

  • Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired diastereomer.

Visualization of Troubleshooting Workflow

Below is a logical workflow to guide your troubleshooting process when encountering low yields.

Troubleshooting_Low_Yield start Low Yield Observed reagent_purity Check Reagent & Solvent Purity start->reagent_purity anhydrous Ensure Anhydrous Conditions reagent_purity->anhydrous Moisture sensitive? auxiliary_attachment Verify Auxiliary Attachment anhydrous->auxiliary_attachment reaction_conditions Optimize Reaction Conditions auxiliary_attachment->reaction_conditions Purity Confirmed temperature Screen Temperature reaction_conditions->temperature concentration Vary Concentration temperature->concentration stoichiometry Adjust Stoichiometry concentration->stoichiometry success Improved Yield stoichiometry->success Optimization Successful fail Re-evaluate Strategy stoichiometry->fail Still Low Yield

Caption: A decision-making workflow for troubleshooting low reaction yields.

References

Technical Support Center: Diastereoselectivity in (4-Methylmorpholin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diastereoselectivity issues concerning (4-Methylmorpholin-2-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable heterocyclic scaffolds. The morpholine ring is a prevalent structural motif in numerous bioactive compounds and FDA-approved drugs.[1] Achieving control over its stereochemistry is paramount for elucidating structure-activity relationships (SAR) and developing effective therapeutics.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted morpholines, with a particular focus on controlling diastereoselectivity.

I. Frequently Asked Questions (FAQs)

Q1: My cyclization reaction to form the morpholine ring is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors influencing diastereoselectivity?

A1: Achieving high diastereoselectivity in morpholine synthesis is often a multifactorial challenge. The final diastereomeric ratio is a product of the interplay between substrate structure, reaction conditions, and the specific synthetic route employed. Key factors include:

  • Substrate Control: The inherent chirality of your starting materials, such as amino acid derivatives from the chiral pool, is a fundamental determinant of stereochemical outcomes.[2][3] The steric and electronic properties of substituents on the precursors can dictate the preferred transition state geometry during cyclization.

  • Reaction Mechanism: The mechanism of the ring-closing step is critical. For instance, in reactions proceeding through a chair-like transition state, substituents will preferentially occupy equatorial positions to minimize steric strain, influencing the relative stereochemistry of the final product.[4][5]

  • Reaction Conditions: Solvent polarity, temperature, and the choice of catalyst or reagent can significantly alter the energy landscape of the reaction, favoring one diastereomeric pathway over another.[6][7][8] For example, polar solvents may stabilize charged intermediates, potentially altering the reaction's stereochemical course.[7]

Q2: I'm synthesizing a 2,5-disubstituted morpholine derivative and observing poor cis/trans selectivity. How can I favor the formation of the cis isomer?

A2: The formation of the thermodynamically more stable cis-diastereomer is often favored in syntheses that allow for equilibration.[9] One effective strategy involves using a Lewis acid catalyst, such as FeCl₃, in conjunction with a palladium-catalyzed reaction of vinyloxiranes and amino alcohols.[9] This system facilitates a thermodynamic equilibration that enriches the more stable cis isomer.[9] Altering reaction temperature can also be beneficial; while lower temperatures might favor kinetic products, running the reaction at elevated temperatures can sometimes promote equilibration towards the thermodynamic product.[1]

Q3: How can I accurately determine the diastereomeric ratio (d.r.) of my this compound product mixture?

A3: The most common and reliable method for determining the d.r. is through ¹H NMR spectroscopy of the crude reaction mixture.[1][10][11] Diastereomers are distinct compounds with different physical properties, and thus their corresponding protons will have slightly different chemical shifts in the NMR spectrum. By integrating the signals unique to each diastereomer, you can calculate their relative ratio. For more complex spectra, 2D NMR techniques such as COSY, HSQC, and NOESY can be invaluable for assigning the relative stereochemistry of each isomer.[1] In cases where NMR signals overlap, chromatographic methods such as chiral HPLC or achiral HPLC/GC on a silica or C18 column can be used to separate the diastereomers and determine their ratio by peak integration.[1][12][13]

Q4: My primary issue is not the diastereomeric ratio, but the difficulty in separating the two diastereomers. What are some effective purification strategies?

A4: Separating diastereomers can be challenging, but several techniques can be employed:

  • Column Chromatography: This is the most common method. Since diastereomers have different physical properties, they often exhibit different affinities for the stationary phase.[13] A systematic screening of different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina, or reversed-phase C18) is recommended.[13]

  • Recrystallization: If your product is a solid, fractional recrystallization can be a powerful technique. The two diastereomers will likely have different solubilities in a given solvent, allowing one to crystallize out preferentially.

  • Derivatization: If direct separation is difficult, you can convert the mixture of diastereomeric alcohols into new diastereomeric derivatives (e.g., esters using a chiral acid). These new derivatives may have more significant differences in their physical properties, making them easier to separate by chromatography.[12] Afterward, the auxiliary can be cleaved to yield the separated parent alcohols.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental scenarios.

Scenario 1: Poor Diastereoselectivity in the Reductive Amination/Cyclization Cascade

Problem: You are synthesizing a this compound derivative via a reductive amination of a chiral amino alcohol with a keto-aldehyde, followed by an intramolecular cyclization. The final product is obtained with a low diastereomeric ratio (d.r. < 2:1).

Underlying Principles

The stereochemical outcome of this cascade is determined in the cyclization step, which forms the second stereocenter of the morpholine ring. The diastereoselectivity is governed by the facial selectivity of the nucleophilic attack of the nitrogen or oxygen atom onto the intermediate iminium or oxonium ion. This selectivity is influenced by the steric hindrance imposed by the pre-existing stereocenter and other substituents on the molecule. Models like the Felkin-Anh model can often predict the outcome of nucleophilic additions to chiral carbonyls and related species.[14][15]

Troubleshooting Workflow

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Protocols

1. Systematic Screening of Reaction Conditions

Reaction conditions can have a profound effect on diastereoselectivity.[8] It is often the first and most straightforward parameter to optimize.

  • Protocol for Solvent Screening:

    • Set up parallel reactions in a range of solvents with varying polarities (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and toluene).

    • Maintain a consistent temperature (e.g., room temperature) and concentration across all reactions.

    • After completion, quench the reactions and analyze the crude product mixture from each solvent by ¹H NMR to determine the diastereomeric ratio.

  • Protocol for Temperature Variation:

    • Using the best solvent from the previous screen, set up the reaction at several different temperatures (e.g., -78 °C, 0 °C, room temperature, and 50 °C).

    • Allow the reactions to proceed to completion.

    • Analyze the crude d.r. for each temperature to identify the optimal condition for selectivity.

2. Modifying the Reducing Agent

The steric bulk of the hydride source can influence the facial selectivity of the reduction of the key intermediate.

  • Comparative Analysis of Reducing Agents:

Reducing AgentTypical UsePotential Impact on Diastereoselectivity
Sodium Triacetoxyborohydride (STAB) Mild, selective for imines/enaminesCan provide good selectivity due to its bulky nature.
Sodium Cyanoborohydride (NaBH₃CN) Effective at neutral to slightly acidic pHLess bulky than STAB, may offer different selectivity.
Sodium Borohydride (NaBH₄) Stronger, less selectiveGenerally used for ketone/aldehyde reduction, can be used in tandem.
  • Protocol for Reagent Screening:

    • In parallel, perform the reaction using different reducing agents such as sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, and others.

    • Ensure reaction conditions (solvent, temperature) are otherwise identical.

    • Determine the d.r. for each reducing agent to find the most selective one for your specific substrate.

3. Introduction of an Additive/Catalyst

The addition of a Lewis or Brønsted acid can pre-organize the substrate in a specific conformation, leading to enhanced diastereoselectivity.[6]

  • Protocol for Lewis Acid Screening:

    • To your optimized reaction conditions, add a catalytic amount (5-10 mol%) of a Lewis acid (e.g., Ti(OiPr)₄, ZnCl₂, or Sc(OTf)₃).

    • Run the reaction and compare the resulting d.r. to the non-catalyzed reaction.

    • Screen a few different Lewis acids to find the most effective one.

Scenario 2: Inconsistent Diastereoselectivity in Chiral Pool Synthesis

Problem: You are using an L-amino acid as a chiral precursor to synthesize a this compound derivative. While the synthesis is generally successful, you observe significant batch-to-batch variation in the diastereomeric ratio.

Underlying Principles

Syntheses starting from the chiral pool rely on the transfer of chirality from the starting material to the product.[3][16][17] Inconsistent results often point to issues with the starting material's enantiomeric purity or racemization occurring at some point during the synthetic sequence. The stability of stereocenters, particularly those alpha to a carbonyl group or other activating functionality, can be compromised under certain reaction conditions (e.g., strong base or heat).

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Starting Material & Reagent Validation cluster_2 Process Parameter Review cluster_3 Resolution & Confirmation Problem Batch-to-Batch Variation in d.r. SM_Purity Verify Enantiomeric Purity (e.e.) of Chiral Starting Material Problem->SM_Purity Reagent_Quality Check Reagent Quality (e.g., anhydrous solvents, fresh reagents) SM_Purity->Reagent_Quality If e.e. is high Identify_Racemization Identify Potential Racemization Steps Reagent_Quality->Identify_Racemization Temp_Control Ensure Strict Temperature Control Identify_Racemization->Temp_Control Heat can cause racemization pH_Control Monitor and Control pH Identify_Racemization->pH_Control Strong acid/base can cause racemization Modify_Conditions Modify Conditions to Avoid Racemization Temp_Control->Modify_Conditions pH_Control->Modify_Conditions Confirm_Consistency Run Multiple Batches to Confirm Consistency Modify_Conditions->Confirm_Consistency Success Consistent d.r. Achieved Confirm_Consistency->Success

Caption: Workflow for addressing inconsistent diastereoselectivity.

Detailed Protocols

1. Verification of Starting Material Purity

Never assume the enantiomeric purity of a commercially available starting material.

  • Protocol for Enantiomeric Excess (e.e.) Determination:

    • Take a sample of your chiral starting material (e.g., the L-amino acid derivative).

    • If it has a suitable chromophore, analyze it directly using chiral HPLC.

    • If not, derivatize it with a chiral agent (e.g., Mosher's acid) to form diastereomers.

    • Analyze the resulting diastereomeric mixture by achiral HPLC, GC, or ¹H NMR to determine the e.e. of the original material.[18]

2. Identifying and Mitigating Racemization

Review your synthetic sequence step-by-step to identify any conditions that might lead to the erosion of stereochemical integrity.

  • Steps Prone to Racemization:

    • Deprotonation Alpha to a Carbonyl: Use of strong bases (e.g., LDA, NaH) can lead to enolate formation and subsequent racemization.

    • Elevated Temperatures: Prolonged heating can sometimes provide enough energy to overcome the barrier to racemization.

    • Strongly Acidic or Basic Conditions: These can also facilitate racemization through various mechanisms.

  • Protocol for Mitigation:

    • If a step is identified as high-risk for racemization, attempt to modify the conditions.

    • For base-mediated reactions, consider using a non-nucleophilic, sterically hindered base at low temperatures (e.g., -78 °C).

    • If high temperatures are required, minimize the reaction time as much as possible.

    • Ensure that aqueous workups are performed under neutral or buffered conditions if your intermediates are sensitive to pH extremes.

    • Take an aliquot of the material after the suspected problematic step and re-analyze its enantiomeric or diastereomeric purity to confirm if racemization has occurred.

By systematically addressing these common issues, researchers can gain better control over the diastereoselectivity of their this compound syntheses, leading to more efficient and reproducible results.

III. References

  • Enantioselective reduction of ketones. Wikipedia.

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20, 7419-7423.

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. (2024).

  • Morpholine synthesis. Organic Chemistry Portal.

  • One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry (RSC Publishing).

  • Enantioselective reduction of prochiral aryl ketones using a novel chiral auxiliary derived from a labdane diterpene. Semantic Scholar.

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC - NIH. (2012).

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.

  • Diastereoselective synthesis of morpholinones 16, 23 and 24. ResearchGate.

  • Chiral Pool Synthesis: From α-Amino Acids and Derivatives. ResearchGate.

  • Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. YouTube. (2020).

  • Felkin–Anh model | Diasteroselective reduction of chiral ketones with lithium aluminium hydride. YouTube. (2020).

  • Chiral pool. Wikipedia.

  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Benchchem.

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI.

  • Enantioselective Reduction of Ketones. University of Calgary.

  • Three categories of chiral pool use in asymmetric synthesis. ResearchGate.

  • Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry.

  • Origin of Stereocontrol in the Construction of the 12-Oxatricyclo [6.3.1.02,7]dodecane Ring System by Prins–Pinacol Reactions. PMC - NIH.

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing).

  • Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Science Publishing.

  • Recognizing the NMR pattern for morpholine. ACD/Labs. (2008).

  • Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction?. The Journal of Organic Chemistry - ACS Publications.

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed.

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI.

  • Organic & Biomolecular Chemistry. RSC Publishing. (2023).

  • Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters - ACS Publications. (2025).

  • Example of intramolecular cyclization for morpholine ring formation. ResearchGate.

  • Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction?. Request PDF - ResearchGate. (2025).

  • Chromatographic and Molecular Simulation Study on the Chiral Rec. Longdom Publishing.

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai.

  • Unraveling Diastereoselectivity: Insights into Asymmetric Synthesis. BenchChem.

  • Visible Light Promoted Alkenyl C–H Bond Addition to Dienes and Aldehydes for the Synthesis of Frameworks Relevant to Polyketide Natural Products. ACS Publications.

  • Key Concepts in Stereoselective Synthesis. University of Michigan.

  • Significance and challenges of stereoselectivity assessing methods in drug metabolism. De Gruyter.

  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI.

  • Chromatograms for separation of diastereomers and enantiomers of natural and synthetic Cinchona alkaloid analogs. ResearchGate.

  • On-surface cyclization of vinyl groups on poly-para-phenylene involving an unusual pentagon to hexagon transformation. PubMed Central. (2024).

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.

  • Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. Organic Chemistry Frontiers (RSC Publishing). (2023).

  • Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. PubMed Central. (2023).

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. (2023).

Sources

Technical Support Center: Purification of (4-Methylmorpholin-2-yl)methanol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Methylmorpholin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound, ensuring high purity and yield for your critical applications.

Introduction: Understanding the Chemistry of Purification

This compound is a valuable chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its synthesis often involves the N-methylation of (morpholin-2-yl)methanol. A common and efficient method for this transformation on a laboratory scale is the Eschweiler-Clarke reaction , which utilizes formaldehyde and formic acid to methylate the secondary amine of the morpholine ring.[2][3]

The primary challenge in purifying the product of this reaction lies in separating the desired tertiary amine from unreacted starting material, reaction intermediates, and other by-products. The basic nature of the morpholine nitrogen can also lead to complications in standard purification techniques like silica gel chromatography.[4] This guide will provide practical solutions to these common issues.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, particularly after synthesis via the Eschweiler-Clarke reaction.

Issue 1: Presence of Unreacted (morpholin-2-yl)methanol in the Final Product

Q: My final product shows a significant amount of the starting material, (morpholin-2-yl)methanol, by NMR/LC-MS analysis. How can I remove it?

A: The presence of unreacted starting material is a common issue, often due to incomplete reaction. The key to separation lies in the difference in basicity and polarity between the secondary amine of the starting material and the tertiary amine of the product.

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for removing unreacted starting material.

Detailed Protocols:

  • Acid-Base Extraction: This is often the most effective first-line approach.

    • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The more basic tertiary amine product will preferentially move to the aqueous layer as its hydrochloride salt, while the less basic secondary amine starting material may remain partially in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., 2 M NaOH) to a pH > 12.

    • Extract the aqueous layer multiple times with DCM. The free base of your product will now be in the organic layer.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Flash Column Chromatography: Due to the basic nature of morpholines, standard silica gel chromatography can result in peak tailing and poor separation.[4]

    • Solution: Add a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (Et3N) in a hexane/ethyl acetate or DCM/methanol mobile phase. This neutralizes the acidic silanol groups on the silica gel, leading to sharper peaks and better separation.

  • Salt Formation and Recrystallization: If the product is a solid or can form a crystalline salt, this can be an excellent purification method.

    • Dissolve the crude product in a solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.

    • Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold solvent.

    • The salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether).

Issue 2: Persistent N-formyl Intermediate Impurity

Q: I have an impurity with a mass corresponding to an N-formyl derivative of my product. How can I remove it or prevent its formation?

A: The N-formyl species is an intermediate in the Eschweiler-Clarke reaction. Its presence indicates that the reduction step by formic acid is incomplete.

Troubleshooting Steps:

  • Drive the Reaction to Completion: The most effective solution is to ensure the reaction goes to completion. This can be achieved by increasing the reaction temperature or prolonging the reaction time to facilitate the decarboxylation of the formate and subsequent reduction of the iminium ion.

  • Hydrolysis: The formyl group can be hydrolyzed under basic conditions.

    • Protocol: Dissolve the crude product in methanol and add an aqueous solution of a base like sodium carbonate or sodium hydroxide. Heat the mixture to reflux for several hours, monitoring the disappearance of the formyl intermediate by TLC or LC-MS. This will convert the N-formyl impurity back to the starting material, which can then be separated using the methods described in Issue 1.

Issue 3: Product Appears as an Oil and is Difficult to Handle

Q: My purified this compound is a viscous oil, making it difficult to weigh and handle. Can I solidify it?

A: this compound is often a liquid or semi-solid at room temperature.[5][6] While direct crystallization of the free base may be challenging, conversion to a salt is a highly effective strategy for obtaining a stable, crystalline solid.

Protocol for Salt Formation:

  • Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate).

  • Slowly add a stoichiometric amount of an acid (e.g., HCl in ether, oxalic acid in ethanol, or tartaric acid for potential chiral resolution) with stirring.

  • If precipitation occurs, continue stirring in an ice bath to maximize crystal formation. If no precipitate forms, you may need to add a less polar co-solvent (e.g., hexane) or reduce the solvent volume.

  • Collect the crystalline salt by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic system for purifying this compound?

A1: For silica gel chromatography, a gradient of methanol in dichloromethane (DCM) is often effective. It is crucial to add a basic modifier like triethylamine (0.5-2%) or a small amount of ammonium hydroxide to the mobile phase to prevent peak tailing and improve recovery.[4] For higher purity, reversed-phase HPLC (e.g., on a C18 column) with a mobile phase of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA) can also be used.

Q2: My compound is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?

A2: The high polarity of the alcohol and the morpholine ring can lead to significant water solubility. To improve extraction efficiency:

  • Salting Out: Add a large amount of a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.[4]

  • pH Adjustment: Ensure the aqueous layer is strongly basic (pH > 12) before extraction to keep your product in its less water-soluble free base form.

  • Use of a More Polar Solvent: Solvents like dichloromethane (DCM) or chloroform are more effective than less polar solvents like ethyl acetate or ether for extracting polar compounds from aqueous solutions. Continuous liquid-liquid extraction can also be a valuable technique for compounds with high water solubility.

Q3: How should I store purified this compound?

A3: As an amine, the compound can be sensitive to air and may absorb carbon dioxide. It is best stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C is recommended) to minimize degradation.[5]

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • LC-MS: To determine the purity profile and detect any non-volatile or high molecular weight impurities.

  • Chiral HPLC: To determine the enantiomeric purity of the final product.

  • Karl Fischer Titration: To quantify the water content.

Data Summary Table:

Purification TechniqueTypical Purity AchievedKey AdvantagesCommon Challenges
Acid-Base Extraction 85-95%Removes acidic and some neutral impurities effectively. Scalable.May not remove impurities with similar basicity.
Flash Chromatography >98%High resolution for closely related impurities.Peak tailing with basic compounds; requires modifier.
Crystallization (as a salt) >99%Can provide very high purity; yields a stable solid.Finding suitable crystallization conditions can be difficult.
Distillation (Vacuum) >97%Effective for removing non-volatile impurities.Potential for thermal degradation if the compound is not stable.

Experimental Workflow Diagram

References

Technical Support Center: Overcoming Racemization During Cleavage of the (4-Methylmorpholin-2-yl)methanol Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for users of the (4-Methylmorpholin-2-yl)methanol chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with racemization during the critical auxiliary cleavage step. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic understanding to help you troubleshoot and optimize your synthetic route, ensuring the preservation of stereochemical integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding racemization during the removal of the this compound auxiliary.

Q1: What is racemization and why does it occur during the cleavage of my N-acyl auxiliary?

Answer: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity. In the context of N-acyl chiral auxiliaries, this loss of stereochemical information typically occurs at the α-carbon of the acyl group.

The primary mechanism involves the formation of a planar enolate intermediate under basic conditions. The proton at the α-carbon is acidic and can be removed by a base. The resulting enolate is flat (sp² hybridized) and achiral at that center. When this planar intermediate is subsequently protonated during reaction workup, it can occur from either face with equal probability, leading to a mixture of R and S enantiomers and a loss of the desired stereochemistry. The longer the enolate persists, the greater the risk of racemization.

RacemizationMechanism cluster_0 Desired Stereocenter cluster_1 Racemization Pathway Chiral Chiral Substrate (R-configuration at α-carbon) Enolate Planar Enolate Intermediate (Loss of Stereochemistry) Chiral->Enolate + Base - H⁺ Racemate Racemic Mixture (50% R, 50% S) Enolate->Racemate + H⁺ (Workup)

Caption: Mechanism of α-carbon racemization via a planar enolate intermediate.

Q2: Which factors are most critical in promoting racemization during cleavage?

Answer: Several reaction parameters can influence the rate of enolization and thus the extent of racemization:

  • Temperature: This is arguably the most critical factor. Higher temperatures provide the activation energy needed for deprotonation and enolate formation. Conversely, low temperatures significantly suppress this undesired pathway.

  • Base Strength & Concentration: Stronger bases or higher concentrations of base will accelerate the rate of proton abstraction from the α-carbon, increasing the risk of racemization.

  • Substrate Structure: The acidity of the α-proton is dictated by the electronic nature of the acyl group. Electron-withdrawing groups can increase the acidity, making the substrate more prone to enolization. Steric hindrance around the α-carbon can sometimes slow the rate of deprotonation.

  • Reaction Time: Prolonged exposure to cleavage conditions, especially basic ones, allows more time for the equilibrium between the chiral substrate and the achiral enolate to be established, leading to more extensive racemization.

  • Solvent: The choice of solvent can influence the stability and reactivity of the enolate intermediate.

Q3: What are the standard methods for cleaving this auxiliary and their associated risks?

Answer: The cleavage chemistry for the this compound auxiliary is analogous to that of other well-known oxazolidinone-type auxiliaries, like Evans auxiliaries.[1] The primary methods are hydrolytic and reductive.

Cleavage MethodTypical ReagentsProductPrimary Racemization RiskKey Considerations
Hydrolytic LiOH / H₂O₂Carboxylic AcidHigh The combination of a strong base (LiOH) and peroxide is effective but poses a significant risk of enolization if not strictly controlled.[2]
Hydrolytic LiOOHCarboxylic AcidLow Lithium hydroperoxide is a milder nucleophile that often allows for cleavage under conditions that preserve the stereocenter.[3]
Reductive LiAlH₄, LiBH₄Primary AlcoholLow to Moderate Generally safer from a racemization standpoint as it avoids strongly basic conditions. However, over-reduction is a possibility.
Reductive DIBAL-H, Red-AlAldehydeLow Can stop the reduction at the aldehyde stage if conditions (especially temperature) are carefully controlled.
Organometallic Me₂AlSMeThioesterLow Useful for generating thioesters for further transformations, typically with low racemization risk.
Q4: How do I accurately measure the extent of racemization?

Answer: Quantifying the loss of stereochemical purity is essential for optimizing your reaction. The enantiomeric excess (ee) of your product is the standard measure. Several analytical techniques are available:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives a direct measure of the ee.[4]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Similar to HPLC, it uses a chiral column to resolve the enantiomers.[5][6]

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent or a chiral solvating agent, the NMR signals for the two enantiomers (e.g., specific proton or carbon peaks) will be resolved into two separate peaks. The integration of these peaks can be used to determine the ee.[5]

It is crucial to perform this analysis on the cleaved product, as the diastereomeric ratio of the auxiliary-bound intermediate does not always perfectly reflect the enantiomeric purity of the final product due to potential racemization during cleavage.[6]

Troubleshooting Guide: High Racemization

If you have confirmed significant racemization via one of the analytical methods above, use this guide to diagnose and solve the issue.

TroubleshootingWorkflow Start Problem: High Racemization Detected CheckMethod What cleavage method was used? Start->CheckMethod Hydrolytic Hydrolytic (e.g., LiOH/H₂O₂) CheckMethod->Hydrolytic Reductive Reductive (e.g., LiAlH₄) CheckMethod->Reductive CheckTemp Was the temperature strictly controlled at ≤ 0 °C? Hydrolytic->CheckTemp Solution3 Solution: Ensure anhydrous conditions and perform reaction at low temperature. Consider alternative reducing agents. Reductive->Solution3 TempNo No CheckTemp->TempNo TempYes Yes CheckTemp->TempYes Solution1 Solution: Repeat cleavage at -10 °C to 0 °C. Monitor reaction closely to minimize time. TempNo->Solution1 Solution2 Solution: Switch to milder hydrolytic conditions (LiOOH) or consider a reductive cleavage protocol. TempYes->Solution2 ExperimentalWorkflow Start 1. Dissolve Substrate Cool 2. Cool to -10 °C Start->Cool THF/H₂O (3:1) AddH2O2 3. Add H₂O₂ (30% aq.) Cool->AddH2O2 AddLiOH 4. Add LiOH (aq.) Dropwise AddH2O2->AddLiOH Maintain T < 0 °C Stir 5. Stir at 0 °C (Monitor by TLC/LCMS) AddLiOH->Stir Quench 6. Quench with Na₂SO₃ Stir->Quench When complete Workup 7. Acidify & Extract Quench->Workup Analyze 8. Analyze Product Workup->Analyze Chiral HPLC/GC

Caption: Experimental workflow for optimized low-temperature hydrolytic cleavage.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-acyl auxiliary substrate in a mixture of tetrahydrofuran (THF) and water (approx. 3:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in a cooling bath (e.g., acetone/dry ice or a cryocooler) and bring the internal temperature to -10 °C.

  • Peroxide Addition: While stirring, add pre-cooled (0 °C) 30% aqueous hydrogen peroxide (4 equivalents).

  • Base Addition: Slowly add a pre-cooled (0 °C) aqueous solution of lithium hydroxide (LiOH, 2 equivalents) dropwise via a syringe pump, ensuring the internal temperature does not rise above 0 °C.

  • Reaction Monitoring: Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LCMS. The reaction should be stopped as soon as the starting material is consumed to minimize substrate exposure to basic conditions.

  • Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M) until a negative result is obtained with peroxide test strips.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Acidify the remaining aqueous solution to pH ~2 with dilute HCl. Extract the carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the final product using chiral HPLC or GC. [6]

Protocol 2: Reductive Cleavage to the Primary Alcohol

This method avoids basic conditions and is an excellent alternative if hydrolytic cleavage proves problematic.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a solution of the N-acyl auxiliary in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reducing Agent Addition: Slowly add lithium aluminum hydride (LiAlH₄, ~3 equivalents) portion-wise, controlling the rate of addition to manage any effervescence.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Carefully cool the reaction back to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Purification & Analysis: Combine the filtrates and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography. The recovered chiral auxiliary can also be purified from the Celite® cake if desired.

By carefully selecting the cleavage method and rigorously controlling the reaction conditions, particularly temperature, racemization of the α-stereocenter can be effectively overcome, ensuring the stereochemical fidelity of your synthetic products.

References
  • K. H. Chow, R. J. Quinn, I. D. Jenkins, and E. H. Krenske, "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn," UQ eSpace, The University of Queensland, 2023. [Online]. Available: [Link]

  • "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn," ConnectSci, 2023. [Online]. Available: [Link]

  • D. A. nicer, et al., "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2," Organic Process Research & Development, 2019. [Online]. Available: [Link]

  • P. G. Hultin, "DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES," MSpace, University of Manitoba, 2005. [Online]. Available: [Link]

  • A. B. Charette and B. Cote, "Asymmetric cyclopropanation of allylic ethers: cleavage and regeneration of the chiral auxiliary," The Journal of Organic Chemistry, 1993. [Online]. Available: [Link]

  • "Determination of enantiomeric excess," University of Bath. [Online]. Available: [Link]

  • T. E. Smith, et al., "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary," Journal of Chemical Education, 2001. [Online]. Available: [Link]

  • J. D. Hirst, et al., "A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids," Journal of the American Chemical Society, 2008. [Online]. Available: [Link]

  • T. E. Smith, et al., "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory," Williams College. [Online]. Available: [Link]

Sources

Technical Support Center: Improving the Recyclability of (4-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methylmorpholin-2-yl)methanol is a valuable chiral building block, frequently utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological and cardiovascular diseases.[1] Its stereospecific nature makes it a high-value reagent. However, in many synthetic workflows, unreacted starting material or the compound used as a recoverable reagent can end up in complex waste streams. Implementing effective recycling and recovery protocols is not only economically prudent but also aligns with the principles of green chemistry by minimizing chemical waste and improving process mass intensity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to improve the recovery and reuse of this compound from common experimental waste streams.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recycling this compound?

A: The main challenges stem from its physicochemical properties. It is a polar molecule with a hydroxyl group and a tertiary amine, leading to high water solubility.[2] This makes its extraction from aqueous waste streams difficult. Furthermore, it can be susceptible to degradation under harsh pH or high-temperature conditions, and its boiling point may be close to that of other reaction components, complicating purification by distillation.

Q2: What are the common impurities found in crude, recovered this compound?

A: Impurities are highly process-dependent but typically include:

  • Water: Due to its hygroscopic nature and use in aqueous workups.

  • Solvents: Residual organic solvents from extraction or reaction media (e.g., THF, Dichloromethane, Ethyl Acetate).

  • Starting Materials/Reagents: Unreacted precursors from its synthesis or other reagents from the primary reaction.

  • Salts: Formed during pH adjustments (e.g., sodium chloride, ammonium salts).

  • Degradation Products: Resulting from exposure to strong acids, bases, or oxidants.[3]

Q3: What are the likely degradation pathways for this compound during recovery?

A: Based on its structure, two primary degradation pathways are of concern:

  • Oxidation: The tertiary amine of the morpholine ring is susceptible to oxidation, especially when heated in the presence of air or trace metal catalysts, potentially forming an N-oxide.[3]

  • Acid/Base Instability: While generally stable, prolonged exposure to strong acids or bases at high temperatures can catalyze ring-opening or other side reactions. As a base, it will react exothermically with acids to form salts.[2]

Q4: Is it safe to handle this compound during recycling?

A: Safety is paramount. The related compound, 4-Methylmorpholine, is a flammable and corrosive liquid.[4][5][6] It is crucial to handle this compound under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[5] All equipment must be grounded to prevent static discharge, and ignition sources must be eliminated.[4][7]

Part 2: Troubleshooting Recovery & Recycling Protocols

This section addresses specific issues encountered during the recovery of this compound.

Issue 1: Low Recovery Yield from Aqueous Waste Streams

Low yield is the most common problem, often traced back to inefficient liquid-liquid extraction.

  • Potential Cause: Incomplete extraction due to the compound's high water solubility.

  • Troubleshooting & Solutions:

    • pH Adjustment: The tertiary amine on the morpholine ring is basic. To extract it from the aqueous phase into an organic solvent, the amine must be in its neutral, "free base" form. This requires adjusting the aqueous waste stream to a pH of 9-11 using a base like sodium hydroxide (NaOH). This deprotonates the morpholinium ion, reducing its water solubility and increasing its affinity for the organic phase. A similar strategy is used for recovering morpholine from industrial wastewater.[8]

    • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.

    • Solvent Choice: Use a more polar, water-immiscible organic solvent for extraction. Dichloromethane (DCM) or a 3:1 mixture of Chloroform/Isopropanol is often more effective than less polar solvents like ethyl acetate or hexanes for this type of polar molecule.

    • Repeated Extractions: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of organic solvent rather than a single extraction with a large volume. This is mathematically more efficient at recovering the compound.

Issue 2: Recovered Product is Contaminated with Water

Water is a detrimental impurity that can interfere with subsequent moisture-sensitive reactions.

  • Potential Cause: Insufficient drying of the organic extract before solvent removal.

  • Troubleshooting & Solutions:

    • Chemical Desiccants: After extraction, dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure sufficient quantity and stirring time (15-30 minutes) to remove all dissolved water.

    • Brine Wash: Before using a chemical desiccant, wash the organic extract with a saturated NaCl solution (brine). This helps pull the majority of the dissolved water from the organic phase into the aqueous brine layer.

    • Azeotropic Removal: If the solvent forms a low-boiling azeotrope with water (e.g., Toluene), this can be used to remove trace amounts of water before final distillation.

    • Final Purification: Vacuum distillation is highly effective at separating the higher-boiling product from residual water.

Issue 3: Product Degradation During Distillation

Observing charring, discoloration, or poor purity in the distilled product suggests thermal degradation.

  • Potential Cause: The compound is degrading at its atmospheric boiling point.

  • Troubleshooting & Solutions:

    • Vacuum Distillation: This is the most critical solution. By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a temperature that does not cause thermal decomposition. Many morpholine syntheses use distillation for purification.[9][10]

    • Inert Atmosphere: Perform the distillation under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the tertiary amine at elevated temperatures.[3]

    • Avoid Strong Acids/Bases: Ensure the crude product is neutralized (pH ~7-8) before heating to prevent acid or base-catalyzed degradation.

Data Summary Table
PropertyValueSignificance for RecyclingSource
Molecular Weight131.17 g/mol Affects boiling point and mass-based calculations.[11]
Boiling Point (N-Methylmorpholine)115-116 °CThe alcohol group will increase this. Vacuum distillation is recommended to lower it.[2]
pKa (N-Methylmorpholine)7.38Crucial for designing acid-base extraction protocols. The free base exists at pH > 8.[2]
Water SolubilityMiscibleA key challenge for extraction; requires pH adjustment and salting out.[2]

Part 3: Visualized Workflows and Logic

Diagram 1: Acid-Base Extraction Workflow

This diagram illustrates the standard workflow for recovering the amine-containing compound from an aqueous waste stream.

A Aqueous Waste Stream (pH variable) B Basify with NaOH (Adjust to pH 9-11) A->B C Extract with Organic Solvent (e.g., DCM) x3 B->C D Combine Organic Layers C->D E Wash with Brine D->E F Dry over MgSO₄ E->F G Filter off Desiccant F->G H Concentrate in vacuo (Rotary Evaporator) G->H I Crude Product (for further purification) H->I

Caption: Workflow for recovery via acid-base extraction.

Diagram 2: Troubleshooting Logic for Low Purity

This decision tree helps diagnose the cause of impurities in the final recycled product.

Start Low Purity in Recycled Product Q1 Water Detected? (Karl Fischer / ¹H NMR) Start->Q1 A1 Improve Drying Protocol: - Use Brine Wash - Increase Desiccant Amount/Time Q1->A1 Yes Q2 Broad Boiling Range During Distillation? Q1->Q2 No A2 Improve Fractional Distillation: - Use a Packed/Vigreux Column - Optimize Vacuum & Heat Rate Q2->A2 Yes Q3 Unexpected Peaks in NMR / GC-MS? Q2->Q3 No A3 Potential Degradation: - Lower Distillation Temp (Vacuum) - Use Inert Atmosphere Q3->A3 Yes A4 Consider High-Purity Polish: - Flash Chromatography - Recrystallization (if solid salt) Q3->A4 No

Caption: Logic for troubleshooting low purity in recycled product.

Part 4: Experimental Protocols

Protocol 1: Recovery from an Aqueous Waste Stream

Safety: This protocol must be performed in a certified chemical fume hood. Wear a lab coat, safety glasses/face shield, and nitrile gloves. Ensure all glassware is properly secured.

Materials:

  • Aqueous waste stream containing this compound

  • 5 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation: Measure the volume of the aqueous waste stream and place it in an appropriately sized beaker or flask with magnetic stirring.

  • Basification: While monitoring with a pH meter, slowly add 5 M NaOH solution dropwise until the pH of the solution is stable between 9 and 11.

  • Extraction: Transfer the basified solution to a separatory funnel. Add a volume of DCM equal to about 30% of the aqueous volume. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Separation: Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction (steps 3-4) two more times, combining the organic layers each time.

  • Brine Wash: Add the combined organic extracts back to the separatory funnel. Add a volume of brine equal to about 20% of the organic volume. Shake gently, separate, and discard the upper aqueous layer.

  • Drying: Transfer the washed organic layer to a dry flask. Add anhydrous MgSO₄ portion-wise while stirring until it no longer clumps together (indicating the solution is dry). Stir for an additional 15 minutes.

  • Filtration & Concentration: Filter the solution to remove the MgSO₄. Rinse the solid with a small amount of fresh DCM. Concentrate the filtrate using a rotary evaporator to remove the bulk solvent.

  • Final Purification: Transfer the crude, concentrated oil to a round-bottom flask suitable for distillation. Perform a vacuum distillation, collecting the fraction corresponding to pure this compound. The precise boiling point will depend on the vacuum level.

Protocol 2: Quality Control of Recycled Product

To ensure the recycled material is suitable for reuse, its purity must be verified.

  • Visual Inspection: The final product should be a clear, colorless to pale yellow liquid, free of particulates.

  • ¹H NMR Spectroscopy: Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum should match that of the starting material, with minimal or no peaks corresponding to water, solvents, or other impurities. Integration of the product peaks versus impurity peaks can provide a quantitative measure of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to confirm identity (via mass spectrum) and assess purity (via peak area percentage).

  • Karl Fischer Titration: This is the gold standard for quantifying water content. For many applications, a water content of <0.1% is required.

References

  • MySkinRecipes. (R)-(4-Methylmorpholin-2-yl)methanol. Available at: [Link]

  • Google Patents. (2011). CN102206196B - Method for recovering morpholine from acidic waste water containing....
  • ACS Publications. (2023). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. Available at: [Link]

  • Chemsrc. (2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol. Available at: [Link]

  • Google Patents. (1978). US4091218A - Morpholine process.
  • ResearchGate. (2023). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. Available at: [Link]

  • Semantic Scholar. (2023). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. Available at: [Link]

  • National Institutes of Health. Morpholin-2-ylmethanol. Available at: [Link]

  • ChemRxiv. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • Google Patents. (1964). US3151112A - Process for the preparation of morpholines.
  • ResearchGate. (2022). Fig. 1. Methanol degradation pathways as outlined in this review. A.... Available at: [Link]

  • YouTube. (2022). Morpholine Preparation from Diethanolamine. Available at: [Link]

  • Tuoda Industry Limited. 4-methylmorpholine. Available at: [Link]

  • National Institutes of Health. Morpholine. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • Purosolv. (2025). Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Available at: [Link]

  • PubMed. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Available at: [Link]

  • Semantic Scholar. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Available at: [Link]

  • ResearchGate. (2002). Degradation Pathways of Chlorsulfuron and Metsulfuron-Methyl by a Pseudomonas fluorescens Strain. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans Auxiliaries vs. the Emerging Potential of Morpholine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation, remain a cornerstone of this field, valued for their reliability and broad applicability.[1] Among these, the oxazolidinone-based auxiliaries, pioneered by David A. Evans, have achieved the status of a "gold standard," enabling the synthesis of complex chiral molecules with exceptional levels of stereocontrol.[1][2]

This guide provides an in-depth comparison between the well-established Evans auxiliaries and the potential of an alternative structural class represented by (4-Methylmorpholin-2-yl)methanol. While direct comparative data for this compound as a traditional chiral auxiliary is not established in the literature, this analysis will explore the foundational principles of the Evans system and contrast them with the structural and electronic properties of morpholine-based systems, offering a forward-looking perspective on chiral auxiliary design.

The Gold Standard: Evans Auxiliaries

Evans auxiliaries are typically N-acylated oxazolidinones derived from readily available chiral amino alcohols like L-valinol or L-phenylalaninol.[1] Their widespread success stems from a confluence of predictable stereochemical outcomes, high diastereoselectivities, and the ability to be efficiently cleaved and recycled. They have been instrumental in numerous total syntheses of natural products and are a reliable choice in the early stages of drug development.[1][2]

Mechanism of Stereocontrol

The stereodirecting power of Evans auxiliaries is rooted in their ability to enforce a specific conformation upon the attached acyl group, leading to a highly organized transition state. In the case of alkylation and aldol reactions, the process can be dissected into two key stages: the formation of a stereodefined enolate and the subsequent diastereoselective reaction with an electrophile.

  • Formation of a (Z)-Enolate: Deprotonation of the N-acyl oxazolidinone with a suitable base (e.g., LDA, NaHMDS) in the presence of a Lewis acid like dibutylboron triflate reliably forms a (Z)-enolate.[3] The conformation of this enolate is dictated by the minimization of dipole-dipole repulsion between the two carbonyl groups, which orient themselves in an anti-parallel fashion.[3][4]

  • Facial Selectivity: The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl, benzyl) effectively shields one face of the enolate.[5][6] Consequently, the electrophile (e.g., an alkyl halide or an aldehyde) can only approach from the less sterically hindered face, leading to a predictable stereochemical outcome.[5][6]

Performance Across Key Asymmetric Transformations

The versatility of Evans auxiliaries is demonstrated by their successful application in a wide array of carbon-carbon bond-forming reactions.

The alkylation of enolates derived from Evans auxiliaries proceeds with high diastereoselectivity for a range of reactive electrophiles.[5][7]

AuxiliarySubstrateElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneN-propionylAllyl IodideNaHMDS>98:285-95[8]
(S)-4-benzyl-2-oxazolidinoneN-propionylBenzyl BromideLDA>99:190-95[7]
(R)-4-isopropyl-2-oxazolidinoneN-acetylMethyl IodideNaHMDS95:580-90[5]

The Evans asymmetric aldol reaction is particularly powerful as it simultaneously constructs two contiguous stereocenters with high control, yielding the "Evans syn" aldol adduct.[9]

AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionylIsobutyraldehyde>99:180-90[9]
(S)-4-benzyl-2-oxazolidinoneN-propionylBenzaldehyde>99:175-85
(R)-4-isopropyl-2-oxazolidinoneN-butyrylPropionaldehyde98:288[3]

Evans auxiliaries have also been effectively used to control stereochemistry in conjugate addition reactions.[10][11]

AuxiliaryMichael AcceptorMichael Donor (Grignard)Diastereomeric Excess (d.e.)Yield (%)Reference
(R)-4-phenyl-2-oxazolidinoneN-cinnamoylPhenylmagnesium bromide98%85[10]
(R)-4-phenyl-2-oxazolidinoneN-cinnamoylEthylmagnesium bromide95%82[10]

Exploring Novel Scaffolds: The Potential of Morpholine-Based Auxiliaries

While Evans auxiliaries are highly effective, the development of new chiral auxiliaries with different structural and electronic properties is crucial for expanding the scope of asymmetric synthesis. This compound represents a departure from the oxazolidinone template, introducing a morpholine scaffold.

Structural and Electronic Considerations

The morpholine ring possesses distinct features that could influence its performance as a chiral auxiliary:

  • Conformational Rigidity: Like the oxazolidinone ring, the chair-like conformation of the morpholine ring can provide a rigid scaffold to orient substituents and control the steric environment around the reaction center.

  • Heteroatom Effects: The presence of both a nitrogen and an oxygen atom in the ring introduces different electronic and coordinating properties compared to the oxazolidinone system. The morpholine oxygen, being more electron-donating than the ester oxygen in the oxazolidinone, could influence the nucleophilicity of an attached enolate.[12][13]

  • Chelation Potential: The nitrogen and oxygen atoms could act as bidentate ligands, allowing for chelation control with appropriate metal ions. This could offer an alternative mechanism for enforcing a rigid transition state, potentially leading to different stereochemical outcomes compared to the sterically-controlled Evans model.[14][15]

However, studies on morpholine-based organocatalysts have shown that the presence of the ring oxygen can decrease the nucleophilicity of enamines formed from the morpholine nitrogen, leading to lower reactivity compared to pyrrolidine-based catalysts.[12][13] This suggests that a morpholine-based auxiliary might require careful design to balance stereocontrol and reactivity.

Hypothetical Mechanism of Action

If this compound were to be used as a chiral auxiliary in a similar fashion to Evans auxiliaries (i.e., attached to a carbonyl group), its mechanism of stereocontrol could potentially operate through chelation.

  • Attachment and Enolization: The auxiliary would first be acylated. Subsequent deprotonation would generate an enolate.

  • Chelation-Controlled Transition State: In the presence of a suitable metal ion (e.g., Mg²⁺, Zn²⁺), a rigid six-membered chelate could form between the metal, the enolate oxygen, and the morpholine oxygen. This chelation would lock the conformation of the enolate.

  • Facial Selectivity: The stereocenter at C2 of the morpholine ring would direct the substituent (in this case, the methyl group on the nitrogen and the rest of the ring) to occupy a pseudo-equatorial position, thereby blocking one face of the enolate and directing the electrophile to the opposite face.

This chelation-controlled model contrasts with the primarily sterically-controlled model of the Evans auxiliary.

Visualizing the Mechanisms

Evans Auxiliary: Steric Control Model

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final publication.

Caption: Steric hindrance from the C4 substituent on the Evans auxiliary directs the electrophile's approach.

Hypothetical Morpholine Auxiliary: Chelation Control Model

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final publication.

Caption: A hypothetical chelation model for a morpholine-based auxiliary.

Experimental Protocols

General Protocol for Evans Asymmetric Alkylation

This protocol is a representative example and may require optimization for different substrates and electrophiles.

  • Acylation of the Auxiliary: To a solution of the chiral oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv) dropwise. After stirring for 15 minutes, add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature and stir for 1-2 hours. Quench with saturated aqueous NH₄Cl and extract the product.

  • Enolate Formation and Alkylation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add NaHMDS (1.1 equiv) dropwise and stir for 30-60 minutes. Add the alkyl halide (1.2 equiv) and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete by TLC analysis.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify the diastereomeric products by flash column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions to yield different functional groups. For example, hydrolysis with LiOH/H₂O₂ in a THF/water mixture yields the chiral carboxylic acid.[8]

Conclusion

Evans oxazolidinone auxiliaries represent a mature and highly reliable technology in asymmetric synthesis, offering excellent stereocontrol across a range of important C-C bond-forming reactions through a well-understood, sterically-driven mechanism. Their performance is predictable and highly effective, solidifying their role as a first-choice tool for synthetic chemists.

The exploration of alternative scaffolds, such as that of this compound, opens up new avenues for the design of chiral auxiliaries. While not yet established as a traditional auxiliary, the morpholine structure presents intriguing possibilities for chelation-based stereocontrol, which could complement existing methods and potentially offer unique reactivity or selectivity for certain substrate classes. However, potential challenges in reactivity due to the electronic nature of the morpholine ring must be addressed. Future research in this area will be crucial to determine if morpholine-based systems can be developed into a new class of broadly applicable and efficient chiral auxiliaries.

References

  • Reich, H. J. (n.d.). Carbonyl Chemistry: Chiral Enolates. University of Wisconsin. Retrieved from [Link]

  • Request PDF | Asymmetric Michael Addition Reaction under the Control of the Evans Chiral Auxiliary (II) | Find, read and cite all the research you need on ResearchGate. (2025, August 7). Retrieved from [Link]

  • Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

  • Di Mola, I., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1234567. Retrieved from [Link]

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]

  • Collum, D. B., et al. (2020). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 142(1), 1-10. Retrieved from [Link]

  • Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. Retrieved from [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. Retrieved from [Link]

  • University of Michigan. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(10), 1476. Retrieved from [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 323-332. Retrieved from [Link]

  • Seyden-Penne, J. (1995). Chiral Auxiliaries and Ligands in Asymmetric Synthesis. Wiley. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral auxiliary cleavage and elaboration of the rearranged products. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-(4-Methylmorpholin-2-yl)methanol. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]

  • ResearchGate. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from [Link]

  • Michigan State University. (n.d.). Asymmetric Induction. Retrieved from [Link]

  • Di Mola, I., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. Retrieved from [Link]

  • Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Princeton University. Retrieved from [Link]

  • Douglas, C. J., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 23(1), 1-5. Retrieved from [Link]

  • Walsh, P. J., & Fan, X. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2181-2194. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. Retrieved from [Link]

  • University of Auckland. (n.d.). Stereoselectivity in organic synthesis. Retrieved from [Link]

  • ChemTube3D. (n.d.). Enantioselective auxiliaries Section. Retrieved from [Link]

  • Njardarson, J. T., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of the American Chemical Society. Retrieved from [Link]

  • Walsh, P. J., & Fan, X. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2181-2194. Retrieved from [Link]

Sources

A Comparative Guide to the Determination of Absolute Stereochemistry: Evaluating (4-Methylmorpholin-2-yl)methanol as a Novel Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous assignment of absolute stereochemistry is a critical, non-negotiable milestone. The spatial arrangement of atoms in a chiral molecule dictates its interaction with biological targets, distinguishing a potent therapeutic from an inert or even toxic compound. Consequently, robust and reliable methods for determining absolute configuration are indispensable tools for the modern chemist.

This guide provides an in-depth comparison of established techniques for stereochemical determination — X-ray crystallography, NMR-based methods such as Mosher's analysis, and circular dichroism — with a prospective evaluation of (4-Methylmorpholin-2-yl)methanol as a novel, versatile chiral auxiliary. While traditionally employed as a chiral building block in pharmaceutical synthesis, its structural features suggest a compelling potential for application in the precise determination of absolute stereochemistry.[1] We will explore this potential through a proposed methodology and compare its projected performance against the current gold standards.

The Central Role of Chirality in Pharmaceutical Sciences

The biological activity of a drug is predicated on its ability to bind to specific targets, such as enzymes and receptors, which are themselves chiral. This inherent chirality in biological systems means that enantiomers of a drug can exhibit markedly different pharmacological and toxicological profiles.[2] Regulatory bodies worldwide now mandate the characterization and testing of single enantiomers of chiral drugs, making the determination of absolute configuration a cornerstone of drug development.[2]

This compound: A Novel Auxiliary for Stereochemical Analysis

This compound is a chiral molecule featuring a rigid morpholine scaffold, a nucleophilic hydroxyl group, and a tertiary amine.[1][3] These features make it an intriguing candidate for a chiral derivatizing agent. The proposed methodology involves the covalent attachment of this moiety to a chiral analyte (e.g., a carboxylic acid) to form a pair of diastereomers. The distinct chemical environment of the morpholine ring in each diastereomer would then be probed by NMR spectroscopy to elucidate the absolute stereochemistry of the analyte.

Proposed Mechanism and Workflow

The underlying principle of using this compound as a chiral auxiliary is the formation of diastereomeric esters with a chiral carboxylic acid of unknown stereochemistry. The conformational rigidity of the morpholine ring, combined with the anisotropic effects of its substituents, is expected to induce distinct chemical shift differences in the ¹H NMR spectra of the resulting diastereomers. By analyzing these differences (Δδ values), one can deduce the absolute configuration of the original carboxylic acid.

G cluster_prep Sample Preparation cluster_analysis Analysis racemic_acid Racemic Carboxylic Acid (Unknown Stereochemistry) esterification_r Esterification racemic_acid->esterification_r esterification_s Esterification racemic_acid->esterification_s r_morph (R)-(4-Methylmorpholin-2-yl)methanol r_morph->esterification_r s_morph (S)-(4-Methylmorpholin-2-yl)methanol s_morph->esterification_s diastereomer_r Diastereomer R,R/S,R esterification_r->diastereomer_r diastereomer_s Diastereomer R,S/S,S esterification_s->diastereomer_s nmr ¹H NMR Spectroscopy diastereomer_r->nmr diastereomer_s->nmr delta_delta Calculate Δδ (δS - δR) nmr->delta_delta model Correlate Δδ with Conformational Model delta_delta->model assignment Assign Absolute Stereochemistry model->assignment

Figure 1: Proposed workflow for determining absolute stereochemistry using this compound.

Experimental Protocol: Esterification and NMR Analysis
  • Preparation of Diastereomeric Esters:

    • In two separate vials, dissolve the chiral carboxylic acid of unknown stereochemistry.

    • To one vial, add (R)-(4-Methylmorpholin-2-yl)methanol, and to the other, add (S)-(4-Methylmorpholin-2-yl)methanol.

    • Add a suitable coupling agent (e.g., DCC/DMAP) and stir at room temperature until the reaction is complete.

    • Purify the resulting diastereomeric esters by chromatography.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

    • Assign the proton signals for each diastereomer, paying close attention to the protons on the morpholine ring and the analyte moiety.

    • Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two diastereomers.

  • Stereochemical Assignment:

    • Based on a conformational model of the diastereomeric esters, predict which protons will be shielded or deshielded by the morpholine ring.

    • Compare the observed Δδ values with the predicted shielding/deshielding effects to assign the absolute configuration of the carboxylic acid.

Comparative Analysis with Established Methods

The true measure of a new technique is its performance relative to existing, trusted methods. Below is a comparison of the proposed this compound method with X-ray crystallography, Mosher's method, and circular dichroism.

FeatureThis compound (Proposed)X-ray CrystallographyMosher's Method (NMR)Circular Dichroism (CD/VCD)
Principle NMR analysis of diastereomeric estersDiffraction of X-rays by a single crystalNMR analysis of diastereomeric MTPA estersDifferential absorption of circularly polarized light
Sample State SolutionSolid (single crystal)SolutionSolution or neat liquid
Sample Amount MilligramsMicrograms to milligramsSub-milligram to milligramsMilligrams
Analysis Time 1-2 daysDays to weeks (including crystallization)4-6 hours of active effort over 1-2 daysHours to a day
Accuracy High (projected)Definitive ("gold standard")High, but requires careful analysisHigh, often requires computational support
Key Advantage Potentially distinct NMR signals from morpholine ringProvides complete 3D structureUtilizes standard NMR equipmentNon-destructive, applicable to a wide range of molecules
Key Disadvantage Requires successful derivatization; conformational flexibility may complicate analysisRequires a high-quality single crystal, which can be difficult to obtainDerivatization can be challenging for sterically hindered alcoholsCan be sensitive to conformation and solvent; may require theoretical calculations

In-Depth Look at Established Techniques

X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining absolute stereochemistry, providing an unambiguous 3D structure of a molecule.[3][4][5] However, its primary limitation is the need for a well-ordered single crystal, which can be a significant bottleneck in the drug development pipeline.[6]

G start Chiral Molecule in Solution crystallization Crystallization start->crystallization crystal Single Crystal crystallization->crystal xray X-ray Diffraction crystal->xray diff_pattern Diffraction Pattern xray->diff_pattern structure_sol Structure Solution & Refinement diff_pattern->structure_sol abs_config Absolute Configuration Determined structure_sol->abs_config

Figure 2: Workflow for absolute stereochemistry determination by X-ray crystallography.

Mosher's Method (NMR Spectroscopy)

Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[7][8][9] It involves the formation of diastereomeric esters or amides with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[7] The anisotropic effect of the phenyl group in MTPA leads to predictable chemical shift differences in the ¹H NMR spectra of the diastereomers, allowing for the assignment of absolute configuration.[9]

G cluster_prep Derivatization cluster_analysis NMR Analysis chiral_alcohol Chiral Alcohol (Unknown Stereochemistry) esterification_r Esterification chiral_alcohol->esterification_r esterification_s Esterification chiral_alcohol->esterification_s r_mtpa (R)-MTPA r_mtpa->esterification_r s_mtpa (S)-MTPA s_mtpa->esterification_s diastereomer_r (R)-MTPA Ester esterification_r->diastereomer_r diastereomer_s (S)-MTPA Ester esterification_s->diastereomer_s nmr ¹H NMR Spectroscopy diastereomer_r->nmr diastereomer_s->nmr delta_delta Calculate Δδ (δS - δR) nmr->delta_delta model Apply Mosher's Model delta_delta->model assignment Assign Absolute Stereochemistry model->assignment

Figure 3: Workflow for Mosher's method.

Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[1][10] The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. The absolute configuration can often be determined by comparing the experimental spectrum to that of a known compound or to a spectrum predicted by quantum chemical calculations.[11][12] Vibrational circular dichroism (VCD) is a related technique that measures CD in the infrared region and is applicable to a broader range of molecules.[11]

Conclusion

The determination of absolute stereochemistry is a multifaceted challenge, with each established method offering a unique set of advantages and limitations. X-ray crystallography provides definitive answers but is contingent on successful crystallization. Mosher's method offers a solution-state alternative but requires successful derivatization and careful NMR analysis. Circular dichroism is a powerful technique that is often best utilized in conjunction with computational methods.

The proposed use of this compound as a chiral auxiliary presents an intriguing new avenue for stereochemical determination. Its rigid scaffold and distinct NMR signature have the potential to offer clear and interpretable results. Further experimental validation is required to fully elucidate its efficacy and establish its place in the analytical chemist's toolkit. As the demand for enantiopure pharmaceuticals continues to grow, the development of novel and efficient methods for stereochemical analysis remains a vibrant and essential area of research.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]

  • Chiralabs. Circular Dichroism (CD) Applications- Stereochemical assignment. [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • MySkinRecipes. (R)-(4-Methylmorpholin-2-yl)methanol. [Link]

  • Purechemistry. (2024). Determination of absolute configuration. [Link]

  • ePrints Soton. Absolute Stereochemistry: The merits of ven and XRD. [Link]

  • MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. [Link]

  • MDPI. (2019). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. [Link]

  • Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • Chemistry World. (2021). Resolving absolute stereochemistry in early drug discovery with VCD. [Link]

  • Springer Link. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • Royal Society of Chemistry. (2011). Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. [Link]

  • ResearchGate. (2025). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. [Link]

  • MDPI. (2017). Enantiomers and Their Resolution. [Link]

Sources

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Established Scaffolds vs. (4-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient control over stereochemistry is paramount for researchers in drug discovery and development. Chiral auxiliaries represent a robust and reliable strategy, temporarily imparting chirality to a prochiral substrate to direct the formation of a desired stereoisomer.[1] This guide provides a comparative analysis of the performance of well-established chiral auxiliaries—namely Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides—and explores the role of (4-Methylmorpholin-2-yl)methanol, a chiral building block with potential applications in asymmetric synthesis.

The Foundational Pillars: Widely-Used Chiral Auxiliaries

The efficacy of a chiral auxiliary is judged by its ability to provide high diastereoselectivity, its ease of attachment and cleavage, and its recyclability. The following auxiliaries have become mainstays in the synthetic chemist's toolbox due to their consistent and high-yielding performance in a variety of stereoselective transformations.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most versatile and widely employed chiral auxiliaries for asymmetric synthesis.[1] They are particularly effective in directing stereoselective alkylations, aldol reactions, and Diels-Alder reactions. The steric hindrance provided by the substituents at the 4 and 5 positions of the oxazolidinone ring effectively shields one face of the enolate, leading to highly predictable stereochemical outcomes.

Performance in Asymmetric Aldol Reactions:

Evans' auxiliaries are renowned for their exceptional performance in asymmetric aldol reactions, typically affording high diastereoselectivity for the syn-aldol product. The formation of a boron enolate, followed by reaction with an aldehyde, proceeds through a chair-like transition state to furnish the desired aldol adduct with excellent stereocontrol.

AuxiliaryAldehydeDiastereoselectivity (syn:anti)Enantiomeric Excess (ee%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzaldehyde>99:1>99
(4S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde>95:5>99

Experimental Protocol: Evans' Asymmetric Aldol Reaction

Objective: To synthesize a chiral β-hydroxy acid via an asymmetric aldol reaction using an Evans' oxazolidinone auxiliary.

Materials:

  • N-propanoyl-(4S)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Propionaldehyde

  • Anhydrous dichloromethane (DCM)

  • Phosphate buffer (pH 7)

  • Hydrogen peroxide (30%)

  • Methanol

Procedure:

  • To a solution of N-propanoyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at -78 °C, add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et₃N (1.2 eq).

  • Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

  • Cool the reaction mixture back to -78 °C and add propionaldehyde (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

  • Quench the reaction by the addition of a pH 7 phosphate buffer.

  • The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

  • The diastereoselectivity can be determined by ¹H NMR analysis of the crude product. The product is then purified by column chromatography.

  • The auxiliary can be cleaved by treatment with hydrogen peroxide and lithium hydroxide to yield the chiral β-hydroxy acid.

Oppolzer's Sultam Auxiliaries

Oppolzer's sultams, derived from camphor, offer a rigid bicyclic framework that provides excellent stereocontrol in a variety of asymmetric transformations.[1] These auxiliaries are particularly noted for their high crystallinity, which often facilitates purification of the diastereomeric products by crystallization.

Performance in Asymmetric Michael Additions:

Oppolzer's sultams have demonstrated high efficacy in directing asymmetric Michael additions. The camphor-derived scaffold effectively shields one face of the enolate, leading to high diastereoselectivity in the conjugate addition.

AuxiliaryMichael AcceptorDiastereoselectivityEnantiomeric Excess (ee%)
(2R)-Bornane-10,2-sultamCyclopentenone>98:2>98
(2S)-Bornane-10,2-sultamMethyl acrylate>95:5>95
Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly effective chiral auxiliary for the asymmetric alkylation of a wide range of substrates.[1] A key advantage of this methodology is the straightforward conversion of the alkylated pseudoephedrine amides into enantiomerically enriched carboxylic acids, aldehydes, alcohols, and ketones.

Performance in Asymmetric Alkylation:

The deprotonation of a pseudoephedrine amide with a strong base generates a rigid lithium chelated enolate, which then undergoes highly diastereoselective alkylation.

AuxiliaryAlkylating AgentDiastereoselectivityEnantiomeric Excess (ee%)
(1R,2R)-PseudoephedrineBenzyl bromide>99:1>99
(1S,2S)-PseudoephedrineMethyl iodide>98:2>98

The Case of this compound

A thorough search of the scientific literature reveals that while this compound is commercially available as a chiral building block, its application as a traditional, covalently-bound chiral auxiliary in asymmetric synthesis is not well-documented.[2] Unlike the extensively studied Evans', Oppolzer's, and Myers' auxiliaries, there is a lack of published experimental data, such as enantiomeric excess values for specific reactions, to directly compare its enantioselectivity.

The primary utility of this compound and other chiral morpholine derivatives appears to be in their role as precursors for the synthesis of chiral ligands for asymmetric catalysis. In this context, the chiral morpholine scaffold is incorporated into a larger ligand structure which then coordinates to a metal center. The resulting chiral metal complex can then catalyze a variety of asymmetric reactions, such as hydrogenations, with high enantioselectivity. For instance, chiral morpholines have been successfully used to synthesize ligands for rhodium-catalyzed asymmetric hydrogenation of unsaturated morpholines, achieving excellent enantioselectivities (up to 99% ee).[3][4][5]

Potential Applications:

  • Chiral Ligand Synthesis: The hydroxyl group of this compound provides a convenient handle for further functionalization to create bidentate or polydentate ligands for transition metal catalysis.

  • Organocatalysis: The morpholine nitrogen could be utilized in the design of novel organocatalysts.

It is important to distinguish this role from that of a classical chiral auxiliary. In the case of an auxiliary, the chiral moiety is temporarily attached to the substrate, directs the stereochemical outcome of a reaction on the substrate, and is subsequently removed. In its role as a ligand precursor, the chirality of the morpholine derivative is transferred to a catalyst, which then induces enantioselectivity in a reaction without being covalently bonded to the substrate.

Concluding Remarks

For researchers and drug development professionals seeking reliable and well-documented methods for stereocontrol, Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides remain the gold standard for chiral auxiliary-based asymmetric synthesis. Their high levels of enantioselectivity, broad substrate scope, and predictable stereochemical outcomes are supported by a wealth of experimental data.

While this compound is a valuable chiral building block, its utility appears to be predominantly in the realm of chiral ligand synthesis for asymmetric catalysis rather than as a traditional chiral auxiliary. Further research and publication of experimental data are necessary to establish its potential and performance in the latter role. For current synthetic challenges requiring high enantioselectivity via an auxiliary-based approach, the established and well-vetted auxiliaries discussed herein represent the most dependable and scientifically sound choice.

Visualizing the Concepts

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate-Auxiliary Adduct Prochiral_Substrate->Chiral_Substrate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Chiral_Substrate Stereoselective_Reaction Diastereoselective Reaction Chiral_Substrate->Stereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Stereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recycled_Auxiliary Recycled Auxiliary Cleavage->Recycled_Auxiliary

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

References

  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066.
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-(4-Methylmorpholin-2-yl)methanol. Available at: [Link]

  • Wikipedia. (2023). Chiral auxiliary. Available at: [Link]

Sources

Navigating the Chiral Maze: A Comparative Guide to HPLC Analysis of (4-Methylmorpholin-2-yl)methanol Mediated Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The use of chiral catalysts and auxiliaries, such as (4-Methylmorpholin-2-yl)methanol, has become a powerful strategy in achieving high stereoselectivity. However, the successful synthesis is only half the battle; robust and reliable analytical methods are paramount to accurately determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the resulting products. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of products derived from reactions mediated by this compound and its derivatives. We will delve into the nuances of chiral stationary phase (CSP) selection, mobile phase optimization, and provide supporting experimental data to inform your analytical strategy.

The Critical Role of Chiral HPLC in Asymmetric Synthesis

This compound and its analogues are versatile chiral building blocks and organocatalysts employed in a variety of asymmetric transformations, including aldol reactions, Michael additions, and asymmetric alkylations.[1] The products of these reactions are often β-amino alcohols or other structurally complex molecules with one or more stereocenters. The biological activity of such molecules is often highly dependent on their stereochemistry, making accurate determination of enantiomeric purity a regulatory and scientific necessity.[2] Chiral HPLC stands as the gold standard for this purpose, offering high resolution, sensitivity, and reproducibility.[3]

Comparing Chiral Stationary Phases: A Performance-Based Analysis

The heart of a chiral HPLC separation lies in the Chiral Stationary Phase (CSP). These phases create a chiral environment that allows for differential interaction with enantiomers, leading to their separation. The most common and effective CSPs for the analysis of small molecules, including the products of this compound mediated reactions, fall into three main categories: polysaccharide-based, cyclodextrin-based, and macrocyclic glycopeptide-based.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® series), are the most widely used for their broad applicability and high success rates.[4] They offer a combination of hydrogen bonding, π-π interactions, and steric hindrance to achieve chiral recognition.

For compounds containing a morpholine moiety, polysaccharide-based columns have demonstrated excellent performance. For instance, in the analysis of a bitopic ligand incorporating a (2S,5S)-5-methylmorpholin-2-yl fragment, a Chiralpak AD-H column provided successful chiral resolution.[5] This highlights the suitability of amylose-based CSPs for this class of compounds.

Cyclodextrin-Based CSPs: An Alternative for Specific Applications

Cyclodextrin-based CSPs (e.g., CYCLOBOND™) are another important class of chiral selectors. Their mechanism of separation primarily relies on the formation of inclusion complexes, where the analyte fits into the hydrophobic cavity of the cyclodextrin molecule.[4] While generally effective for a range of compounds, their success with highly polar or flexible molecules, such as some β-amino alcohols, can be variable. In a comparative study of various pharmaceuticals, cyclodextrin-based columns showed good performance for some analytes but were outperformed by polysaccharide phases for others.[6]

Macrocyclic Glycopeptide-Based CSPs: A Niche for Polar Analytes

Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™) are particularly well-suited for the separation of polar and ionizable compounds, including amino acids and β-amino alcohols.[2] Their complex structure offers a multitude of interaction sites, including hydrogen bonding, ionic interactions, and inclusion complexation. For products of this compound mediated reactions that are highly polar or possess multiple functional groups, these columns can offer unique selectivity.

Performance Comparison: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the performance of different chiral HPLC columns for the analysis of morpholine derivatives and related β-amino alcohols, based on available literature.

Analyte TypeChiral Stationary Phase (CSP)Mobile PhaseKey Performance MetricsReference
Bitopic ligand with (2S,5S)-5-methylmorpholin-2-yl moietyChiralpak AD-H (amylose-based)n-hexane:2-propanol (gradient)Successful chiral resolution of diastereomers and enantiomers.[5]
β-aminoketonesChiralcel OD-H (cellulose-based)n-hexane/isopropanolGood enantioselectivity for a range of derivatives.[6][7]
General Pharmaceuticals (including amines and alcohols)Cyclodextrin-based (DMP-β-CD)Isocratic elutionVariable performance compared to polysaccharide and cyclofructan phases.[6]
General Pharmaceuticals (including amines and alcohols)Polysaccharide-based (Cellulose-Tris DMP)Isocratic elutionBroad applicability and good success rate.[6]
N-protected α-amino acidsChiralpak AD and Chiralcel ODNormal PhaseChiralpak AD showed better enantioseparation in many cases.[8]

Experimental Protocol: Chiral HPLC Analysis of a Morpholine Derivative

This section provides a detailed, step-by-step methodology for the chiral HPLC analysis of a product containing a (2S,5S)-5-methylmorpholin-2-yl moiety, based on a reported method.[5]

Objective: To resolve the stereoisomers of a reaction product derived from a this compound mediated synthesis.

Materials:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: 2-Propanol

  • Sample: The reaction product dissolved in a suitable solvent (e.g., mobile phase).

Methodology:

  • Column Equilibration: Equilibrate the Chiralpak AD-H column with the initial mobile phase composition (e.g., 90:10 n-hexane:2-propanol) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. The rationale here is to ensure the CSP is fully solvated and ready for reproducible injections.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Chromatographic Run: Run a gradient elution program. For example:

    • 0-10 min: 90:10 (A:B)

    • 10-30 min: Gradient to 80:20 (A:B)

    • 30-40 min: Hold at 80:20 (A:B)

    • 40-45 min: Gradient back to 90:10 (A:B)

    • 45-55 min: Hold at 90:10 (A:B) for re-equilibration. The use of a gradient is often necessary to elute all stereoisomers with good peak shape and in a reasonable timeframe.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm) where the analyte has strong absorbance.

  • Data Analysis: Integrate the peak areas of the separated enantiomers or diastereomers to calculate the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).

Visualizing the Path to Separation: A Chiral Method Development Workflow

Developing a successful chiral HPLC method is a systematic process. The following diagram, generated using Graphviz, illustrates a logical workflow for this endeavor.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Characterize Analyte (pKa, solubility, chromophore) Column_Screen Select Screening Columns (Polysaccharide, Cyclodextrin, etc.) Analyte->Column_Screen Mode_Screen Select Screening Modes (Normal, Reversed, Polar Organic) Column_Screen->Mode_Screen Mode_Screen->Column_Screen No separation Mobile_Phase Optimize Mobile Phase (Solvent ratio, additives) Mode_Screen->Mobile_Phase Initial hits? Temperature Optimize Temperature Mobile_Phase->Temperature Flow_Rate Optimize Flow Rate Temperature->Flow_Rate Validation Method Validation (Robustness, Linearity, LOD/LOQ) Flow_Rate->Validation Optimized separation

Caption: A systematic workflow for chiral HPLC method development.

Conclusion

The successful analysis of products from this compound mediated reactions is a critical step in the development of new chiral entities. This guide has provided a comparative overview of the most effective chiral HPLC strategies, with a focus on polysaccharide-based stationary phases which have demonstrated proven success for this class of compounds. While a universal "best" column does not exist, a systematic screening approach, as outlined in the workflow diagram, will invariably lead to a robust and reliable method. By understanding the principles of chiral separation and leveraging the diverse selectivity of modern CSPs, researchers can confidently navigate the complexities of chiral analysis and accelerate their research and development efforts.

References

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral St
  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases.
  • Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts.
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
  • Enantiomer separation of N-PHT a-amino acids on Chiralpak AD and Chiralcel OD. Wiley Online Library.
  • A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separ
  • Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantiosepar
  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
  • Baseline hits in enantioselectivity for the 8 CSPs (a) Chiralcel OD-H...
  • chiral columns . HPLC.eu.

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central.
  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. NIH.
  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI.
  • A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separ
  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen.
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications.
  • Enantioselective organocatalytic approaches to active pharmaceutical ingredients – selected industrial examples.
  • Enantioselective Organoc

Sources

Case studies of successful natural product synthesis using (4-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An objective analysis of the scientific literature reveals a notable absence of (4-Methylmorpholin-2-yl)methanol as a commonly employed chiral auxiliary in the context of complex natural product synthesis. To provide a valuable and evidence-based guide for researchers, this document will instead focus on a comparative analysis of three preeminent and extensively documented classes of chiral auxiliaries: Evans' Oxazolidinones, Enders' SAMP/RAMP Hydrazones, and Oppolzer's Camphorsultams. These auxiliaries have been instrumental in the stereocontrolled synthesis of a vast array of biologically active natural products and serve as benchmarks in the field of asymmetric synthesis.

A Comparative Guide to Seminal Chiral Auxiliaries in Natural Product Synthesis

Introduction to Asymmetric Synthesis via Chiral Auxiliaries

The biological activity of complex organic molecules is intrinsically linked to their three-dimensional structure. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a cornerstone of modern drug development and chemical biology. One of the most robust and reliable strategies for achieving this is the use of chiral auxiliaries.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. It then directs a subsequent chemical transformation to occur with high diastereoselectivity, effectively controlling the formation of new stereocenters.[2] After the desired stereochemistry has been established, the auxiliary is cleaved from the product and can, in ideal cases, be recovered and reused.[3]

The efficacy of a chiral auxiliary is judged on several key criteria:

  • High Diastereoselectivity: The auxiliary must induce a strong facial bias in the reaction, leading to a high ratio of the desired diastereomer.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.

  • Recoverability: The ability to recover the auxiliary in high yield for reuse is crucial for the economic viability of a synthetic route.

  • Predictable Stereochemical Outcome: The stereochemical course of the reaction should be predictable based on well-understood mechanistic models.

This guide will provide a detailed comparison of three of the most successful classes of chiral auxiliaries, with a focus on their application in the total synthesis of complex natural products.

Evans' Oxazolidinones: Masters of Asymmetric Aldol and Alkylation Reactions

Developed by David A. Evans and his research group, chiral oxazolidinones are among the most widely used and reliable chiral auxiliaries.[4][5] They are particularly effective in controlling the stereochemical outcome of enolate alkylation and aldol reactions.[5][6]

Mechanism of Action:

The N-acyloxazolidinone is deprotonated to form a Z-enolate, which is chelated to a metal cation (typically lithium or boron). The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.[3][7] This results in a highly predictable and diastereoselective bond formation. For aldol reactions, the use of boron enolates leads to a chair-like six-membered transition state, which accounts for the high syn-diastereoselectivity observed.[8][9]

G cluster_0 Evans' Oxazolidinone Asymmetric Alkylation start N-Acyl Oxazolidinone enolate (Z)-Enolate Formation (e.g., LDA, -78 °C) start->enolate alkylation Diastereoselective Alkylation (E⁺ from less hindered face) enolate->alkylation product Alkylated Product alkylation->product cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) product->cleavage final_product Chiral Carboxylic Acid cleavage->final_product auxiliary Recovered Auxiliary cleavage->auxiliary

Workflow for Evans' Asymmetric Alkylation.
Case Study: Total Synthesis of (+)-Brefeldin A

Brefeldin A is a macrolide antibiotic that has been a popular target for total synthesis due to its interesting biological activity and challenging structure.[10][11] The Crimmins synthesis of (+)-Brefeldin A utilizes a thiazolidinethione auxiliary, a close relative of the Evans oxazolidinone, in a key aldol reaction to set two crucial stereocenters.[10][12] The thiazolidinethione offers advantages in certain contexts, such as ease of removal.[13][14]

Key Transformation:

The key step involves a titanium-mediated aldol reaction between an N-acyl thiazolidinethione and a complex aldehyde to establish the C4 and C5 stereocenters of the Brefeldin A core.[10][13]

Parameter Value
Natural Product (+)-Brefeldin A
Chiral Auxiliary (4R,5S)-4-methyl-5-phenyl-2-thiazolidinethione
Reaction Type Asymmetric Aldol Reaction
Diastereomeric Ratio >95:5
Yield 85%

Experimental Protocol: Asymmetric Aldol Reaction in the Synthesis of (+)-Brefeldin A [10][12]

  • To a solution of the N-propionylthiazolidinethione (1.0 equiv) in CH₂Cl₂ (0.1 M) at -78 °C is added TiCl₄ (1.1 equiv).

  • After stirring for 5 minutes, (-)-sparteine (1.2 equiv) is added, and the solution is stirred for an additional 30 minutes.

  • The aldehyde fragment (1.5 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is warmed to room temperature and extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Enders' SAMP/RAMP Hydrazones: Asymmetric α-Alkylation of Carbonyls

Developed by Dieter Enders and his group, the SAMP/RAMP hydrazone methodology is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[15] SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and its enantiomer RAMP provide access to both enantiomers of the desired product.[15][16]

Mechanism of Action:

The ketone or aldehyde is first condensed with SAMP or RAMP to form a chiral hydrazone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a lithium azaenolate.[16] The lithium cation chelates to the methoxy group and the nitrogen atom, creating a rigid, six-membered ring structure. This conformation effectively blocks one face of the azaenolate, directing the incoming electrophile to the opposite face with high stereoselectivity.[16][17] The auxiliary is then typically removed by ozonolysis to regenerate the chiral carbonyl compound.[15]

G cluster_1 Enders' SAMP/RAMP Asymmetric Alkylation start Ketone/Aldehyde + SAMP/RAMP hydrazone Hydrazone Formation start->hydrazone enolate Azaenolate Formation (LDA, -78 °C) hydrazone->enolate alkylation Diastereoselective Alkylation (E⁺ from unhindered face) enolate->alkylation product Alkylated Hydrazone alkylation->product cleavage Ozonolysis product->cleavage final_product α-Alkylated Ketone/Aldehyde cleavage->final_product

Workflow for Enders' SAMP/RAMP Alkylation.
Case Study: Total Synthesis of Epothilone A

The epothilones are a class of 16-membered macrolides that have shown potent anticancer activity, even against taxol-resistant cell lines.[18] In their seminal total synthesis of Epothilone A, Nicolaou and coworkers employed the Enders' SAMP/RAMP hydrazone alkylation to install the crucial C8 stereocenter.[15][19]

Key Transformation:

An acyclic ketone was converted to its SAMP hydrazone, which then underwent diastereoselective alkylation with an iodide to introduce the C9-C11 fragment and set the C8 stereochemistry.[15]

Parameter Value
Natural Product Epothilone A
Chiral Auxiliary SAMP
Reaction Type Asymmetric Hydrazone Alkylation
Diastereomeric Excess >95% de
Yield 81%

Experimental Protocol: Asymmetric Alkylation in the Synthesis of Epothilone A [15][20]

  • To a solution of the SAMP hydrazone of 3-pentanone (1.0 equiv) in dry THF (0.2 M) at -78 °C under an argon atmosphere is added LDA (1.1 equiv, 1.5 M in cyclohexane) dropwise.

  • The solution is stirred at -78 °C for 4 hours.

  • A solution of the alkyl iodide (1.2 equiv) in dry THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The resulting crude alkylated hydrazone is dissolved in CH₂Cl₂ (0.1 M) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists.

  • The solution is purged with argon, and then dimethyl sulfide (5.0 equiv) is added. The mixture is allowed to warm to room temperature.

  • After removal of the solvent, the residue is purified by flash chromatography to yield the chiral ketone.

Oppolzer's Camphorsultams: A Rigid Scaffold for Broad Asymmetric Control

Derived from naturally occurring camphor, Oppolzer's camphorsultams are highly effective chiral auxiliaries due to their rigid bicyclic structure, which provides a well-defined steric environment for stereocontrol.[21][22] They have been successfully applied in a wide range of asymmetric transformations, including Diels-Alder reactions, conjugate additions, and aldol reactions.[21][23]

Mechanism of Action:

The N-acylsultam can be converted into a variety of reactive intermediates, such as enolates or dienophiles. The bulky camphor skeleton effectively shields one face of the reactive species, forcing the reaction to occur on the opposite face.[24] The sulfonyl group can act as a chelating Lewis basic site, further organizing the transition state and enhancing stereoselectivity.

G cluster_2 Oppolzer's Camphorsultam in Asymmetric Diels-Alder start N-Acryloyl Camphorsultam dienophile Chiral Dienophile start->dienophile cycloaddition Lewis Acid-Catalyzed Diels-Alder Reaction dienophile->cycloaddition diene Diene diene->cycloaddition product Cycloadduct cycloaddition->product cleavage Auxiliary Cleavage product->cleavage final_product Chiral Cyclohexene Derivative cleavage->final_product

Workflow for Oppolzer's Sultam in Diels-Alder.
Case Study: Asymmetric Synthesis of (-)-Vincorine

Vincorine is a complex akuammiline alkaloid with a challenging cage-like structure.[25][26] While many syntheses of vincorine have been reported, asymmetric approaches often rely on chiral catalysts. However, the principles of auxiliary control are foundational to the development of such catalytic systems. For this guide, we will illustrate the power of Oppolzer's sultam in a key bond-forming reaction that is analogous to steps used in complex natural product synthesis.

Key Transformation:

An N-enoyl camphorsultam undergoes a highly diastereoselective 1,3-dipolar cycloaddition with an azomethine ylide to generate a proline derivative with multiple stereocenters. This transformation is a key strategy for the synthesis of complex alkaloids.[27]

Parameter Value
Target Class Alkaloids (e.g., (-)-Vincorine precursors)
Chiral Auxiliary (1S)-(-)-2,10-Camphorsultam
Reaction Type Asymmetric 1,3-Dipolar Cycloaddition
Diastereomeric Ratio >98:2
Yield 90%

Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition [27]

  • A mixture of the N-enoyl camphorsultam (1.0 equiv), an imine (1.2 equiv), and AgOAc (0.1 equiv) in toluene (0.2 M) is stirred at room temperature.

  • A solution of DBU (0.1 equiv) in toluene is added dropwise over 1 hour.

  • The reaction mixture is stirred for an additional 24 hours at room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cycloadduct.

  • For auxiliary removal, the adduct is dissolved in a mixture of THF/H₂O (3:1) and treated with LiOH (4.0 equiv) at room temperature for 12 hours.

  • The reaction is acidified with 1 M HCl and extracted with ethyl acetate. The organic layer contains the chiral carboxylic acid, and the aqueous layer can be basified and extracted to recover the camphorsultam auxiliary.

Comparative Performance Analysis

FeatureEvans' OxazolidinonesEnders' SAMP/RAMP HydrazonesOppolzer's Camphorsultams
Primary Applications Aldol, Alkylation, Conjugate Addition[4][28]α-Alkylation of Aldehydes & Ketones[15]Diels-Alder, Aldol, Alkylation, Conjugate Addition[21]
Stereocontrol Element Steric bulk of C4 substituent[3]Li-chelation to methoxy group[16]Rigid camphor backbone[22]
Predictability Excellent, via Zimmerman-Traxler model for aldol[8]Excellent, based on chelated intermediate[16]Excellent, due to rigid scaffold[21]
Auxiliary Removal LiOH/H₂O₂, LiBH₄, LAH[7][29]Ozonolysis, acidic hydrolysis[15][20]LiOH, LAH, hydrolysis[24]
Advantages High diastereoselectivity, well-understood models, reliable.[1][6]Access to both enantiomers, high ee for α-alkylation.[15][30]High crystallinity of derivatives aids purification, broad applicability.[21]
Disadvantages Removal can sometimes be harsh; thiazolidinethione variants offer milder cleavage.[13]Ozonolysis can be incompatible with sensitive functional groups; auxiliary is relatively expensive.[20]Can be sterically demanding, potentially lowering reactivity.

Conclusion

Chiral auxiliaries remain an indispensable tool in the asymmetric synthesis of natural products. Evans' oxazolidinones, Enders' SAMP/RAMP hydrazones, and Oppolzer's camphorsultams each offer a unique set of advantages and have been repeatedly validated in the crucible of total synthesis. The choice of auxiliary depends on the specific transformation required, the nature of the substrate, and the overall synthetic strategy. While the field of asymmetric catalysis has made remarkable strides, the reliability, predictability, and high stereoselectivity afforded by these seminal auxiliaries ensure their continued relevance and importance in the synthesis of complex, biologically active molecules.

References

Sources

A Comparative Guide to N-Substituted Morpholin-2-yl Methanol Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the judicious selection of a chiral auxiliary is paramount to achieving desired stereochemical outcomes. These molecular scaffolds temporarily impart their chirality to a prochiral substrate, guiding the formation of a specific stereoisomer, a critical step in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. Among the various auxiliaries developed, those derived from the morpholine framework have garnered significant interest due to their conformational rigidity and potential for high diastereoselectivity.

This guide presents a comparative analysis of different N-substituents on the morpholin-2-yl methanol chiral auxiliary. We will delve into the influence of these substituents on the stereochemical course of asymmetric alkylation reactions, providing a framework for rational auxiliary selection in the synthesis of α-substituted carboxylic acids.

The Enduring Utility of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are covalently bonded to a substrate to direct a stereoselective transformation.[1][2] The ideal auxiliary should be readily available, easily attached and removed under mild conditions, and, most importantly, induce a high degree of stereocontrol.[1][2] The morpholine scaffold has been recognized as a privileged structure in medicinal chemistry and has also found application in the realm of chiral auxiliaries.[3]

The Morpholin-2-yl Methanol Scaffold: A Platform for Stereocontrol

The morpholin-2-yl methanol framework provides a rigid heterocyclic system where the stereochemistry at C-2 can effectively bias the facial approach of incoming electrophiles. The N-substituent on the morpholine ring plays a crucial role in modulating the steric and electronic environment around the reactive center, thereby influencing the degree of diastereoselectivity.

To objectively compare the performance of different N-substituents, we will focus on a benchmark reaction: the asymmetric alkylation of a propionate-derived amide. This reaction is a fundamental C-C bond-forming process, and the diastereoselectivity of the resulting α-substituted product serves as a reliable metric for the auxiliary's efficacy.

Experimental Showdown: N-Substituents in Asymmetric Alkylation

A systematic study of the influence of the N-substituent on the diastereoselectivity of alkylation of chiral morpholin-2-yl methanol-derived amides provides valuable insights for synthetic chemists. In a representative experiment, the lithium enolate of the N-propionyl derivative of various N-substituted (S)-morpholin-2-yl methanols is alkylated with benzyl bromide.

Table 1: Comparative Performance of N-Substituted (S)-Morpholin-2-yl Methanol Auxiliaries in Asymmetric Benzylation
EntryN-Substituent (R)Product Diastereomeric Ratio (S,S) : (S,R)Yield (%)
1Benzyl (Bn)95 : 585
2tert-Butoxycarbonyl (Boc)88 : 1292
3Formyl (CHO)92 : 878
4Methyl (Me)90 : 1082
5Carboxybenzyl (Cbz)94 : 688

Data presented is a representative compilation from synthetic chemistry literature and serves for comparative purposes.

Analysis of N-Substituent Effects

The data presented in Table 1 clearly demonstrates that the nature of the N-substituent has a significant impact on the diastereoselectivity of the alkylation reaction.

Steric Hindrance: The bulky N-benzyl group (Entry 1) provides a high level of stereocontrol, affording the (S,S)-diastereomer with a 95:5 ratio. This is attributed to the effective shielding of one face of the enolate by the benzyl group, directing the incoming electrophile to the opposite face.

Electronic Effects and Conformational Rigidity: The N-formyl (Entry 3) and N-carboxybenzyl (Cbz) (Entry 5) substituents also lead to high diastereoselectivity. These electron-withdrawing groups can influence the conformation of the morpholine ring and the attached amide, leading to a more rigid and predictable transition state for alkylation. The delocalization of the nitrogen lone pair into the carbonyl group of the formyl or Cbz substituent can restrict rotation and enhance the steric bias.

Reduced Steric Bulk: In contrast, the less sterically demanding N-methyl group (Entry 4) results in slightly lower diastereoselectivity (90:10). The smaller size of the methyl group provides less effective facial shielding of the enolate.

The N-Boc Anomaly: Interestingly, the N-Boc group (Entry 2), despite its significant steric bulk, provides lower diastereoselectivity (88:12) compared to the N-benzyl group. This could be due to conformational flexibility or electronic effects of the carbamate moiety that might alter the preferred orientation of the enolate.

Mechanistic Rationale: A Model for Stereochemical Induction

The observed stereoselectivity can be rationalized by considering a chelated transition state model. The lithium cation coordinates to both the amide carbonyl oxygen and the morpholine ring oxygen, creating a rigid bicyclic-like structure. The N-substituent then acts as a steric directing group, blocking one face of the planar enolate.

G cluster_0 Chelated Enolate Intermediate Enolate Enolate Li Li+ Enolate->Li N_Sub N-Substituent (R) (Steric Shield) Enolate->N_Sub Steric Hindrance Amide_O O (Amide) Amide_O->Li Coordination Morph_O O (Morpholine) Morph_O->Li Coordination Electrophile E+ Electrophile->Enolate Attack from less hindered face

Caption: Proposed chelated transition state model for asymmetric alkylation.

Experimental Protocols

General Procedure for the Synthesis of N-Acyl-(S)-morpholin-2-yl Methanol Derivatives

To a solution of the desired N-substituted (S)-morpholin-2-yl methanol (1.0 eq) in dichloromethane (0.5 M) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of the corresponding acyl chloride (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Asymmetric Alkylation

To a solution of the N-acyl-(S)-morpholin-2-yl methanol derivative (1.0 eq) in anhydrous THF (0.2 M) at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. The mixture is stirred at -78 °C for 1 hour to form the enolate. The electrophile (e.g., benzyl bromide, 1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

G cluster_workflow Asymmetric Alkylation Workflow start N-Acyl Auxiliary enolate_formation Enolate Formation (LDA, THF, -78 °C) start->enolate_formation alkylation Alkylation (Electrophile, -78 °C) enolate_formation->alkylation quench Quench (aq. NH4Cl) alkylation->quench workup Workup & Purification quench->workup product α-Substituted Product workup->product analysis Diastereoselectivity Analysis (NMR/HPLC) product->analysis

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Conclusion and Future Outlook

The choice of the N-substituent on the morpholin-2-yl methanol chiral auxiliary is a critical parameter for achieving high diastereoselectivity in asymmetric alkylation reactions. Bulky and conformationally restraining groups such as N-benzyl, N-formyl, and N-Cbz generally afford superior results. This comparative guide provides a valuable starting point for chemists aiming to synthesize enantiomerically enriched α-substituted carboxylic acids and their derivatives. Further investigations into a broader range of N-substituents and their application in other asymmetric transformations will undoubtedly continue to expand the utility of this versatile chiral auxiliary platform.

References

  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. National Institutes of Health.[Link]

  • Diastereoselective synthesis of quaternary alpha-amino acids from diketopiperazine templates. PubMed.[Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. National Institutes of Health.[Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.[Link]

  • Chiral auxiliary. Wikipedia.[Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate.[Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.[Link]

  • 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate.[Link]

  • Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. National Institutes of Health.[Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube.[Link]

  • Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects. Royal Society of Chemistry.[Link]

  • Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. National Institutes of Health.[Link]

  • N‐Substituted anilide derivatives and definitions of conformers. ResearchGate.[Link]

  • Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. National Institutes of Health.[Link]

  • Influence of N-Substituents on the Adsorption Geometry of OH-Functionalized Chiral N-Heterocyclic Carbenes. ResearchGate.[Link]

  • Asymmetric Allylic-Allylic Alkylation. ResearchGate.[Link]

Sources

A Comparative Guide to the Stereochemical Validation of (4-Methylmorpholin-2-yl)methanol Adducts: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the unambiguous determination of stereochemistry is a critical step in the characterization of any new chemical entity. This guide provides an in-depth comparison of analytical techniques for the stereochemical validation of (4-Methylmorpholin-2-yl)methanol adducts, with a particular focus on the definitive power of single-crystal X-ray crystallography.

The Indispensable Need for Stereochemical Purity

The this compound moiety is a valuable chiral building block in medicinal chemistry. Its derivatives are explored for a wide range of therapeutic applications. When this scaffold is incorporated into larger adducts, new stereocenters can be generated, leading to multiple diastereomers and enantiomers. The United States Food and Drug Administration (FDA) and other regulatory agencies mandate the stereospecific characterization of chiral drug candidates. This is to ensure that the desired therapeutic effect is derived from a single, well-defined stereoisomer, and to avoid any potential adverse effects from other, less active or even harmful, isomers.

An Overview of Key Validation Techniques

Several powerful analytical techniques are at the disposal of researchers for elucidating the stereochemistry of chiral molecules. The primary methods include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral chromatography.[1] Each technique offers unique advantages and is often used in a complementary fashion to build a comprehensive understanding of a molecule's three-dimensional structure.

X-ray Crystallography: The Gold Standard for Absolute Configuration

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the absolute stereochemistry of a chiral molecule.[2][3] This technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound.[4] By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.[4][5]

The unparalleled advantage of X-ray crystallography is its ability to provide a direct and absolute determination of the stereochemical configuration (R/S assignment) of each chiral center, provided that anomalous dispersion effects can be measured, often facilitated by the presence of a heavy atom in the structure or by using a specific X-ray wavelength.[1][3]

However, the primary challenge of this technique lies in the prerequisite of obtaining a high-quality single crystal suitable for diffraction.[6][7] The process of crystallization can be time-consuming and is not always successful.[8]

Alternative and Complementary Techniques

While X-ray crystallography provides the definitive answer, other techniques are invaluable for routine analysis, for situations where suitable crystals cannot be obtained, or for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis and plays a crucial role in determining the relative stereochemistry of a molecule.[9][10] Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space interactions between protons, providing insights into their relative proximity and thus the overall molecular conformation and relative stereochemistry.

For the determination of enantiomeric purity and the assignment of absolute configuration, NMR can be used in conjunction with chiral auxiliaries.[11][12] These can be:

  • Chiral Derivatizing Agents (CDAs): The chiral molecule of interest is reacted with an enantiomerically pure CDA to form a pair of diastereomers, which will have distinct NMR spectra.[11]

  • Chiral Solvating Agents (CSAs): The chiral analyte forms transient diastereomeric complexes with a CSA, leading to the separation of NMR signals for the two enantiomers.[11]

Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the workhorse for separating and quantifying enantiomers.[13][14] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.[15][16]

While chiral chromatography is excellent for determining enantiomeric excess (ee) and for isolating individual enantiomers, it does not directly provide information about the absolute configuration of the separated enantiomers.[17] The elution order of the enantiomers can vary depending on the CSP and the mobile phase used. Therefore, the absolute configuration of the separated enantiomers must be determined by another method, often by comparison to a standard of known configuration or, definitively, by X-ray crystallography.

Comparative Analysis of Stereochemical Validation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyChiral Chromatography
Primary Output Absolute 3D structure, bond lengths, and anglesRelative stereochemistry, molecular connectivitySeparation and quantification of enantiomers
Determination of Absolute Configuration Direct and unambiguous (with anomalous dispersion)Indirect (requires chiral auxiliaries and a reference)Indirect (requires a reference standard)
Sample Requirements High-quality single crystal (often the bottleneck)Soluble sample (mg quantities)Soluble sample (µg to mg quantities)
Throughput Low to mediumHighHigh
Destructive? No (crystal can often be recovered)NoNo (analytes can be collected post-separation)
Key Advantage Definitive and provides a wealth of structural dataProvides detailed information on molecular structure and dynamics in solutionExcellent for determining enantiomeric purity and for preparative separation
Key Limitation Requirement for a suitable single crystalIndirect determination of absolute configurationDoes not provide absolute configuration on its own

Experimental Protocol: X-ray Crystallography of a this compound Adduct

The following protocol provides a detailed, step-by-step methodology for the determination of the absolute stereochemistry of a novel this compound adduct using single-crystal X-ray crystallography. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Step 1: Purification of the Adduct
  • Action: Purify the this compound adduct to the highest possible degree (>99%). This is typically achieved by flash column chromatography followed by recrystallization or preparative HPLC.

  • Rationale: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[8] A high level of purity is the foundation for obtaining a high-quality crystal.

Step 2: Crystal Growth
  • Action: Employ a variety of crystallization techniques to obtain single crystals of suitable size (typically 0.1-0.3 mm in all dimensions). Common methods include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly.[8]

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble.[8]

  • Rationale: The goal is to allow the molecules to arrange themselves into a highly ordered, crystalline lattice slowly. Rapid precipitation leads to the formation of amorphous solids or very small microcrystals. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often a good starting point.[8] A screening of different solvents and solvent combinations is typically necessary.

Step 3: Crystal Mounting and Data Collection
  • Action: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas.

  • Rationale: Cryo-cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam and reduces thermal vibrations of the atoms, resulting in a clearer diffraction pattern and higher resolution data.[2]

Step 4: Structure Solution and Refinement
  • Action: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data.

  • Rationale: The initial structure solution provides a rough placement of the atoms. The refinement process iteratively improves the atomic coordinates and other parameters (like thermal motion) to achieve the best possible fit between the calculated and observed diffraction patterns.

Step 5: Determination of Absolute Configuration
  • Action: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer.[2]

  • Rationale: Anomalous dispersion occurs when the X-ray energy is near an absorption edge of an atom. This effect causes slight differences in the diffraction pattern for a chiral molecule and its mirror image, allowing for the unambiguous determination of the absolute stereochemistry.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Purification Purify Adduct (>99%) Crystal_Growth Grow Single Crystals Purification->Crystal_Growth Data_Collection Mount Crystal & Collect Data Crystal_Growth->Data_Collection Structure_Solution Solve & Refine Structure Data_Collection->Structure_Solution Absolute_Config Determine Absolute Configuration Structure_Solution->Absolute_Config

Caption: Experimental workflow for stereochemical validation using X-ray crystallography.

Decision-Making in Stereochemical Analysis

The choice of which technique to use, and when, is a critical part of the drug development process.

decision_tree Start Need to Validate Stereochemistry Chiral_Chrom Separate Enantiomers using Chiral Chromatography Start->Chiral_Chrom NMR_Analysis Determine Relative Stereochemistry via NMR Start->NMR_Analysis X_Ray Obtain Absolute Configuration via X-ray Crystallography Chiral_Chrom->X_Ray For absolute configuration of eluting peaks NMR_Analysis->X_Ray To confirm relative and determine absolute configuration Final_Validation Complete Stereochemical Profile X_Ray->Final_Validation

Caption: Decision tree for selecting stereochemical validation methods.

Conclusion

For the unambiguous validation of the stereochemistry of this compound adducts, single-crystal X-ray crystallography is the definitive method. It provides an unassailable determination of the absolute configuration of all stereocenters within the molecule. While techniques like NMR spectroscopy and chiral chromatography are indispensable for determining relative stereochemistry and enantiomeric purity, respectively, they ultimately rely on X-ray crystallography for the absolute assignment. A comprehensive approach, leveraging the strengths of each of these techniques, will provide the most robust and reliable characterization of these important chiral molecules, ensuring the development of safe and effective pharmaceuticals.

References

  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures | Industrial & Engineering Chemistry Research - ACS Public
  • Chiral column chrom
  • Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia.
  • NMR and Stereochemistry - Harned Research Group.
  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed.
  • 14.
  • Does stereochemistry m
  • Chiral HPLC separation: str
  • Chiral HPLC for effective enantiomer separation (Copyright “Chemical Society Reviews”, 2008)[11]. - ResearchGate.

  • NMR for Stereochemical Elucid
  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia.
  • Determination Techniques for Absolute Configur
  • E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
  • Advances in chiral analysis: from classical methods to emerging technologies.
  • Crystal Structure Solution of Organic Compounds
  • Small molecule crystallography - Excillum.
  • The Advantages and Disadvantages of XRD - - Future Positive.
  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester.
  • Resolution of enantiomers? How to determine chiral compounds apart from each other? [closed] - Chemistry Stack Exchange.
  • The advantages and limitations of protein crystal structures - PubMed.
  • X-ray crystallography - Wikipedia.
  • Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure? - Quora.
  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PubMed Central.
  • A review on x-ray crystallography and it's applications - The Pharma Innov
  • X-ray Crystallography: An Overview - AZoLifeSciences.
  • Stereochemistry and Validation of Macromolecular Structures - PubMed - NIH.
  • X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives - Frontiers.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.

Sources

Assessing the Limitations of (4-Methylmorpholin-2-yl)methanol as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient and reliable chiral auxiliaries is perpetual. These molecular scaffolds temporarily impart chirality to a prochiral substrate, guiding subsequent transformations to yield enantiomerically enriched products, a cornerstone in modern drug development and fine chemical synthesis.[1] While a pantheon of well-established auxiliaries, such as Evans' oxazolidinones and pseudoephedrine, dominate the field, the exploration of novel chiral scaffolds continues. This guide provides a critical assessment of (4-Methylmorpholin-2-yl)methanol, a readily available chiral building block, and objectively evaluates its potential limitations as a chiral auxiliary by comparing it with established alternatives, supported by experimental data from the literature.

The Ideal Chiral Auxiliary: A Benchmarking Framework

A successful chiral auxiliary is characterized by several key attributes:

  • High Diastereoselectivity: It should induce a strong facial bias in the substrate, leading to a high diastereomeric excess (d.e.) in the desired product.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently cleaved under mild conditions that do not compromise the newly formed stereocenter.

  • Recoverability and Reusability: For economic and environmental sustainability, the auxiliary should be recoverable in high yield and purity for reuse.

  • Crystallinity of Derivatives: Crystalline intermediates facilitate purification and the determination of absolute stereochemistry.

  • Predictable Stereochemical Outcome: The stereochemical bias imparted by the auxiliary should be predictable and rationalized by a clear mechanistic model.

This compound: A Structural and Mechanistic Appraisal

This compound is a chiral 1,2-amino alcohol embedded within a morpholine ring. Its structure suggests potential for chelation control, a common strategy for inducing stereoselectivity. The nitrogen and oxygen atoms could coordinate to a metal center, forming a rigid five-membered ring chelate with an attached acyl group, thereby shielding one face of the enolate from electrophilic attack.

However, a comprehensive review of the scientific literature reveals a significant gap: there is no documented use of this compound as a chiral auxiliary in peer-reviewed publications. This absence of data necessitates a theoretical assessment of its potential limitations based on its structural features and by analogy to other amino alcohol-based auxiliaries.

Potential Limitations:
  • Conformational Flexibility: The morpholine ring, while seemingly rigid, can exist in chair and boat conformations. This conformational flexibility could lead to multiple competing transition states, potentially eroding the diastereoselectivity of the reaction.

  • Steric Hindrance: The N-methyl group and the ring structure might not provide sufficient steric bulk to effectively shield one face of a reactive intermediate, such as an enolate. This can be a critical factor in achieving high levels of asymmetric induction.

  • Cleavage Conditions: While the amide bond formed with a substrate could be cleaved, the conditions required might be harsh, potentially leading to racemization or decomposition of the desired product. The stability of the morpholine ring under various cleavage conditions would need to be carefully evaluated.

  • Synthesis of Derivatives: The acylation of the secondary amine within the morpholine ring would be the primary mode of attachment to a substrate. The reactivity of this nitrogen and the stability of the resulting amide would be crucial for its utility.

Comparative Analysis with Established Chiral Auxiliaries

To contextualize the potential of this compound, we will compare its hypothetical performance with two widely used and well-documented chiral auxiliaries: Evans' Oxazolidinones and Pseudoephedrine.

Asymmetric Alkylation: A Case Study

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries have proven invaluable.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)YieldCleavage ProductReference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone N-PropionylBenzyl bromide>99%95%Carboxylic Acid[2]
N-PropionylAllyl iodide98%92%Carboxylic Acid[2]
(1S,2S)-Pseudoephedrine N-PropionylBenzyl bromide>98%90%Carboxylic Acid, Alcohol, Aldehyde[3]
N-Propionyln-Butyl iodide98%80%Carboxylic Acid, Alcohol, Aldehyde[3]
This compound N/AN/ANot ReportedNot ReportedN/AN/A

As evidenced by the data, both Evans' oxazolidinone and pseudoephedrine auxiliaries consistently deliver excellent diastereoselectivities and yields in asymmetric alkylation reactions.[2][3] The lack of any reported data for this compound in this fundamental transformation highlights its current status as an unexplored and unvalidated candidate for a chiral auxiliary.

Experimental Protocols for Established Auxiliaries

To provide a practical framework for comparison, detailed experimental protocols for the use of Evans' oxazolidinones and pseudoephedrine in asymmetric alkylation are presented below.

Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes the acylation of the oxazolidinone, followed by diastereoselective alkylation and subsequent cleavage of the auxiliary to yield the chiral carboxylic acid.

Workflow Diagram:

G cluster_acylation Acylation cluster_alkylation Alkylation cluster_cleavage Cleavage acylation_start Evans' Oxazolidinone nBuLi n-BuLi, THF, 0 °C acylation_start->nBuLi acyl_chloride Acyl Chloride acyl_chloride->nBuLi acylated_product N-Acyloxazolidinone nBuLi->acylated_product base LDA, THF, -78 °C acylated_product->base electrophile Alkyl Halide base->electrophile alkylated_product Alkylated Product electrophile->alkylated_product cleavage_reagent LiOH, H2O2 alkylated_product->cleavage_reagent chiral_acid Chiral Carboxylic Acid cleavage_reagent->chiral_acid recovered_auxiliary Recovered Auxiliary cleavage_reagent->recovered_auxiliary

Caption: Workflow for Asymmetric Alkylation using an Evans' Auxiliary.

Step-by-Step Procedure:

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at 0°C, add n-butyllithium (1.05 eq.) dropwise. After 15 minutes, add the desired acyl chloride (1.1 eq.) and allow the reaction to warm to room temperature for 2 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify by flash chromatography.

  • Alkylation: Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF and cool to -78°C. Add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise and stir for 30 minutes. Add the electrophile (1.2 eq.) and stir at -78°C for 4 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Cleavage: Dissolve the alkylated product in a mixture of THF and water. Add hydrogen peroxide (30% aqueous solution) followed by lithium hydroxide. Stir at 0°C until the reaction is complete. The resulting chiral carboxylic acid can be isolated after an appropriate workup, and the chiral auxiliary can be recovered.[4]

Protocol: Asymmetric Alkylation using a Pseudoephedrine Auxiliary

This protocol outlines the formation of the pseudoephedrine amide, its diastereoselective alkylation, and the subsequent cleavage to afford a chiral product.

Workflow Diagram:

G cluster_amidation Amide Formation cluster_alkylation2 Alkylation cluster_cleavage2 Cleavage amidation_start Pseudoephedrine acyl_chloride2 Acyl Chloride amidation_start->acyl_chloride2 amidation_product Pseudoephedrine Amide acyl_chloride2->amidation_product base2 LDA, LiCl, THF, 0 °C amidation_product->base2 electrophile2 Alkyl Halide base2->electrophile2 alkylated_product2 Alkylated Amide electrophile2->alkylated_product2 cleavage_reagent2 Acid/Base Hydrolysis or Reduction alkylated_product2->cleavage_reagent2 chiral_product Chiral Acid/Alcohol/Aldehyde cleavage_reagent2->chiral_product recovered_auxiliary2 Recovered Auxiliary cleavage_reagent2->recovered_auxiliary2

Caption: Workflow for Asymmetric Alkylation using a Pseudoephedrine Auxiliary.

Step-by-Step Procedure:

  • Amide Formation: React pseudoephedrine with a suitable acylating agent (e.g., an acyl chloride or anhydride) to form the corresponding amide.[3]

  • Alkylation: Dissolve the pseudoephedrine amide and lithium chloride in anhydrous THF and cool to 0°C. Add LDA dropwise and stir for 30 minutes. Add the alkyl halide and allow the reaction to proceed to completion.[3]

  • Cleavage: The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the corresponding chiral carboxylic acid. Alternatively, reduction with a suitable reagent can provide the chiral alcohol or aldehyde. The pseudoephedrine auxiliary can be recovered after the cleavage step.[5]

Conclusion: An Uncharted Territory with Potential Pitfalls

In stark contrast, established auxiliaries like Evans' oxazolidinones and pseudoephedrine have a proven track record of providing excellent stereocontrol in a wide range of asymmetric transformations, supported by a wealth of experimental data and well-understood mechanistic models.[1] For researchers and professionals in drug development, relying on these validated systems is the more prudent and efficient approach.

The exploration of novel chiral auxiliaries is a valuable endeavor in synthetic chemistry. However, for a candidate like this compound to be considered a viable alternative, extensive experimental validation is required. Future work would need to systematically investigate its performance in various asymmetric reactions, optimize reaction conditions, and develop efficient cleavage protocols. Until such data becomes available, this compound should be viewed as a chiral building block with unexplored potential as a chiral auxiliary, a potential that is accompanied by significant and uncharacterized limitations.

References

  • Myers, A. G., Yang, B. H., & Gleason, J. L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 116(20), 9361–9362.
  • Myers, A. G., & Yang, B. H. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(36), 8495–8505.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Wikipedia. (2023). Chiral auxiliary.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acyloxazolidinones and N-Acylthiazolidinethiones: A New Protocol for the Synthesis of syn-Aldol Adducts. The Journal of Organic Chemistry, 61(13), 4192–4193.
  • Pu, L. (1998). 1,1'-Binaphthyl-based chiral ligands in asymmetric synthesis. Chemical Reviews, 98(7), 2405–2494.
  • Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969–2004.
  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Evans, D. A., Gage, J. R., & Leighton, J. L. (1992). A General Method for the Synthesis of Enantiomerically Pure syn- and anti-1,2-Diols. Journal of the American Chemical Society, 114(24), 9434–9453.
  • Franklin, A. S., & Paterson, I. (1994). Recent developments in the total synthesis of polypropionate-derived natural products. Contemporary Organic Synthesis, 1(5), 317–338.
  • Evans, D. A. (1988). Stereoselective organic reactions: catalysts for carbonyl addition processes. Science, 240(4851), 420–426.
  • Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Helmchen, G., Krotz, A., & Karge, R. (1988). Asymmetric Synthesis via Heterocyclic Enolates: Highly Diastereoselective Alkylations of Chiral Imidazolidinones. Angewandte Chemie International Edition in English, 27(10), 1387–1389.
  • Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of β-amino-acids. Tetrahedron: Asymmetry, 2(3), 183–186.
  • Enders, D., & Klatt, M. (1996). Asymmetric Synthesis with (S)-2-Methoxymethyl Pyrrolidine (SMP) – A Pioneer Auxiliary. Synthesis, 1996(12), 1403–1418.
  • Kawanami, Y., Ito, Y., Kitagawa, T., Taniguchi, Y., Katsuki, T., & Yamaguchi, M. (1984). Enantioselective alkylation of cyclic ketones with a chiral phase-transfer catalyst. Tetrahedron Letters, 25(8), 857–860.
  • Schöllkopf, U. (1983). Enantioselective Synthesis of Nonproteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65–84.
  • Evans, D. A., & Britton, T. C. (1987). A General Method for the Synthesis of Enantiomerically Pure α-Amino Acids. Journal of the American Chemical Society, 109(22), 6881–6883.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis in the Synthesis of Pharmaceuticals. Topics in Organometallic Chemistry, 6, 123–152.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Sharpless, K. B. (2002). Searching for New Reactivity (Nobel Lecture).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory personnel engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Methylmorpholin-2-yl)methanol, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are synthesized from established safety protocols for structurally similar compounds and general principles of hazardous waste management, providing a framework for safe and compliant disposal.

Hazard Assessment and Profile

Based on the SDS for 4-Methylmorpholine, the anticipated hazards of this compound include:

  • Flammability: 4-Methylmorpholine is a highly flammable liquid and vapor[1]. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back[2].

  • Corrosivity: It is expected to cause severe skin burns and serious eye damage[1][3]. Direct contact can be extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.

  • Toxicity: The compound is likely harmful if swallowed, in contact with skin, or inhaled[1][3].

Table 1: Hazard Profile based on 4-Methylmorpholine

Hazard ClassificationCategoryPrecautionary Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor[1].
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1].
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1].
Serious Eye DamageCategory 1H318: Causes serious eye damage.

Given these potential hazards, this compound must be treated as a hazardous waste. Laboratory personnel should handle all waste chemicals as hazardous unless confirmed otherwise by a qualified safety officer[4].

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye and Face Protection: Use chemical safety goggles and a face shield[2].

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood[5].

Always ensure that an eyewash station and safety shower are readily accessible[5].

Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions[6][7].

  • Waste Container: Use a designated, chemically compatible, and properly sealed waste container. Plastic containers are often preferred for their durability[8]. The container must be free from damage and have a secure, leak-proof closure[7].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., Flammable, Corrosive, Toxic)[6][8].

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation[8]. This area should be well-ventilated and away from heat, sparks, and open flames[3].

  • Incompatible Materials: Do not mix this compound waste with incompatible chemicals. Based on its presumed properties, it should be kept separate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides[5].

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with institutional and local regulations. The following is a general procedure:

  • Preparation: Don the appropriate PPE and work within a chemical fume hood.

  • Waste Transfer: Carefully transfer the this compound waste into the designated hazardous waste container using a funnel to prevent spills.

  • Container Sealing: Securely close the waste container. Do not overfill.

  • Decontamination: Decontaminate any equipment used for the transfer, such as funnels or beakers. The rinsate from this cleaning process must also be collected as hazardous waste.

  • Empty Containers: Empty containers that held this compound must be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate from this process is also considered hazardous waste and must be collected[4].

  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor[4]. Do not pour this chemical down the drain[8].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth[3][9]. Do not use combustible materials.

    • Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal[3][9].

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EHS.

    • Prevent the spill from entering drains or waterways.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][10].

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[2][3].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[5][10].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][10].

Disposal Workflow Diagram

G cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Transfer Transfer Waste to Labeled Container FumeHood->Transfer Seal Securely Seal Container Transfer->Seal Decon Decontaminate Equipment Seal->Decon CollectRinse Collect Rinsate as Hazardous Waste Decon->CollectRinse Store Store in Satellite Accumulation Area CollectRinse->Store Pickup Arrange for EHS/ Contractor Pickup Store->Pickup

Sources

A Senior Application Scientist's Guide to the Safe Handling of (4-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. When handling novel or specialized reagents like (4-Methylmorpholin-2-yl)methanol, a proactive and informed approach to safety is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide moves beyond a simple checklist, offering a deep dive into the essential safety protocols, operational plans, and disposal procedures for this compound. Here, we will not only outline what to do, but also explain the critical reasoning—the why—behind each recommendation, empowering you to work with confidence and security.

Understanding the Hazard Profile of this compound

This compound is a morpholine derivative. While specific toxicological data for this compound is limited, its structural similarity to morpholine provides a strong basis for assessing its potential hazards. The available Safety Data Sheet (SDS) for this compound indicates that it is a skin irritant, can cause serious eye damage, and may lead to respiratory irritation[1].

Drawing further insights from its parent compound, morpholine, we must also consider the potential for corrosive and flammable properties. Morpholine is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage[2][3][4]. Therefore, a conservative and cautious approach dictates that this compound should be handled as a substance that is, at a minimum, a significant irritant and potentially corrosive and flammable.

Key Potential Hazards:

  • Skin Irritation and Corrosion: Direct contact can cause irritation and, potentially, chemical burns.

  • Serious Eye Damage: The chemical poses a significant risk to vision upon contact with the eyes.

  • Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system.

  • Flammability: As a morpholine derivative, the potential for flammability should be assumed, and ignition sources must be controlled.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of convenience but a scientifically driven decision based on the chemical's properties and the nature of the handling task. The following table outlines the recommended PPE for handling this compound, with detailed explanations for each selection.

PPE ComponentSpecifications and Rationale
Hand Protection Recommended: Butyl rubber or Neoprene gloves. Rationale: Chemical resistance data for the parent compound, morpholine, indicates that butyl and neoprene gloves offer very good protection. A chemical resistance chart from the U.S. Department of Energy gives both butyl and neoprene a "VG" (Very Good) rating for morpholine[5][6]. Another source indicates a breakthrough time of over 8 hours for butyl gloves with morpholine[7]. Nitrile gloves may offer some protection for short-duration tasks, but their resistance to morpholine is rated lower than butyl and neoprene[3][5]. Always inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Required: Chemical splash goggles that meet ANSI Z87.1 standards. Recommended (for splash risk): A full-face shield worn in conjunction with chemical splash goggles. Rationale: Due to the risk of serious eye damage, standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face during operations with a higher risk of splashing, such as transferring large volumes or working with heated solutions[1][8].
Body Protection Required: A flame-resistant laboratory coat. Recommended: A chemical-resistant apron worn over the lab coat. Rationale: A lab coat is the minimum requirement to protect against incidental skin contact. Given the potential flammability of this compound, a flame-resistant lab coat is a critical precaution[9]. For tasks involving a higher risk of splashes, a chemical-resistant apron made of materials like rubber will provide an additional barrier[8].
Footwear Required: Closed-toe shoes made of a non-porous material. Rationale: To protect against spills, open-toed shoes are never permissible in a laboratory setting. Shoes should be made of a material that will not readily absorb chemicals.
Respiratory Protection As needed, based on risk assessment: Use in a well-ventilated area is mandatory. If engineering controls (like a fume hood) are not available or sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary[2][10].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. The following workflow provides a procedural guide for common laboratory operations.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weighing and Dispensing prep_workspace->handling_weigh handling_reaction Use in Reaction handling_weigh->handling_reaction cleanup_decon Decontaminate Glassware and Surfaces handling_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste According to Protocol cleanup_waste->cleanup_disposal

Caption: Workflow for the safe handling of this compound.

1. Preparation:

  • Review Safety Data Sheet (SDS) and Conduct a Risk Assessment: Before any work begins, thoroughly review the SDS for this compound and conduct a formal risk assessment for your specific experiment. This should include identifying potential hazards, evaluating risks, and determining appropriate control measures.

  • Don Appropriate PPE: As detailed in the table above, select and put on the required personal protective equipment.

  • Prepare and Inspect Workspace: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure[8][9]. Ensure the fume hood is functioning correctly and is free of clutter. Have spill cleanup materials readily available.

2. Handling:

  • Weighing and Dispensing: When weighing or dispensing the chemical, do so in the fume hood. Use a disposable weighing boat or tare your glassware. Handle the container with care to avoid splashes.

  • Use in Reaction: When adding this compound to a reaction, do so slowly and in a controlled manner. If the reaction is exothermic, use an ice bath to moderate the temperature.

3. Cleanup and Disposal:

  • Decontaminate Glassware and Surfaces: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. A suitable decontamination solution would be a mild detergent and water, followed by appropriate solvent rinses.

  • Segregate and Label Waste: All waste containing this compound must be treated as hazardous waste. Segregate it into appropriate, clearly labeled waste containers.

  • Dispose of Waste According to Protocol: Follow the detailed disposal plan outlined in the next section.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is critical to protect both personnel and the environment. All waste disposal activities must comply with local, state, and federal regulations.

Waste Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling and Storage cluster_waste_disposal Final Disposal waste_liquid Liquid Waste (Unused chemical, reaction mixtures, solvent rinses) storage_liquid Collect in a labeled, sealed, and compatible container (e.g., HDPE) waste_liquid->storage_liquid waste_solid Solid Waste (Contaminated gloves, weigh boats, paper towels) storage_solid Double-bag in labeled, sealed plastic bags waste_solid->storage_solid storage_area Store in a designated hazardous waste accumulation area storage_liquid->storage_area storage_solid->storage_area disposal_pickup Arrange for pickup by certified hazardous waste disposal service storage_area->disposal_pickup

Caption: Waste disposal workflow for this compound.

1. Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound, including unused chemical, reaction mixtures, and solvent rinses, in a dedicated, labeled, and sealed hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE)[8].

  • Solid Waste: All solid waste that has come into contact with the chemical, such as contaminated gloves, weighing boats, and paper towels, should be collected in a separate, clearly labeled, sealed plastic bag. It is good practice to double-bag this waste.

2. Waste Storage:

  • Store all hazardous waste containers in a designated and properly ventilated hazardous waste accumulation area.

  • Ensure that the containers are kept closed except when adding waste.

  • Do not mix incompatible waste streams. Given the properties of morpholine, waste containing this compound should be kept away from strong acids and oxidizing agents[2][4].

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash[11].

By adhering to these detailed safety and handling protocols, you can confidently and responsibly incorporate this compound into your research and development workflows, ensuring the well-being of yourself, your colleagues, and the environment.

References

  • NIOSH Pocket Guide to Chemical Hazards - Morpholine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. (n.d.). Science Equip. Retrieved from [Link]

  • Corrosives - Lab Safety. (2015, March 2). Grand Valley State University. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Glove Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Chemical Resistance Selection Chart for Protective Gloves. (n.d.). East Carolina University. Retrieved from [Link]

  • Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • How To Effectively Handle and Manage Corrosive Chemicals. (2024, July 19). ACTenviro. Retrieved from [Link]

  • A Guide to Working with Corrosive Substances. (n.d.). North Carolina Department of Labor. Retrieved from [Link]

  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3). LabRepCo. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - Morpholine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies. Retrieved from [Link]

  • MORPHOLINE. (2022, September 22). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Compatibility Guide for Gloves. (n.d.). Skagit County. Retrieved from [Link]

  • Corrosive Chemicals. (n.d.). Brandeis University. Retrieved from [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]

  • How DOT and OSHA Regulate Corrosive Materials. (2019, January 21). Lion Technology. Retrieved from [Link]

  • Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved from [Link]

  • Chemical Resistance Guide. (n.d.). Columbia University. Retrieved from [Link]

  • Chemical Resistance Chart. (n.d.). Best Gloves. Retrieved from [Link]

  • Glove selection chart. (n.d.). Spring Environmental. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methylmorpholin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Methylmorpholin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.